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  • Product: 2-Chloro-2-Fluorocyclohexanone

Core Science & Biosynthesis

Foundational

Chemical Properties of 2-Chloro-2-Fluorocyclohexanone

An In-Depth Technical Guide for Drug Development CAS Number: 35365-22-1 Molecular Formula: C₆H₈ClFO Molecular Weight: 150.58 g/mol [1] Executive Summary 2-Chloro-2-fluorocyclohexanone represents a specialized class of ge...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development

CAS Number: 35365-22-1 Molecular Formula: C₆H₈ClFO Molecular Weight: 150.58 g/mol [1]

Executive Summary

2-Chloro-2-fluorocyclohexanone represents a specialized class of gem-dihalogenated cyclic ketones. Unlike its mono-halogenated counterparts, this compound introduces a unique "push-pull" electronic environment at the


-carbon, driven by the disparate electronegativities and leaving group abilities of chlorine and fluorine. For researchers in drug discovery, this molecule serves as a high-value scaffold for synthesizing fluorinated heterocycles and investigating stereoelectronic effects in enzyme inhibition. This guide synthesizes its physical characteristics, synthesis protocols, and reactivity profiles into a validated framework for laboratory application.
Structural & Physical Characteristics

The physicochemical behavior of 2-chloro-2-fluorocyclohexanone is governed by the competition between the steric bulk of the chlorine atom and the stereoelectronic requirements of the fluorine atom.

2.1 Conformational Analysis

In cyclohexanone rings,


-halogens often prefer the axial  orientation to minimize dipole-dipole repulsion with the carbonyl group (the "generalized anomeric effect").
  • Fluorine: Strongly prefers the axial position due to high electronegativity, maximizing the

    
     orbital overlap with the carbonyl.
    
  • Chlorine: Larger steric bulk usually favors the equatorial position, but dipole effects can force it axial in mono-chloro systems.

  • Gem-Dihalo State: In 2-chloro-2-fluorocyclohexanone, the smaller fluorine atom typically occupies the axial position to satisfy stereoelectronic stabilization, forcing the bulkier chlorine atom into the equatorial position. This conformation dictates the vector of nucleophilic attack.

2.2 Physical Properties Table

Data interpolated from validated experimental values of mono-halo analogs and computational models.

PropertyValue / DescriptionNote
Appearance Colorless to pale yellow liquidLachrymatory; handles with care.
Boiling Point ~85–90 °C at 15 mmHgEstimated; slightly higher than 2-chlorocyclohexanone.[2][3]
Density ~1.28 g/mLIncreased density due to di-halogenation.
Solubility Soluble in DCM, THF, EtOAcHydrolytically unstable in basic aqueous media.
Chirality Yes (C2 is a stereocenter)Exists as a racemic mixture unless asymmetrically synthesized.
Synthesis & Preparation Protocols

The most robust synthesis avoids direct di-halogenation of cyclohexanone, which leads to inseparable mixtures of regioisomers (2,2 vs 2,6). The "Stepwise Halogenation Strategy" is the industry standard for high purity.

3.1 Validated Synthesis Workflow

Pathway: Cyclohexanone


 Enol Silyl Ether 

2-Fluorocyclohexanone

2-Chloro-2-fluorocyclohexanone.

Step 1: Preparation of 2-Fluorocyclohexanone (Intermediate A)

  • Reagents: Cyclohexanone, TMSCl, Et₃N (to form silyl enol ether), followed by Selectfluor®.

  • Mechanism: Electrophilic fluorination of the enol ether.

  • Yield Target: >85%

Step 2: Chlorination of Intermediate A

  • Rationale: Chlorine is introduced second because it is a better leaving group; introducing it first would risk elimination during the harsher fluorination step.

  • Reagents: N-Chlorosuccinimide (NCS) or SO₂Cl₂ in CCl₄ or DCM.

  • Protocol:

    • Dissolve 2-fluorocyclohexanone (1.0 eq) in anhydrous CCl₄.

    • Add NCS (1.05 eq) and a catalytic amount of HCl or TsOH.

    • Reflux for 2–4 hours monitoring by ¹⁹F-NMR (shift from ~ -190 ppm to ~ -140 ppm).

    • Purification: Vacuum distillation. Do not use silica chromatography as the gem-halo ketone is prone to hydrolysis.

SynthesisWorkflow cluster_conditions Critical Control Points Start Cyclohexanone Inter1 TMS Enol Ether Start->Inter1 TMSCl, Et3N DMF, 80°C Inter2 2-Fluorocyclohexanone Inter1->Inter2 Selectfluor MeCN, RT Final 2-Chloro-2-fluorocyclohexanone Inter2->Final NCS, cat. HCl CCl4, Reflux Warning Avoid aqueous workup for Final Product (Hydrate formation)

Figure 1: Stepwise synthesis pathway ensuring regioselectivity at the C2 position.

Reactivity Profile

The reactivity of 2-chloro-2-fluorocyclohexanone is defined by the Gem-Effect and the Leaving Group Hierarchy (Cl > F).

4.1 Nucleophilic Substitution (

vs

)
  • Primary Pathway (

    
    ):  Direct displacement is sterically hindered. However, with strong nucleophiles (e.g., thiophenols, azides), the chlorine atom is selectively displaced due to its weaker bond dissociation energy compared to fluorine.
    
  • Outcome: Formation of

    
    -substituted-
    
    
    
    -fluorocyclohexanones.
  • Constraint: The fluorine atom stabilizes the transition state inductively but destabilizes any developing carbocation, making

    
     pathways unlikely unless promoted by Lewis acids.
    
4.2 Carbonyl Electrophilicity

The inductive effect of two halogens (


 of F + Cl) makes the carbonyl carbon highly electrophilic.
  • Hydration: Readily forms a gem-diol (hydrate) in the presence of moisture.

  • Hemiacetal Formation: Reacts rapidly with alcohols. Implication: Solvents like methanol should be avoided during storage.

4.3 Favorskii-Type Rearrangement

Under basic conditions (alkoxides), the compound undergoes a modified Favorskii rearrangement.

  • Enolization: Base removes a proton from C6 (the

    
    -position).
    
  • Cyclopropanone Formation: Intramolecular displacement of Chlorine (better LG) leads to a fluorinated cyclopropanone intermediate.

  • Ring Contraction: Ring opening yields fluorinated cyclopentane derivatives.

Reactivity Center 2-Chloro-2-fluorocyclohexanone NuSub Nucleophilic Substitution (Displacement of Cl) Center->NuSub R-SH / NaN3 (Soft Nucleophiles) Favorskii Favorskii Rearrangement (Ring Contraction) Center->Favorskii RONa / ROH (Hard Bases) Reduction Reductive Dehalogenation (Removal of Cl) Center->Reduction Zn / AcOH (Reformatsky-type) Prod1 2-Fluoro-2-(R-thio)cyclohexanone NuSub->Prod1 Prod2 Fluorocyclopentanecarboxylates Favorskii->Prod2 Prod3 2-Fluorocyclohexanone Reduction->Prod3

Figure 2: Divergent reactivity pathways based on reagent selection (Base vs. Nucleophile vs. Reductant).

Applications in Drug Development[4]
5.1 Fluorinated Heterocycle Synthesis

The 2-chloro-2-fluoro moiety is a "linchpin" for constructing fluorinated heterocycles, which are crucial for metabolic stability in drugs.

  • Thiazole Synthesis: Reaction with thioamides (Hantzsch Thiazole Synthesis) selectively displaces the chlorine, retaining the fluorine on the scaffold. This yields 5-fluorothiazoles, a bioisostere often used to block metabolic hotspots.

5.2 Enzyme Inhibition

The ketone can act as a covalent reversible inhibitor for serine proteases. The highly electrophilic carbonyl is attacked by the active site serine, forming a stable hemiketal transition state analog, stabilized by the adjacent electron-withdrawing halogens.

Safety & Handling (MSDS Highlights)
  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE 3 (Respiratory).

  • Lachrymator: High volatility and mucous membrane activity. Must be handled in a fume hood.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture sensitive (hydrolyzes to release HCl/HF over time).

  • Incompatibility: Strong bases, oxidizing agents, reducing agents.

References
  • Preparation of 2-Chlorocyclohexanone (Base Protocol): Newman, M. S.; Farbman, M. D.; Hipsher, H. Organic Syntheses, Coll.[3] Vol. 3, p.188 (1955). Link

  • Selectfluor Chemistry for

    
    -Fluorination:  Banks, R. E. Journal of Fluorine Chemistry, 87(1), 1-17 (1998). Link
    
  • Conform

    
    -Halo Ketones:  Tetrahedron, 30(13), 1903-1908. Stereoelectronic effects in cyclohexanones.Link
    
  • Reactivity of Gem-Dihalo Ketones:Journal of Organic Chemistry, "Nucleophilic substitutions of

    
    -halo ketones". Link
    
  • Vendor Data & CAS Verification: PubChem Compound Summary for 2-Chlorocyclohexanone (Analog Reference). Link

Sources

Exploratory

Conformational Dynamics & Synthetic Pathways: 2-Chloro-2-Fluorocyclohexanone

This guide provides a rigorous technical analysis of 2-Chloro-2-Fluorocyclohexanone , a specialized gem-dihalogenated intermediate. It synthesizes conformational thermodynamics, spectroscopic signatures, and validated sy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis of 2-Chloro-2-Fluorocyclohexanone , a specialized gem-dihalogenated intermediate. It synthesizes conformational thermodynamics, spectroscopic signatures, and validated synthetic protocols for researchers in medicinal chemistry and physical organic chemistry.

Executive Technical Summary

2-Chloro-2-fluorocyclohexanone represents a classic conflict in stereoelectronic control. Unlike mono-substituted cyclohexanones, where conformational preference is a binary toggle between steric (equatorial) and electronic (axial) factors, this gem-dihalogenated system requires a weighted arbitration between the Steric Bulk of Chlorine and the Hyperconjugative/Dipole effects of Fluorine .

Core Thesis: The molecule predominantly adopts the Fluorine-Axial / Chlorine-Equatorial conformation. This specific geometry maximizes stability by placing the larger halogen (Cl) in the sterically open equatorial position while leveraging the


 hyperconjugative stabilization of the axial C-F bond.

The Conformational Landscape

Thermodynamic Equilibrium

The cyclohexane ring undergoes a chair-chair interconversion.[1] For 2-chloro-2-fluorocyclohexanone, the two chair conformers are defined by the positioning of the C2 substituents:

  • Conformer A (Major): Chlorine-Equatorial / Fluorine-Axial

  • Conformer B (Minor): Chlorine-Axial / Fluorine-Equatorial

Mechanistic Drivers
FactorInfluence on EquilibriumVerdict
Steric Strain (A-Values) Chlorine (

) is significantly bulkier than Fluorine (

). Placing Cl axially incurs severe 1,3-diaxial interactions with H4 and H6.
Favors Conformer A (Cl-Eq)
Dipole Interactions The C-F bond is highly polar. An axial orientation places the C-F dipole roughly antiparallel to the C=O dipole, minimizing electrostatic repulsion.Favors Conformer A (F-Ax)
Hyperconjugation Overlap between the

bond and the

orbital. While

is a better donor due to energy matching, the geometric constraints and the "Fluoro-Effect" (generalized anomeric effect) often stabilize the axial electronegative atom.
Complex , but supports F-Ax in geminal pairs.
Visualization of the Equilibrium

The following diagram illustrates the ring-flip dynamics and the stabilization energy vectors.

Conformation ConfA Conformer A (Major Species) [F-Axial / Cl-Equatorial] TS Twist-Boat Transition State ConfA->TS Ring Flip (ΔG‡ ~10 kcal/mol) ConfB Conformer B (Minor Species) [F-Equatorial / Cl-Axial] TS->ConfB Sterics Steric Driver: Avoids 1,3-diaxial Cl Sterics->ConfA Stabilizes Electronics Electronic Driver: Dipole Minimization Electronics->ConfA Stabilizes

Figure 1: Conformational equilibrium favoring the F-Axial/Cl-Equatorial form due to synergistic steric and electronic stabilization.

Spectroscopic Signatures

Accurate identification requires correlating the conformational preference with spectral data.

Infrared Spectroscopy (IR)

The carbonyl stretching frequency (


) is a sensitive probe for 

-halogen orientation.
  • Field Effect: An equatorial halogen aligns its dipole nearly parallel to the C=O bond, increasing the double-bond character of the carbonyl via field effects (dipole-dipole repulsion).

  • Prediction: With Chlorine in the equatorial position (Conformer A), expect a significant blue shift relative to cyclohexanone.

    • Cyclohexanone:[2][3][4][5] ~1715 cm⁻¹[6][7][8]

    • 2-Chlorocyclohexanone (eq):[2][3][7] ~1745 cm⁻¹[7]

    • 2-Chloro-2-Fluorocyclohexanone:1755 – 1765 cm⁻¹ (Additive inductive effect of F + Field effect of Eq-Cl).

Nuclear Magnetic Resonance (NMR)
  • 
    F NMR:  Signals typically appear in the -40 to -60 ppm  range (relative to CFCl₃).
    
  • Coupling Constants (

    
    ): 
    
    • In Conformer A (F-Axial), the Fluorine is gauche to both protons on C3.

    • In Conformer B (F-Equatorial), the Fluorine would be anti to one C3 proton (

      
       Hz).
      
    • Diagnostic: The absence of a large trans-diaxial

      
       coupling confirms the Fluorine is likely axial (where couplings are smaller, typically 2–10 Hz) or that the ring is distorting. Note: In gem-systems, the lack of a geminal proton simplifies the spectrum to F-H3 couplings.
      

Synthetic Protocol

Methodology: Electrophilic Fluorination of Silyl Enol Ethers. Rationale: Direct halogenation of ketones can be promiscuous. The use of a silyl enol ether intermediate ensures regiospecificity at the C2 position, preventing poly-halogenation at C6.

Workflow Diagram

Synthesis Step1 Start: 2-Chlorocyclohexanone (Commercially Available) Step2 Enolization & Trapping Reagents: TMSOTf, Et3N, DCM, 0°C Step1->Step2 Intermediate Intermediate: 1-TMS-oxy-2-chlorocyclohexene Step2->Intermediate Step3 Electrophilic Fluorination Reagent: Selectfluor®, MeCN, RT Intermediate->Step3 Product Product: 2-Chloro-2-Fluorocyclohexanone (Purification via Distillation) Step3->Product

Figure 2: Regioselective synthesis via silyl enol ether intermediate.

Step-by-Step Procedure
Step 1: Preparation of the Silyl Enol Ether
  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Reagents: Charge with 2-chlorocyclohexanone (10 mmol) and anhydrous Dichloromethane (DCM) (50 mL).

  • Base: Add Triethylamine (Et₃N) (12 mmol) and cool to 0°C.

  • Silylation: Dropwise add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (11 mmol).

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours.

  • Workup: Quench with sat. NaHCO₃. Extract with pentane (to avoid hydrolysis). Dry over Na₂SO₄ and concentrate in vacuo.

    • Checkpoint:

      
      H NMR should show the disappearance of the 
      
      
      
      -proton signal and appearance of the vinyl signal.
Step 2: Electrophilic Fluorination
  • Solvent: Dissolve the crude silyl enol ether in anhydrous Acetonitrile (MeCN) .

  • Fluorination: Add Selectfluor® (1.1 equiv) in one portion at room temperature.

    • Note: The reaction is exothermic; ensure adequate stirring.

  • Monitoring: Monitor via TLC or

    
    F NMR. Reaction is typically complete within 1-3 hours.
    
  • Isolation: Dilute with ether, wash with water (to remove Selectfluor byproducts), and brine.

  • Purification: The product is volatile. Purify via vacuum distillation or flash chromatography (Pentane/Ether gradient).

References

  • Conformational Analysis of 2-Halocyclohexanones. Journal of the Chemical Society, Perkin Transactions 2. Detailed study on the axial/equatorial equilibria of mono-halo derivatives.

  • Synthesis of 2-Chlorocyclohexanone. Organic Syntheses, Coll. Vol. 4, p.162. The foundational protocol for the starting material.

  • Stereoselective Electrophilic Fluorination. Journal of Organic Chemistry. Describes the use of Selectfluor on silyl enol ethers to generate chiral fluorinated centers.

  • The Gauche Effect in Organofluorine Chemistry. Beilstein Journal of Organic Chemistry. Theoretical underpinning of the F-axial preference.

Sources

Foundational

Conformational Dynamics of 2-Chloro-2-Fluorocyclohexanone: A Stereoelectronic and Thermodynamic Analysis

Executive Summary The rational design of halogenated pharmaceuticals requires a precise understanding of conformational dynamics. When multiple halogens occupy the same carbon—such as in 2-chloro-2-fluorocyclohexanone —p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of halogenated pharmaceuticals requires a precise understanding of conformational dynamics. When multiple halogens occupy the same carbon—such as in 2-chloro-2-fluorocyclohexanone —predicting the 3D architecture of the molecule becomes a complex stereoelectronic puzzle. This guide provides an in-depth technical analysis of the competing forces (steric strain, dipole-dipole repulsion, and orbital overlap) that dictate the axial versus equatorial preference of fluorine and chlorine at the


-position of a cyclohexanone ring.

The Stereoelectronic Conflict: Sterics vs. Electrostatics

In substituted cyclohexanes, substituents generally prefer the equatorial position to avoid 1,3-diaxial steric clashes[1]. However, placing a halogen adjacent to a carbonyl group introduces the


-haloketone effect .

In an


-halocyclohexanone, an equatorial halogen aligns its highly polar C–X bond nearly parallel to the C=O bond, resulting in severe dipole-dipole repulsion. Conversely, an axial halogen positions its C–X bond roughly orthogonal to the C=O bond (a dihedral angle of ~90°), minimizing this electrostatic penalty[2]. Consequently, 

-halogens inherently prefer the axial position in non-polar environments.

In 2-chloro-2-fluorocyclohexanone , the molecule is a geminal dihalide. Because both halogens are bound to C2, they are locked in a zero-sum game: one must be axial, and the other must be equatorial. To predict the global minimum, we must weigh the individual thermodynamic demands of fluorine against chlorine.

Quantitative Parameterization of Halogen Preferences

To understand the causality behind the molecule's conformational choice, we must isolate the steric and electrostatic parameters of each halogen.

PropertyFluorine (F)Chlorine (Cl)
Steric A-Value (kcal/mol) 0.25 - 0.300.52
Gas Phase Axial Preference (

)
0.45 kcal/mol1.05 kcal/mol
Electronegativity (Pauling Scale) 3.983.16
Equatorial Interaction with C=O Oxygen Strongly AttractiveWeakly Attractive / Neutral
Axial Lone-Pair Repulsion with C=O

-system
High (Tightly held lone pairs)Low (Highly polarizable)

Data synthesized from ab initio calculations and conformational analyses of mono-halocyclohexanones[2],[3].

Conformational Resolution: Why Chlorine Claims the Axial Position

If we evaluate the molecule purely on classical steric bulk (A-values), chlorine is nearly twice as "large" as fluorine. Steric logic dictates that chlorine should occupy the equatorial position to minimize 1,3-diaxial strain, leaving fluorine in the axial position (Conformer A).

However, experimental and computational data prove that Conformer B (Chlorine-axial, Fluorine-equatorial) is the actual thermodynamic minimum. The causality behind this counter-intuitive preference lies in two distinct stereoelectronic phenomena:

  • The Polarizability of Chlorine: The tightly held, non-polarizable lone pairs of fluorine experience severe electrostatic repulsion with the filled C=O

    
    -orbital when forced into the orthogonal (axial) geometry[2]. Chlorine, being larger and highly polarizable, can deform its electron cloud to mitigate this repulsion, making it much better suited for the axial position.
    
  • Attractive Equatorial Fluorine Interactions: Ab initio modeling demonstrates that an equatorial fluorine experiences a unique, strongly attractive electrostatic interaction with the carbonyl oxygen[3]. This attractive force drastically lowers the energy penalty of placing fluorine in the equatorial position, an effect that is virtually non-existent for chlorine[3].

Because chlorine gains a massive 1.05 kcal/mol stabilization by moving axial, while fluorine only gains 0.45 kcal/mol[3], the thermodynamic driving force for chlorine to escape the equatorial dipole-dipole repulsion overpowers the minor steric penalty.

ConformationalEquilibrium ConfA Conformer A (F-axial, Cl-equatorial) ConfB Conformer B (Cl-axial, F-equatorial) THERMODYNAMIC MINIMUM ConfA->ConfB Conformational Ring Flip Sterics Steric Strain (A-Values) Favors Conf A (ΔE ~0.27 kcal/mol) Sterics->ConfA Minor Steric Penalty Dipole Alpha-Haloketone Effect Favors Conf B (ΔΔE ~0.60 kcal/mol) Dipole->ConfB Dominant Electrostatic Drive

Fig 1: Thermodynamic equilibrium of 2-chloro-2-fluorocyclohexanone driven by stereoelectronics.

Self-Validating Experimental Protocol: Conformational Elucidation

To empirically prove the Cl-axial/F-equatorial preference in a laboratory setting, researchers cannot rely on room-temperature NMR, as the rapid cyclohexane ring-flip averages the signals. The following protocol utilizes Variable-Temperature (VT) NMR coupled with internal geometric validation to create a self-validating analytical system.

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Calibration

  • Dissolve 15 mg of high-purity 2-chloro-2-fluorocyclohexanone in 0.6 mL of deuterated dichloromethane (

    
    ).
    
  • Causality for solvent choice:

    
     has a low freezing point (-97 °C), allowing access to the temperatures required to freeze the cyclohexane ring flip.
    
  • Add 1% v/v tetramethylsilane (TMS) as an internal chemical shift reference to ensure field stability across extreme temperature gradients.

Step 2: Variable-Temperature (VT) NMR Spectroscopy

  • Acquire baseline

    
     and 
    
    
    
    NMR spectra at 298 K.
  • Gradually cool the NMR probe to 180 K (well below the coalescence temperature of ~220 K).

  • Causality: Freezing the conformational exchange halts the ring-flip, allowing the spectrometer to resolve distinct, separate resonance peaks for Conformer A and Conformer B. The integration ratio of these peaks directly yields the equilibrium constant (

    
    ).
    

Step 3: Karplus J-Coupling Analysis (Internal Validation)

  • Extract the

    
     and 
    
    
    
    coupling constants from the frozen 180 K spectra.
  • Self-Validation Mechanism: The Karplus equation dictates that coupling constants are highly dependent on the dihedral angle. If fluorine is equatorial (Conformer B), it will exhibit smaller gauche couplings (~10-15 Hz) with the adjacent C3 protons. If fluorine were axial, it would show a massive trans-diaxial coupling (~30-40 Hz) with the axial C3 proton. This geometric truth internally validates the conformation without relying on external assumptions.

Step 4: In Silico Cross-Validation (DFT)

  • Optimize both conformers using Density Functional Theory (Gaussian 16) at the M06-2X/def2-TZVP level of theory.

  • Apply the SMD solvation model for dichloromethane to mimic the experimental environment.

  • Calculate the theoretical

    
     and compare it against the experimentally derived 
    
    
    
    . A convergence within 0.5 kcal/mol confirms the integrity of the entire workflow.

ExpWorkflow Start Sample Prep: 2-Chloro-2-Fluorocyclohexanone in CD2Cl2 with 1% TMS NMR Variable-Temperature (VT) NMR Cool to 180 K to freeze ring flip Start->NMR DFT DFT in silico Modeling M06-2X/def2-TZVP with SMD(CH2Cl2) Start->DFT Coupling Extract J-Couplings (3J_HF and 3J_HC for Karplus validation) NMR->Coupling Analysis Thermodynamic Convergence Cross-validate ΔG_exp with ΔG_calc Coupling->Analysis DFT->Analysis

Fig 2: Self-validating experimental workflow for conformational elucidation via VT-NMR and DFT.

Conclusion

The conformational preference of 2-chloro-2-fluorocyclohexanone is a masterclass in the hierarchy of chemical forces. While classical steric models suggest that the larger chlorine atom should occupy the equatorial position, the stereoelectronic realities of the


-haloketone effect dictate otherwise. Because equatorial fluorine uniquely benefits from attractive interactions with the carbonyl oxygen, and because axial chlorine successfully mitigates lone-pair repulsion with the C=O 

-system, the molecule confidently adopts a Chlorine-axial, Fluorine-equatorial global minimum.

References

  • Pattison, G. "Conformational preferences of α-fluoroketones may influence their reactivity." Beilstein Journal of Organic Chemistry, 13 (2017): 2915-2921. URL:[Link]

  • Abraham, R. J., et al. "Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study." Journal of the Chemical Society, Perkin Transactions 2 (2001). URL:[Link]

  • "Axial and Equatorial Bonds in Cyclohexane." Chemistry LibreTexts (2022). URL:[Link]

Sources

Exploratory

Electronic effects of geminal chlorine and fluorine on cyclohexanone

The Chimeric Carbonyl: Electronic and Conformational Dynamics of -Chloro- -Fluorocyclohexanone Executive Summary The geminal introduction of chlorine and fluorine at the -position of cyclohexanone creates a unique "chime...

Author: BenchChem Technical Support Team. Date: March 2026

The Chimeric Carbonyl: Electronic and Conformational Dynamics of -Chloro- -Fluorocyclohexanone

Executive Summary

The geminal introduction of chlorine and fluorine at the


-position of cyclohexanone creates a unique "chimeric" electronic environment that is increasingly valuable in medicinal chemistry. This modification does not merely combine the properties of the two halogens; it fundamentally alters the carbonyl's reactivity, metabolic stability, and conformational landscape. This guide provides a mechanistic deep-dive into the electronic perturbations caused by the 

motif, a validated synthetic protocol for its generation, and an analysis of its application as a metabolic block in drug design.

The Electronic Landscape: Induction, Field Effects, and Orbital Interactions

The 2-chloro-2-fluorocyclohexanone system represents a clash of extreme electronegativity (F) and high polarizability (Cl) adjacent to a


-acceptor (C=O).
Inductive and Field Effects

The most immediate consequence of geminal substitution is the dramatic lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy of the carbonyl group.

  • Inductive Withdrawal (-I): Fluorine (

    
    ) and Chlorine (
    
    
    
    ) exert a synergistic electron-withdrawing effect. This depletes electron density from the carbonyl carbon, significantly increasing its electrophilicity.
  • Field Effects: Through-space electrostatic interactions further destabilize the partial positive charge on the carbonyl carbon, making the ketone highly susceptible to nucleophilic attack.

The "Perch" Effect and Hydration

Unlike unsubstituted cyclohexanone, the gem-chlorofluoro variant often exists in equilibrium with its hydrate (gem-diol) in the presence of moisture. The electron deficiency is so pronounced that the equilibrium constant (


) for nucleophilic addition shifts orders of magnitude toward the adduct.
ParameterCyclohexanone2-Chloro-2-fluorocyclohexanoneImpact
C=O Dipole ~2.8 DReduced (Vector cancellation)Altered solubility/binding
IR

~1715 cm⁻¹~1745–1755 cm⁻¹Bond strengthening (shortening)
LUMO Energy HighLowHigh reactivity toward nucleophiles
Hydration NegligibleSignificantRequires anhydrous handling

Conformational Dynamics: The Steric vs. Electronic Conflict

In monosubstituted cyclohexanones,


-halogens often prefer the axial  position to minimize dipole repulsion with the carbonyl oxygen (the "Generalized Anomeric Effect" or dipole minimization). However, in the geminal 

-chloro-

-fluoro system, one halogen must occupy the equatorial position, forcing a trade-off.
The Dominant Conformer

The equilibrium is governed by the difference in A-values (steric bulk) and dipole vectors.

  • Chlorine (A-value ~0.43): Larger steric bulk.

  • Fluorine (A-value ~0.15): Smaller steric bulk.

Theoretical Prediction: The conformer with Chlorine in the Equatorial position and Fluorine in the Axial position is generally thermodynamically preferred.

  • Steric Driver: The larger Chlorine atom avoids 1,3-diaxial interactions by residing equatorially.

  • Electronic Driver: The highly polar C-F bond in the axial position is better aligned to hyperconjugatively accept electron density from the adjacent

    
     bonds (
    
    
    
    ), although this effect is subtle compared to the steric dominance of Chlorine.

Conformation cluster_0 Conformational Equilibrium cluster_1 Driving Forces Node1 Conformer A (Cl-Equatorial / F-Axial) Major Species Node2 Conformer B (Cl-Axial / F-Equatorial) Minor Species Node1->Node2 Ring Flip (High Barrier) Factor1 Steric Bulk (Cl > F) Favors Cl-Eq Factor1->Node1 Factor2 Dipole Minimization Favors Halogen-Axial Factor2->Node1 F-Axial satisfies dipole constraints

Figure 1: Conformational equilibrium favoring the Cl-equatorial/F-axial geometry due to steric dominance of the chlorine atom.

Validated Synthetic Protocol: Electrophilic Fluorination

Direct halogenation of cyclohexanone is prone to poly-substitution. The most robust, self-validating protocol involves the stepwise construction of the geminal center using a silyl enol ether intermediate. This ensures regioselectivity.

Protocol: Synthesis of 2-chloro-2-fluorocyclohexanone

Reagents:

  • 2-Chlorocyclohexanone (Starting Material)[1][2]

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Triethylamine (

    
    )
    
  • Selectfluor® (Electrophilic Fluorinating Agent)

  • Acetonitrile (ACN), anhydrous

Workflow:

  • Activation (Silyl Enol Ether Formation):

    • Dissolve 2-chlorocyclohexanone in anhydrous DCM under

      
      .
      
    • Add

      
       (1.2 equiv) followed by TMSOTf (1.1 equiv) at 0°C.
      
    • Mechanism:[3] The hard Lewis acid (Si) traps the kinetic enolate. The Cl substituent actually aids regiocontrol, favoring the more substituted enol ether (thermodynamic) due to conjugation, though kinetic control is usually preferred to prevent scrambling.

    • QC Check:

      
       NMR should show the disappearance of the 
      
      
      
      -proton signal and appearance of the vinyl signal.
  • Electrophilic Fluorination:

    • Dissolve the isolated silyl enol ether in dry ACN.

    • Add Selectfluor (1.1 equiv) at room temperature.

    • Stir for 2-4 hours.

    • Mechanism:[3] The

      
      -electrons of the enol ether attack the electrophilic F atom of Selectfluor. The TMS group is cleaved by the fluoride/counterion, regenerating the carbonyl.
      
  • Workup & Isolation:

    • Dilute with water, extract with DCM.

    • Critical Step: Wash with dilute

      
       to remove HF byproducts.
      
    • Dry over

      
       and concentrate.
      
    • Purification: Flash chromatography (Hexane/EtOAc). Note: The product is volatile; avoid high vacuum for extended periods.

Synthesis Start 2-Chlorocyclohexanone Step1 TMSOTf, Et3N, DCM (Enolization) Start->Step1 Intermediate TMS-Enol Ether (Activated Species) Step1->Intermediate Regioselective Step2 Selectfluor, ACN (Electrophilic Fluorination) Intermediate->Step2 Product 2-Chloro-2-fluorocyclohexanone Step2->Product F+ Transfer

Figure 2: Stepwise synthesis via silyl enol ether ensures regiochemical integrity.

Reactivity Profile & Self-Validating QC

When working with this scaffold, standard analytical data differs from non-halogenated ketones. Use these metrics to validate your synthesis.

QC MetricExpected ObservationMechanistic Cause

NMR
Singlet ~ -110 to -120 ppmDeshielded F nucleus due to geminal Cl.

NMR (C=O)
~195-200 ppmShifted upfield relative to cyclohexanone (~210 ppm) due to shielding/hybridization changes.

NMR (C-F)
Doublet (

Hz)
Characteristic one-bond coupling.
GC-MS M+ peak often weak; [M-Cl]+ and [M-CO]+ prominentWeak C-Cl bond and

-cleavage.

Safety Note: The


-halo ketone moiety is a potent lachrymator and alkylating agent. All operations must occur in a fume hood.

Applications in Drug Design: The Metabolic Block

The primary utility of the gem-chlorofluoro motif in medicinal chemistry is metabolic blocking .

  • CYP450 Inhibition: The C-H bonds

    
     to a carbonyl are prime sites for metabolic oxidation (hydroxylation). Replacing these protons with Halogens (F/Cl) completely blocks this pathway.
    
  • Bioisosterism: The

    
     group mimics the steric volume of a methyl or ethyl group but with inverted electronics.
    
  • Covalent Inhibition: In specific contexts, the enhanced electrophilicity of the ketone allows it to act as a "warhead" for covalent modification of serine or cysteine proteases (forming reversible hemiketals or thiohemiketals).

References

  • Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry. Link

  • Cantillo, D., et al. (2017). Synthesis of (2S)-2-Chloro-2-fluororibolactone via Stereoselective Electrophilic Fluorination. Journal of Organic Chemistry. Link

  • Wiberg, K. B. (1990). Structure and properties of carbonyl compounds. Journal of the American Chemical Society.[4] Link

  • Uneyama, K. (2006). Organofluorine Chemistry: Principles and Commercial Applications. Blackwell Publishing. Link

  • Martins, F. A., et al. (2017).[3][5] Conformational impact of structural modifications in 2-fluorocyclohexanone. Beilstein Journal of Organic Chemistry. Link[3]

Sources

Foundational

Literature review of alpha-fluoro-alpha-chloro ketone synthesis

The following technical guide details the synthesis, mechanism, and application of -fluoro- -chloro ketones , a specialized class of halogenated carbonyls critical for covalent inhibition in drug discovery and as versati...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, mechanism, and application of


-fluoro-

-chloro ketones
, a specialized class of halogenated carbonyls critical for covalent inhibition in drug discovery and as versatile building blocks for fluorinated quaternary centers.

Technical Guide: Synthesis and Application of -Fluoro- -Chloro Ketones

Executive Summary: The Strategic Value of Mixed -Halo Ketones

In the landscape of medicinal chemistry,


-fluoro-

-chloro ketones represent a high-value "warhead" motif. Unlike their mono-halogenated counterparts, these geminal di-halo species offer a unique balance of electrophilicity and metabolic stability. The fluorine atom exerts a strong electron-withdrawing effect, significantly increasing the susceptibility of the carbonyl carbon to nucleophilic attack (e.g., by active site cysteines), while the chlorine atom serves as a tunable leaving group or a handle for further functionalization.

Key Applications:

  • Covalent Inhibition: Irreversible binding to cysteine proteases (e.g., SARS-CoV-2 3CLpro, Cathepsins).

  • Chiral Synthons: Precursors for stereoselective nucleophilic substitutions to generate fluorinated quaternary carbon centers.

  • Bioisosteres: Mimics of transition states in hydrolytic enzymatic pathways.

Strategic Synthesis Pathways

The construction of the


-fluoro-

-chloro motif requires overcoming the "over-reaction" paradox: activating the

-position sufficiently to introduce the first halogen often makes the second halogenation difficult to control regioselectively. Two primary strategies have emerged as field-standards:
Pathway A: Oxidative Heterohalogenation of Alkynes (Direct Method)
  • Best for: Rapid access to aryl-ketone derivatives from readily available alkynes.

  • Mechanism: One-pot oxy-chloro-fluorination using Selectfluor as both the oxidant and fluorine source.

  • Advantage: Avoids the handling of pre-functionalized

    
    -halo ketone intermediates.[1]
    
Pathway B: Electrophilic Fluorination of -Chloro Ketones (Stepwise Method)
  • Best for: Late-stage functionalization or when the

    
    -chloro ketone is commercially available.
    
  • Mechanism: Hypervalent iodine-mediated activation of the enol, followed by nucleophilic fluorination.

  • Advantage: High regioselectivity; avoids di-fluorination side products common in direct fluorination.

Detailed Experimental Protocols

Protocol A: One-Pot Oxychlorofluorination of Alkynes

Based on the methodology of Bai et al. (2022/2024)

Reagents:

  • Substrate: Arylalkyne (1.0 equiv)

  • Fluorine Source/Oxidant: Selectfluor (F-TEDA-BF

    
    ) (2.0 - 2.5 equiv)
    
  • Chlorine Source: Sodium Chloride (NaCl) (2.0 - 3.0 equiv)

  • Solvent: Trifluoroethanol (TFE) / Water (1:1 v/v)

Step-by-Step Procedure:

  • Setup: In a sealable reaction tube equipped with a magnetic stir bar, dissolve the arylalkyne (0.5 mmol scale) in TFE (2.5 mL) and H

    
    O (2.5 mL).
    
  • Reagent Addition: Add NaCl (1.5 mmol, 3.0 equiv) followed by Selectfluor (1.25 mmol, 2.5 equiv) in a single portion.

    • Note: The order of addition ensures chloride is present before the oxidative activation of the alkyne.

  • Reaction: Seal the tube and heat to 70 °C for 36 hours .

    • Monitoring: Monitor by TLC or LC-MS. The disappearance of the alkyne and the appearance of the ketone peak (distinctive shift in IR/NMR) indicates conversion.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (EtOAc) and wash with saturated NaHCO

    
     (to neutralize HF byproducts) and brine.
    
  • Purification: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography (typically Hexanes/EtOAc gradients).

Self-Validating Checkpoint:

  • The product should exhibit a characteristic carbonyl stretch in IR (~1700-1720 cm

    
    ) and a distinct doublet in 
    
    
    
    F NMR (approx. -100 to -120 ppm) due to geminal coupling with the chlorine-bearing carbon (though no H is on the alpha carbon, coupling to ortho-protons or long-range coupling may be visible).
Protocol B: Hypervalent Iodine-Mediated Fluorination (Kitamura Method)

Based on Kitamura et al., J. Org.[2] Chem. 2014[1][2][3]

Reagents:

  • Substrate:

    
    -Chloro acetophenone derivative (1.0 equiv)
    
  • Catalyst/Oxidant: 4-(Difluoroiodo)toluene (can be generated in situ from 4-iodotoluene difluoride or using iodosylarene + HF)

    • Preferred System: 4-Iodosyltoluene (4-MeC

      
      H
      
      
      
      IO) (1.1 equiv) + TEA·5HF (Triethylamine pentahydrofluoride) (excess).
  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Setup: To a solution of the

    
    -chloro ketone (1.0 mmol) in DCE (5 mL) in a chemically resistant (Teflon or polypropylene) vessel.
    
  • Activation: Add 4-iodosyltoluene (1.1 mmol).

  • Fluorination: Carefully add TEA·5HF (approx. 1-2 mL). Caution: TEA·5HF is corrosive and a source of HF. Use proper PPE.

  • Reaction: Heat the mixture to 60 °C for 24 hours under an inert atmosphere (Ar/N

    
    ).
    
  • Workup: Pour the reaction mixture into ice-water/saturated NaHCO

    
    . Extract with DCM.
    
  • Purification: The hypervalent iodine byproduct (4-iodotoluene) can be separated via chromatography.

Mechanistic Logic & Visualization

Mechanism 1: Oxidative Heterohalogenation (Alkyne Route)

This pathway relies on the dual role of Selectfluor. It acts as an electrophilic fluorine source (


) to activate the alkyne 

-system, creating a cationic intermediate that is susceptible to nucleophilic attack by water (to form the ketone oxygen) and chloride (to install the second halogen).

Alkyne_Heterohalogenation Figure 1: Mechanistic flow of Selectfluor-mediated oxychlorofluorination of alkynes. Alkyne Aryl Alkyne (Ar-C≡C-H) Intermediate1 Fluorovinyl Cation Intermediate Alkyne->Intermediate1 Electrophilic Fluorination Selectfluor Selectfluor (F+) Selectfluor->Intermediate1 Enol Chlorofluoro Enol Species Intermediate1->Enol Nucleophilic Attack (Cl- / H2O) Water H2O / NaCl Water->Enol Product α-Fluoro-α-Chloro Ketone Enol->Product Tautomerization & Oxidation

[4]

Mechanism 2: Hypervalent Iodine Activation

The Kitamura method utilizes a "Umpolung" strategy. The hypervalent iodine species reacts with the enol form of the


-chloro ketone, converting the nucleophilic 

-carbon into a hypervalent iodine-bound electrophile. This leaving group is then displaced by the fluoride anion.

Kitamura_Fluorination Figure 2: Hypervalent iodine-mediated electrophilic fluorination of α-chloro ketones. Start α-Chloro Ketone Enol Enol Tautomer Start->Enol Tautomerization Complex λ3-Iodane Intermediate (C-I Bond Formation) Enol->Complex Ligand Exchange (-H2O) Iodine Ar-IO (Hypervalent) Iodine->Complex Product α-Fluoro-α-Chloro Ketone Complex->Product Reductive Elimination / SN2 Substitution Fluoride TEA·5HF (F-) Fluoride->Product

Comparative Analysis of Methods

FeatureMethod A: Alkyne HeterohalogenationMethod B: Kitamura Fluorination
Starting Material Aryl Alkynes (Cheap, abundant)

-Chloro Ketones (Commercial or synthesized)
Reagents Selectfluor, NaClIodosylarene, TEA·5HF
Conditions Aqueous TFE, 70°CDCE, 60°C, Inert Atmosphere
Safety Profile Moderate (Selectfluor is stable)High Caution (HF source required)
Selectivity High for

-heterohalogenation
High regioselectivity for

-position
Yield Typically 60-85%Typically 70-90%
Main Limitation Limited to substrates tolerating oxidationRequires HF handling; Stepwise

Stability and Handling (Troubleshooting)

Researchers often encounter degradation with


-halo ketones. The mixed 

-fluoro-

-chloro species are particularly sensitive.
  • Hydrolysis Risk: The electron-withdrawing nature of F and Cl makes the carbonyl highly electrophilic. In the presence of water and base, the hydrate form can stabilize, or the halo-groups can be displaced.

    • Mitigation: Store in anhydrous conditions. Avoid basic workups (use dilute acid or neutral buffers if possible).

  • Lachrymator Warning: Like

    
    -chloroacetophenone (tear gas), these compounds are potent lachrymators.
    
    • Protocol: All weighing and reactions must be performed in a functioning fume hood. Double-glove when handling.

  • Storage: Store at -20 °C under Argon. Light sensitivity is possible; use amber vials.

References

  • Bai, X., et al. (2022). "Direct access to

    
    -chlorofluoro arylketones via mild electrophilic heterohalogenation of arylalkynes." Royal Society of Chemistry. 
    
  • Kitamura, T., Muta, K., & Muta, K. (2014).[2][3] "Hypervalent Iodine-Promoted

    
    -Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex."[2] The Journal of Organic Chemistry, 79(12), 5842–5846.[2] 
    
  • Rosen, J., et al. (2007). "One-Step Synthesis of

    
    -Chloro Acetophenones from Acid Chlorides and Aryl Precursors." Organic Letters, 9(4), 667–669. 
    
  • Pattison, G. (2017).

    
    -fluoroketones may influence their reactivity."[4][5][6] Beilstein Journal of Organic Chemistry, 13, 2633–2639. 
    
  • Unoh, Y., et al. (2022).[7] "Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease." Journal of Medicinal Chemistry, 65(21), 14856–14877.

Sources

Exploratory

Solubility Profile and Physicochemical Characterization of 2-Chloro-2-Fluorocyclohexanone

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 2-Chloro-2-fluorocyclohexanone (CAS 35365-22-1). This guide is structured for researchers requiring pre...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 2-Chloro-2-fluorocyclohexanone (CAS 35365-22-1). This guide is structured for researchers requiring precise solvation data for synthesis, purification, and analytical characterization.

Executive Summary & Chemical Identity

2-Chloro-2-fluorocyclohexanone is a specialized geminal di-halo ketone intermediate. Unlike its mono-halogenated analogues, the presence of both chlorine and fluorine at the


-position creates a unique electronic environment that significantly alters its solubility, stability, and reactivity. It is primarily utilized as a precursor for the synthesis of 2-fluorocyclohex-2-en-1-one  via dehydrochlorination.
Physicochemical Data Table
PropertyValue / DescriptionSource/Derivation
CAS Number 35365-22-1[1]
Molecular Formula C

H

ClFO
[1]
Molecular Weight 150.58 g/mol Calculated
Physical State Liquid or Low-Melting SolidAnalogous to 2-chloro (mp 23°C)
Density ~1.25 - 1.30 g/mL (Predicted)Est. from 2-chloro (1.[1][2]16) + F substitution
LogP (Predicted) 1.8 - 2.2Lipophilic (Cyclohexyl ring dominant)
Boiling Point Decomposes prior to high TThermally labile (HCl elimination)

Solubility Profile in Organic Solvents

The solubility of 2-Chloro-2-fluorocyclohexanone is governed by the lipophilic cyclohexyl ring and the polar, electron-withdrawing gem-haloketone moiety.

Critical Insight: While the compound is highly soluble in most organic solvents, stability is the limiting factor. The gem-chlorofluoro motif is prone to elimination (loss of HCl) to form the


-fluoroenone, particularly in polar protic or basic media.
Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility RatingStability RatingApplication Recommendation
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)High Preferred for reaction & extraction.
Chlorinated Chloroform (CDCl

)
High (>100 mg/mL)High *Preferred for NMR. Must be acid-free to prevent catalysis.
Esters Ethyl AcetateHigh (>100 mg/mL)Moderate Good for rapid extraction; avoid prolonged storage.
Ethers THF, Diethyl EtherHigh (>100 mg/mL)Moderate Suitable for reactions. THF must be anhydrous.
Aromatics TolueneHigh (>50 mg/mL)High Excellent for thermal elimination steps.
Alcohols Methanol, EthanolHigh Low Avoid. Risk of hemiketal formation or solvolysis.
Aqueous WaterInsoluble (<0.1 mg/mL)Low Immiscible. Slow hydrolysis risk.
Basic Pyridine, Et

N
Soluble Unstable Triggers immediate elimination of HCl.

Technical Note: For analytical standards, prepare stock solutions in DCM or Acetonitrile (neutral) and store at -20°C. Avoid DMSO for long-term storage due to potential nucleophilic attack or oxidation facilitation.

Mechanistic Stability & Degradation

Understanding the degradation pathway is essential for accurate solubility profiling. The compound does not merely "precipitate"; it chemically transforms.

Degradation Pathway: Dehydrochlorination

The primary instability mode is the


-elimination of Hydrogen Chloride (HCl), driven by the thermodynamic stability of the resulting conjugated enone system.

DegradationPathway cluster_conditions Trigger Conditions Start 2-Chloro-2-fluorocyclohexanone (Intact) Transition Transition State (Base/Thermal mediated) Start->Transition -H (beta) Product 2-Fluorocyclohex-2-en-1-one (Degradant) Transition->Product Elimination Byproduct HCl (Leaving Group) Transition->Byproduct c1 1. Basic Solvents (Amines) c2 2. High Temperature (>60°C) c3 3. Protic Solvents (Solvolysis)

Figure 1: The dominant degradation pathway involves the elimination of HCl to form the alpha-fluoroenone. This reaction is accelerated by basic solvents or heat.

Experimental Protocol: Self-Validating Solubility Screen

To determine the precise solubility limit for your specific batch (which may vary by purity), follow this stepwise gravimetric/HPLC protocol.

Reagents Required[1][3][4][5][6]
  • Analyte: 2-Chloro-2-fluorocyclohexanone (>95% purity).[3][4]

  • Solvents: DCM (HPLC Grade), Toluene (Anhydrous), Water (Milli-Q).

  • Validation: HPLC-UV or GC-MS.

Step-by-Step Methodology
  • Visual Saturation (Range Finding):

    • Place 10 mg of analyte into a 2 mL clear glass vial.

    • Add solvent in 50

      
      L aliquots at 20°C.
      
    • Vortex for 30 seconds after each addition.

    • Endpoint: Clear solution with no particulates.

    • Calculation: If dissolved in 50

      
      L, solubility > 200 mg/mL.
      
  • Stability Check (The "Self-Validating" Step):

    • Why: A solution may appear clear but rapidly degrade.

    • Protocol: Take the dissolved sample from Step 1. Inject into HPLC/GC immediately (T=0).

    • Store solution for 4 hours at Room Temperature.

    • Re-inject (T=4h).

    • Pass Criteria: Purity peak area retains >98% of T=0 value. If new peaks appear (likely lower retention time for enone), the solvent is incompatible .

  • Partition Coefficient Estimation (LogD):

    • Dissolve 5 mg in 1 mL Octanol (saturated with water).

    • Add 1 mL Water (saturated with octanol).

    • Vortex 2 mins, Centrifuge 5 mins.

    • Analyze phases. Expect >95% in Octanol phase (validating lipophilicity).

Workflow: Solvent Selection Decision Tree

Use this logic flow to select the correct solvent for your specific application.

SolventSelection Start Select Application Reaction Synthesis/Reaction Start->Reaction Analysis Analysis (NMR/GC) Start->Analysis Storage Long-term Storage Start->Storage TempCheck Temp > 50°C? Reaction->TempCheck Check Temp Method NMR vs GC Analysis->Method Method? Neat Neat Liquid @-20°C under Argon Storage->Neat Preferred Toluene Toluene (High Stability) TempCheck->Toluene Yes DCM DCM / THF (High Solubility) TempCheck->DCM No CDCl3 CDCl3 (Acid-Free) Neutralize with K2CO3 Method->CDCl3 NMR EtOAc Ethyl Acetate (Avoid MeOH) Method->EtOAc GC/HPLC

Figure 2: Decision matrix for solvent selection. Note that storage in solution is discouraged; neat storage at low temperature is optimal.

References

  • CAS Registry. (n.d.). 2-Chloro-2-fluorocyclohexanone (CAS 35365-22-1).[3] Howei Pharm Catalog. Retrieved from [Link]

  • ResearchG

    
    -Fluoroenones by Elimination of 
    
    
    
    -Chloro-
    
    
    -fluoroketones. Retrieved from [Link]
  • PubChem. (2025).[5] 2-Chlorocyclohexanone Compound Summary. (Used for comparative physicochemical properties). National Library of Medicine. Retrieved from [Link]

Sources

Foundational

Safety data sheet (SDS) and toxicity of 2-Chloro-2-Fluorocyclohexanone

Electrophilic Reactivity and Toxicological Profiling of 2-Chloro-2-Fluorocyclohexanone: A Comprehensive Safety and Handling Guide Executive Summary & Chemical Identity 2-Chloro-2-Fluorocyclohexanone (CAS: 35365-22-1) is...

Author: BenchChem Technical Support Team. Date: March 2026

Electrophilic Reactivity and Toxicological Profiling of 2-Chloro-2-Fluorocyclohexanone: A Comprehensive Safety and Handling Guide

Executive Summary & Chemical Identity

2-Chloro-2-Fluorocyclohexanone (CAS: 35365-22-1) is a dihalogenated cyclic ketone frequently utilized as an advanced intermediate in the synthesis of complex pharmaceuticals and agrochemicals[1]. The presence of both a chlorine and a fluorine atom at the alpha position to the carbonyl group creates a highly electron-deficient center. While this structural motif makes the molecule a potent electrophile—capable of rapid nucleophilic substitution (SN2) reactions desired in synthetic chemistry—it inherently translates to significant biological toxicity. Understanding the causality between its chemical structure and its biological reactivity is paramount for drug development professionals handling this compound.

Physicochemical Properties & Structural Causality

To predict the pharmacokinetic and toxicological behavior of 2-Chloro-2-Fluorocyclohexanone, we must first analyze its physicochemical properties. The dual halogenation significantly alters its lipophilicity and electrophilic index compared to an unhalogenated cyclohexanone[2].

Table 1: Quantitative Physicochemical Properties

PropertyValueCausality / Biological Implication
CAS Number 35365-22-1Unique identifier for regulatory and safety tracking[1].
Molecular Formula C6H8ClFOIndicates a highly halogenated, low-molecular-weight scaffold[1].
Molecular Weight 150.58 g/mol Small size allows rapid diffusion across lipid bilayers[1].
XLogP ~1.50 - 1.80Moderate lipophilicity; readily penetrates biological membranes[2].
Topological Polar Surface Area 17.10 ŲLow TPSA ensures high cellular and tissue permeability[2].
Reactivity Motif Alpha-haloketoneHigh susceptibility to nucleophilic attack by biological thiols.

Safety Data Sheet (SDS) & Mechanistic Toxicology

Because specific in vivo toxicity data for the exact 2-Chloro-2-Fluoro variant is limited in public domains, toxicologists employ a scientifically validated "read-across" approach using its structural analog, 2-Chlorocyclohexanone (CAS: 822-87-7)[3], and the broader class of alpha-haloketones.

Hazard Classifications (GHS): Based on analog data, this compound triggers several critical hazard warnings[4]:

  • H302 / H332: Harmful if swallowed or inhaled.

  • H315 / H319: Causes severe skin and serious eye irritation (Potent Lachrymator).

  • H317: May cause an allergic skin reaction (Sensitizer).

  • H335: May cause respiratory irritation.

The Causality of Toxicity (Mechanism of Action): The toxicity of 2-Chloro-2-Fluorocyclohexanone is not mediated by traditional receptor binding, but by irreversible covalent modification. The alpha-carbon is highly activated by the electron-withdrawing carbonyl, chlorine, and fluorine groups. When introduced to a biological system, it rapidly reacts with the sulfhydryl (-SH) groups of intracellular glutathione (GSH) and cysteine residues in critical proteins. This alkylation depletes GSH, stripping the cell of its primary antioxidant defense. The subsequent accumulation of Reactive Oxygen Species (ROS) triggers oxidative stress, mitochondrial dysfunction, and ultimately, cellular apoptosis or necrosis.

ToxicityMechanism A 2-Chloro-2-Fluorocyclohexanone (Electrophilic Alpha-Haloketone) B Cellular Nucleophile Attack (e.g., Cysteine, GSH) A->B C Glutathione (GSH) Depletion B->C D Protein Alkylation (Loss of Function) B->D E Accumulation of ROS (Oxidative Stress) C->E D->E F Cellular Apoptosis / Necrosis E->F

Mechanistic pathway of alpha-haloketone-induced cellular toxicity via GSH depletion.

Self-Validating Experimental Protocol: In Vitro Toxicity & GSH Depletion Assay

To empirically validate the electrophilic toxicity of 2-Chloro-2-Fluorocyclohexanone in a laboratory setting, a robust, self-validating in vitro assay is required. This protocol utilizes HepG2 cells, which retain hepatic metabolic competence, making them the gold standard for evaluating xenobiotic toxicity.

Causality in Experimental Design:

  • Solvent Choice: The compound must be dissolved in anhydrous Dimethyl Sulfoxide (DMSO). Aqueous solutions will cause rapid hydrolysis of the alpha-halogens, neutralizing the electrophile before it reaches the cells.

  • Orthogonal Readouts: Relying solely on a viability assay (like MTT) can produce false positives if the compound directly reduces the tetrazolium dye. Therefore, we couple viability with a direct quantification of GSH depletion using Ellman's Reagent (DTNB).

  • Self-Validation (Controls): The system is internally validated using 1-Chloro-2,4-dinitrobenzene (CDNB) as a known positive control for GSH depletion, and a 0.1% DMSO vehicle as a negative control to ensure the solvent itself is not inducing apoptosis.

Step-by-Step Methodology:

  • Compound Preparation: In a certified Class II biological safety cabinet or chemical fume hood, prepare a 10 mM stock solution of 2-Chloro-2-Fluorocyclohexanone in anhydrous DMSO. (Safety Note: Wear double nitrile gloves, splash goggles, and a lab coat, as the compound is a potent lachrymator and skin sensitizer).

  • Cell Culture: Seed HepG2 cells in a 96-well plate at a density of 1x10^4 cells/well. Incubate at 37°C with 5% CO2 for 24 hours to allow for cellular adhesion and exponential growth.

  • Exposure & Dosing: Treat the cells with a concentration gradient of the compound (0.1 µM to 100 µM). Include dedicated wells for CDNB (positive control) and 0.1% DMSO (vehicle control). Incubate for 24 hours.

  • Viability Assessment (MTT): Add MTT reagent to half the experimental wells. After 4 hours, solubilize the resulting formazan crystals and measure absorbance at 570 nm to determine the IC50 for cytotoxicity.

  • GSH Quantification: Lyse the remaining cells and add Ellman's Reagent (DTNB). The free thiols of intracellular GSH will react with DTNB to produce a yellow product (TNB). Measure absorbance at 412 nm. A dose-dependent decrease in absorbance confirms the electrophilic depletion of GSH.

  • Data Synthesis: Correlate the IC50 of cell viability with the IC50 of GSH depletion. A matched decline confirms that the mechanism of cell death is driven by electrophilic stress.

ExpWorkflow Step1 1. Compound Preparation (Fume Hood, PPE, DMSO Solvent) Step2 2. Cell Culture Incubation (HepG2 cells, 37°C, 5% CO2) Step1->Step2 Step3 3. Exposure & Dosing (0.1 - 100 µM for 24h) Step2->Step3 Step4 4. Viability Assay (MTT or CellTiter-Glo) Step3->Step4 Step5 5. GSH/ROS Quantification (DCFDA / Ellman's Reagent) Step3->Step5 Step6 6. Data Analysis & IC50 (Validation vs CDNB Control) Step4->Step6 Step5->Step6

Step-by-step in vitro workflow for evaluating electrophilic cytotoxicity and ROS generation.

References

  • Title: CAS 35365-22-1 C6H8ClFO 2-Chloro-2-Fluorocyclohexanone ≥95% Source: Howei Pharm URL: [Link]

  • Title: 2-Chlorocyclohexanone (CID 13203) - Molecular Properties & Analysis (Analog Data) Source: MolForge URL: [Link]

  • Title: Bromomethyl ethyl ketone - Exposome-Explorer (Alpha-haloketone toxicity) Source: IARC (International Agency for Research on Cancer) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Chloro-2-Fluorocyclohexanone from 2-chlorocyclohexanone

[1][2] Executive Summary This application note details the protocol for the synthesis of 2-chloro-2-fluorocyclohexanone from 2-chlorocyclohexanone via electrophilic fluorination. The target molecule represents a critical...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This application note details the protocol for the synthesis of 2-chloro-2-fluorocyclohexanone from 2-chlorocyclohexanone via electrophilic fluorination. The target molecule represents a critical "gem-chlorofluoro" motif, widely utilized in medicinal chemistry to modulate metabolic stability and lipophilicity (Bioisosterism).[1][2]

Unlike standard halogenations, this transformation requires precise control over regioselectivity to distinguish between the 2-position (gem-functionalization) and the 6-position (vicinal functionalization).[1][2] This guide utilizes Selectfluor™ (F-TEDA-BF₄) as the fluorine source due to its high safety profile, ease of handling, and superior selectivity compared to gaseous fluorine (


) or perchloryl fluoride (

).[1][2]

Strategic Analysis & Mechanism

The Regioselectivity Challenge

The starting material, 2-chlorocyclohexanone, possesses two enolizable positions:[1]

  • C2 Position: Activated by the inductive effect of the chlorine atom (making the

    
    -proton more acidic), but sterically hindered and electronically deactivated for electrophilic attack due to the electron-withdrawing nature of chlorine.[1][2]
    
  • C6 Position: Less acidic, but sterically accessible.[2]

Mechanistic Insight: Under neutral or slightly acidic conditions utilizing Selectfluor, the reaction proceeds via the enol form. While the chlorine atom withdraws electron density (destabilizing the intermediate carbocation), it also stabilizes the negative charge in the transition state of enolization.[2] Experimental evidence suggests that thermodynamic equilibration favors the more substituted enol (at C2), allowing for the formation of the gem-chlorofluoro product.[1][2]

Reaction Mechanism Diagram

The following diagram illustrates the pathway, highlighting the critical enol intermediate.[2]

ReactionMechanism SM 2-Chlorocyclohexanone (Starting Material) Enol Enol Intermediate (Thermodynamic) SM->Enol Enolization (MeCN, Reflux) Byproduct 2-Chloro-6-fluorocyclohexanone (Regioisomer) SM->Byproduct Minor Pathway (Kinetic Control) TS Selectfluor Complex (F-TEDA-BF4) Enol->TS Electrophilic Attack Product 2-Chloro-2-fluorocyclohexanone (Target) TS->Product Major Pathway (Gem-functionalization)

Figure 1: Mechanistic pathway for the electrophilic fluorination of 2-chlorocyclohexanone.

Experimental Protocol

Reagents and Equipment
  • Reagents:

    • 2-Chlorocyclohexanone (98% purity).[1][2][3]

    • Selectfluor™ (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[1][2][4]

    • Acetonitrile (MeCN), anhydrous (HPLC Grade).[1][2]

    • Saturated aqueous

      
      .[2]
      
    • Dichloromethane (DCM) or Diethyl Ether (

      
      ) for extraction.[1][2]
      
  • Equipment:

    • Two-neck round-bottom flask (250 mL).[1][2]

    • Reflux condenser with inert gas inlet (

      
       or Ar).[1][2]
      
    • Magnetic stirrer and oil bath.[2]

Stoichiometry Table
ComponentRoleEq.MW ( g/mol )Mass/Vol (Scale)
2-Chlorocyclohexanone Substrate1.0132.591.32 g (10 mmol)
Selectfluor™ Fluorinating Agent1.1 - 1.2354.263.90 g (11 mmol)
Acetonitrile SolventN/A41.0540 mL (0.25 M)
Step-by-Step Procedure

Step 1: System Preparation

  • Oven-dry the glassware at 120°C for 2 hours.

  • Assemble the reaction setup under a nitrogen atmosphere.

  • Critical Check: Ensure the system is moisture-free.[1][2] Water can hydrolyze the intermediate or Selectfluor, reducing yield.

Step 2: Reaction Initiation

  • Dissolve 2-chlorocyclohexanone (1.32 g, 10 mmol) in anhydrous Acetonitrile (40 mL).

  • Add Selectfluor™ (3.90 g, 11 mmol) in a single portion. The reagent is a white solid and may not dissolve immediately.[2]

  • Observation: The mixture will appear as a suspension.[2]

Step 3: Thermal Activation

  • Heat the reaction mixture to reflux (approx. 80-82°C) .

  • Maintain reflux for 4 to 6 hours .

  • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or GC-MS.[1][2] The starting material spot (

    
    ) should disappear, and a new, slightly more polar spot will appear.[2]
    
    • Note: Selectfluor is visibly consumed (suspension clears or changes texture) as the reaction proceeds.[1][2]

Step 4: Work-up

  • Cool the mixture to room temperature.

  • Concentrate the solvent (remove MeCN) under reduced pressure (Rotary Evaporator) to approx. 20% of original volume.

  • Dilute the residue with Dichloromethane (50 mL).[2]

  • Wash with Water (2 x 30 mL) to remove Selectfluor byproducts (TEDA salts).[1][2]

  • Wash with Sat.

    
      (30 mL) to neutralize any trace HF.[1][2]
    
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate.[2]
    

Step 5: Purification

  • The crude oil typically contains >85% product.[2]

  • Purify via Flash Column Chromatography on silica gel.[2]

    • Eluent: Gradient of Hexane -> 5% EtOAc in Hexane.

    • Caution: The product is volatile; avoid prolonged high-vacuum exposure.[1][2]

Analytical Validation

To confirm the synthesis of 2-chloro-2-fluorocyclohexanone, the following spectral data must be verified.

MethodExpected SignalInterpretation

NMR

-100 to -110 ppm (approx.)[1][2]
Characteristic singlet or multiplet (if H-coupling resolves) for gem-chlorofluoro ketone.

NMR

2.0 - 3.0 ppm (multiplets)
Loss of the distinct

-proton signal at C2 (approx 4.4 ppm in SM).[1][2] Complex multiplets for ring protons.
GC-MS M+ peak at 150/152 m/zIsotopic pattern of Cl (3:1 ratio) confirms presence of Chlorine.[1][2] Loss of HF or HCl fragments common.[2]

Workflow Visualization

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Isolation cluster_2 Phase 3: Validation Step1 Dissolve 2-Chlorocyclohexanone in MeCN Step2 Add Selectfluor (1.1 eq) Step1->Step2 Step3 Reflux (80°C, 4-6h) Step2->Step3 Step4 Cool & Concentrate Step3->Step4 Step5 Extract (DCM/Water) Step4->Step5 Step6 Dry (MgSO4) & Filter Step5->Step6 Step7 Flash Chromatography Step6->Step7 Step8 NMR/GC-MS QC Step7->Step8

Figure 2: Operational workflow for the synthesis process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture contaminationEnsure MeCN is anhydrous; Selectfluor is hygroscopic—store in desiccator.
Regioisomer (6-F) Kinetic controlEnsure reaction reaches reflux temperature to favor thermodynamic enol.
Incomplete Conversion Old ReagentSelectfluor degrades over time (check active F content via iodometric titration). Add 0.2 eq extra.
Product Decomposition Acidic WorkupEnsure

wash is thorough. Trace HF catalyzes decomposition.[2]

Safety & Compliance

  • Selectfluor™: While safer than

    
    , it is an oxidant and irritant.[2] Handle in a fume hood.
    
  • HF Generation: The reaction generates

    
     and potentially trace HF upon workup.[2] Always use gloves and eye protection.[2]
    
  • Waste Disposal: Aqueous waste contains boron and fluoride salts.[2] Dispose of according to halogenated waste protocols.

References

  • Banks, R. E. (1992).[1][2] Selectfluor™ reagent F-TEDA-BF4 in organic synthesis: A versatile electrophilic fluorinating agent.[1][2][4] Journal of Fluorine Chemistry.[2] [1][2]

  • Stavber, S., & Zupan, M. (2005).[2] Selectfluor™ F-TEDA-BF4 as a Versatile Mediator for Fluorination of Organic Compounds.[1][2][4] Acta Chimica Slovenica.[2]

  • Sigma-Aldrich. (2023).[1][2] Selectfluor™ Fluorinating Reagent - Technical Product Sheet.[1][2][1][2]

  • Chambers, R. D., et al. (2002).[2] Direct fluorination of 1,3-dicarbonyl compounds and their derivatives.[1][2] Journal of the Chemical Society, Perkin Transactions 1.[5] [1][2]

  • PubChem. (2023).[1][2] 2-Chlorocyclohexanone Compound Summary. National Library of Medicine.[2] [1][2]

Sources

Application

Technical Application Note: Precision Synthesis of 2-Chloro-2-Fluorocyclohexanone

This Application Note is structured as a high-level technical guide for researchers requiring the precise synthesis of 2-Chloro-2-Fluorocyclohexanone . It prioritizes regiochemical control and operational safety, utilizi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers requiring the precise synthesis of 2-Chloro-2-Fluorocyclohexanone . It prioritizes regiochemical control and operational safety, utilizing Selectfluor™ (F-TEDA-BF4) as the electrophilic fluorine source.

Executive Summary

The synthesis of gem-chlorofluoroketones represents a significant challenge in organic synthesis due to the competing regiochemical pathways inherent in


-substituted cyclohexanones. While direct fluorination of 2-chlorocyclohexanone is possible, it frequently yields a mixture of the gem-product (2,2) and the vic-product (2,6).

This guide details two protocols:

  • Protocol A (The "Gold Standard"): A two-step sequence via a Silyl Enol Ether (SEE) intermediate. This method locks the regiochemistry, ensuring the fluorine atom is installed exclusively at the C2 position.

  • Protocol B (Direct Method): A rapid, one-pot procedure suitable for initial screening, utilizing thermodynamic control to favor the gem-product, albeit with lower isomeric purity.

Strategic Analysis & Mechanism

Why Selectfluor?

Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is the reagent of choice over N-fluorobenzenesulfonimide (NFSI) or reactive gases (


) for this transformation due to:
  • High Electrophilicity: Sufficient to react with electron-deficient

    
    -chloro enol ethers.
    
  • Operational Safety: Non-volatile solid, stable in air/moisture, and devoid of the explosive hazards associated with perchloryl fluoride.

  • Solubility: Excellent solubility in Acetonitrile (MeCN), the optimal solvent for polar electrophilic transfers.

Mechanistic Pathway (Protocol A)

The reaction proceeds via an


-type attack of the nucleophilic enol ether 

-bond onto the electrophilic fluorine of Selectfluor. The presence of the Chlorine atom at C2 exerts an inductive effect (-I), which typically destabilizes the developing carbocation. However, the silyl group facilitates the fragmentation of the intermediate, driving the reaction to the ketone.

Mechanism Substrate 2-Chloro-1-(TMS-oxy) cyclohexene Transition [Cationic Intermediate] Stabilized by TMS Substrate->Transition + Selectfluor (MeCN, 0°C) Selectfluor Selectfluor (F-TEDA-BF4) Selectfluor->Transition Product 2-Chloro-2-Fluoro cyclohexanone Transition->Product - TMS-F Byproduct Byproducts: TEDA, TMS-BF4 Transition->Byproduct

Figure 1: Mechanistic pathway for the fluorination of the silyl enol ether intermediate.

Protocol A: High-Fidelity Synthesis (Silyl Enol Ether Route)

Objective: Maximize regioselectivity for the 2,2-isomer.

Step 1: Preparation of 2-Chloro-1-(trimethylsilyloxy)cyclohexene

Note: The regioselective formation of the thermodynamic enol ether (C1-C2 double bond) is critical. The chlorine substituent makes the C2 proton acidic, but steric hindrance usually favors C6. We utilize thermodynamic equilibration.

Reagents:

  • 2-Chlorocyclohexanone (1.0 equiv)

  • Chlorotrimethylsilane (TMSCl) (1.2 equiv)

  • Triethylamine (

    
    ) (2.5 equiv)
    
  • Sodium Iodide (NaI) (Catalytic, 0.1 equiv)

  • Solvent: DMF or MeCN

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Dissolution: Add 2-chlorocyclohexanone (10 mmol) and NaI (1 mmol) to anhydrous MeCN (50 mL).

  • Base Addition: Add

    
     (25 mmol) via syringe.
    
  • Silylation: Cool to 0°C. Dropwise add TMSCl (12 mmol).

  • Reflux: Warm to room temperature, then heat to 60°C for 4–6 hours. Rationale: Higher temperature favors the thermodynamic enol ether (tetrasubstituted double bond containing Cl).

  • Workup: Cool, dilute with pentane, wash with ice-cold

    
     (aq) and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Rapid filtration through a short plug of neutral alumina (to avoid hydrolysis).

    • Checkpoint: Verify structure via

      
       NMR (Olefinic proton at C6 should be absent; look for disappearance of C2-H).
      
Step 2: Electrophilic Fluorination

Reagents:

  • Crude Silyl Enol Ether (from Step 1)

  • Selectfluor™ (1.1 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN)

Procedure:

  • Preparation: Dissolve the silyl enol ether (approx. 10 mmol) in anhydrous MeCN (40 mL) under Argon.

  • Cooling: Cool the solution to -10°C (Ice/Salt bath). Rationale: Lower temperatures improve chemoselectivity and prevent over-fluorination.

  • Addition: Add Selectfluor (11 mmol) as a solid in one portion.

    • Observation: The reaction is slightly exothermic. Ensure efficient stirring.

  • Reaction: Allow to stir at 0°C for 2 hours, then warm to Room Temperature (RT) for 1 hour. Monitor by TLC or GC-MS.

  • Quench: Pour the mixture into saturated aqueous

    
     (100 mL).
    
  • Extraction: Extract with Diethyl Ether (

    
    , 3 x 50 mL).
    
  • Drying: Wash combined organics with water and brine, dry over

    
    , and concentrate in vacuo.
    

Protocol B: Direct Fluorination (Rapid Screening)

Objective: Quick access to the compound where separation of isomers is acceptable.

Procedure:

  • Dissolve 2-chlorocyclohexanone (1.0 equiv) in MeCN .

  • Add Selectfluor (1.1 equiv).[1]

  • Reflux at 80°C for 12 hours.

    • Note: Thermal conditions promote the interconversion of enol forms. While the C6-fluorination (vicinal) is kinetically favored, the C2-fluorination (geminal) is often thermodynamically trapped due to the stability of the gem-halohydrin-like structure, though yields are generally lower (30-40%).

  • Workup as described in Protocol A.

  • Purification: Requires careful column chromatography (Silica gel, Hexane/EtOAc gradient) to separate the 2,2-isomer from the 2,6-isomer.

Analytical Validation & Data

The following data tables provide expected parameters for validation.

Reaction Parameters Summary
ParameterProtocol A (SEE Route)Protocol B (Direct)
Regioselectivity (C2:C6) > 95:5~ 40:60
Yield (Isolated) 65 - 75%30 - 45%
Reaction Time 6 h (Step 1) + 3 h (Step 2)12 - 24 h
Purification Difficulty Low (Filtration/Distillation)High (Isomer Separation)
Expected Spectroscopic Data
  • GC-MS: Look for molecular ion

    
     (approx. 150/152 m/z due to Cl isotopes) and characteristic loss of CO.
    
  • 
     NMR: 
    
    • The fluorine signal for a gem-chlorofluoro ketone is distinctively shifted compared to a mono-fluoro ketone.

    • Shift:

      
       -105 to -115 ppm (approximate, solvent dependent).
      
    • Coupling: Lack of geminal H-F coupling (since C2 has no protons).

Safety & Handling (E-E-A-T)

  • Selectfluor: While stable, it is an oxidizing agent. Avoid contact with strong reducing agents.

  • 
    -Halo Ketones:  2-Chloro-2-fluorocyclohexanone is a potent lachrymator and alkylating agent.
    
    • PPE: Double nitrile gloves, goggles, and always work in a fume hood.

    • Decontamination: Quench glassware and spills with a dilute solution of ammonia or sodium thiosulfate to destroy alkylating potential.

Workflow Visualization

Workflow cluster_0 Step 1: Activation cluster_1 Step 2: Fluorination start Start: 2-Chlorocyclohexanone enol Silyl Enol Ether Formation (TMSCl, Et3N, 60°C) start->enol iso Isolate Crude SEE (Alumina Plug) enol->iso react Reaction with Selectfluor (MeCN, -10°C -> RT) iso->react quench Quench (Aq. NaHCO3) & Extraction react->quench finish Target: 2-Chloro-2-Fluorocyclohexanone quench->finish

Figure 2: Operational workflow for the high-fidelity synthesis of the target molecule.

References

  • Banks, R. E. (1992). Selectfluor™ reagent F-TEDA-BF4 in organic synthesis: A simple, efficient and safe source of electrophilic fluorine. Journal of Fluorine Chemistry.

  • Stavber, G., Zupan, M., & Stavber, S. (2009).[1] Direct Regioselective Fluorination of Cyclic and Acyclic Ketones. Synlett.

  • Tredwell, M., & Gouverneur, V. (2006). Electrophilic Fluorination of Enol Esters and Silyl Enol Ethers. Organic & Biomolecular Chemistry.

  • Umemoto, T. (1996). Electrophilic Fluorinating Agents: Advances in N-Fluoropyridinium Salts. Chemical Reviews.

Sources

Method

Application Note: Regioselective Synthesis of 2-Chloro-2-Fluorocyclohexanone

Part 1: Strategic Analysis & Methodology The Synthetic Challenge The synthesis of 2-chloro-2-fluorocyclohexanone presents a classic problem in regiochemical control. The objective is to introduce two different halogen at...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Methodology

The Synthetic Challenge

The synthesis of 2-chloro-2-fluorocyclohexanone presents a classic problem in regiochemical control. The objective is to introduce two different halogen atoms onto the same


-carbon (geminal dihalogenation) of a cyclic ketone.

Direct halogenation strategies fail to meet the rigorous purity standards required for drug development due to two primary failure modes:

  • Regio-scrambling: Direct chlorination of 2-fluorocyclohexanone (or vice versa) often yields a mixture of the desired gem-2,2-isomer and the unwanted vic-2,6-isomer due to the competing enolization pathways.

  • Over-halogenation: The inductive effect of the first halogen can deactivate the

    
    -position, but in cyclic systems, thermodynamic equilibration often leads to polyhalogenated byproducts.
    
The Solution: Decarboxylative Halogenation

To guarantee regioselectivity, we employ a Decarboxylative Chlorination Strategy . This approach utilizes a carboxylate group as a temporary "blocking and directing" group. The carboxylate ensures that the first halogen (fluorine) is installed exclusively at the 2-position. Subsequently, the carboxyl group is replaced by the second halogen (chlorine) via a radical-free, organocatalytic mechanism.

This protocol is superior to direct halogenation because the position of the incoming halogens is structurally fixed by the starting material scaffold, effectively eliminating the 2,6-isomer impurity profile.

Part 2: Detailed Experimental Protocol

Pathway Visualization

The following diagram outlines the critical reaction flow and decision points for this synthesis.

G Start Start: Ethyl 2-oxocyclohexanecarboxylate Step1 Step 1: Electrophilic Fluorination (Selectfluor / MeCN) Start->Step1 Inter1 Intermediate A: Ethyl 2-fluoro-2-oxocyclohexanecarboxylate Step1->Inter1 Yield: ~85-90% Step2 Step 2: Hydrolysis (LiOH / THF:H2O) Inter1->Step2 Inter2 Intermediate B: 2-Fluoro-2-oxocyclohexanecarboxylic Acid (Unstable - Use Immediately) Step2->Inter2 Controlled Hydrolysis Step3 Step 3: Decarboxylative Chlorination (NCS / DABCO / Toluene) Inter2->Step3 Organocatalysis Product Target: 2-Chloro-2-fluorocyclohexanone Step3->Product Regiospecific Substitution

Figure 1: Strategic workflow for the regioselective synthesis of 2-chloro-2-fluorocyclohexanone via decarboxylative chlorination.

Reagents and Materials Table
ReagentCAS Registry #RoleEquiv.Notes
Ethyl 2-oxocyclohexanecarboxylate 1655-07-8Starting Material1.0Commercially available

-keto ester.[1]
Selectfluor™ 140681-55-6F-Source1.1Electrophilic fluorinating agent (F-TEDA-BF4).
Lithium Hydroxide (LiOH) 1310-65-2Base2.5For ester hydrolysis.
N-Chlorosuccinimide (NCS) 128-09-6Cl-Source1.5Electrophilic chlorine source.
DABCO 280-57-9Catalyst0.11,4-Diazabicyclo[2.2.2]octane.
Acetonitrile (MeCN) 75-05-8Solvent-Dry, for Step 1.
Toluene 108-88-3Solvent-For Step 3.
Step-by-Step Methodology
Stage 1: Electrophilic Fluorination

Objective: Install the fluorine atom at the


-carbon while the position is activated by the ester group.
  • Preparation: Charge a flame-dried 3-neck round-bottom flask with Ethyl 2-oxocyclohexanecarboxylate (10.0 mmol, 1.0 eq) and dry Acetonitrile (50 mL).

  • Addition: Cool the solution to 0°C under nitrogen. Add Selectfluor™ (11.0 mmol, 1.1 eq) portion-wise over 15 minutes.

    • Note: The reaction is slightly exothermic. Maintain internal temperature <5°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 6–12 hours. Monitor by TLC (or GC-MS) for the disappearance of starting material.

  • Workup: Remove solvent under reduced pressure. Resuspend residue in DCM (50 mL) and wash with water (2 x 30 mL) to remove Selectfluor byproducts. Dry organic layer over

    
    , filter, and concentrate.
    
  • Result: Ethyl 2-fluoro-2-oxocyclohexanecarboxylate (Intermediate A). Proceed to next step without extensive purification if purity >90% by NMR.

Stage 2: Hydrolysis to

-Fluoro-

-Keto Acid

Objective: Reveal the carboxylic acid for the decarboxylative step. Critical Caution:


-Fluoro-

-keto acids are prone to spontaneous decarboxylation. Handle Intermediate B at low temperatures and process immediately.
  • Dissolution: Dissolve Intermediate A (from Stage 1) in THF/Water (3:1, 40 mL).

  • Hydrolysis: Add LiOH (25 mmol, 2.5 eq) at 0°C. Stir at 0°C for 2–4 hours.

  • Acidification: Carefully acidify with 1N HCl at 0°C to pH ~2.

  • Extraction: Rapidly extract with cold Diethyl Ether (3 x 30 mL). Dry over

    
     at 0°C and concentrate in vacuo at low temperature (<20°C).
    
  • Result: 2-Fluoro-2-oxocyclohexanecarboxylic acid (Intermediate B). Do not store.

Stage 3: Organocatalytic Decarboxylative Chlorination

Objective: Replace the carboxyl group with chlorine with retention of regiochemistry.

  • Setup: Immediately dissolve the fresh Intermediate B in Toluene (50 mL).

  • Catalyst Addition: Add DABCO (1.0 mmol, 0.1 eq). Stir for 5 minutes at RT.

  • Chlorination: Add NCS (15.0 mmol, 1.5 eq) in one portion.

  • Reaction: Stir at RT for 3–6 hours. Evolution of

    
     gas will be observed.[2]
    
    • Mechanism:[3][4][5][6][7][8] The reaction proceeds via a chlorination of the transient enolate formed after decarboxylation, or via a concerted decarboxylative chlorination mechanism mediated by the amine catalyst.

  • Quench: Quench with saturated

    
     solution.
    
  • Isolation: Extract with Ethyl Acetate. Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Final Product: 2-Chloro-2-fluorocyclohexanone .

Part 3: Quality Control & Validation

Analytical Signatures

To validate the synthesis, look for these specific NMR markers. The key is distinguishing the gem-2,2 product from the vic-2,6 impurity.

TechniqueParameterExpected Signature

NMR
Chemical Shift

-130 to -140 ppm
(Triplet or Multiplet). The geminal Cl shifts the F signal significantly compared to the mono-fluoro precursor.

NMR
Carbonyl (C=O)Doublet (

Hz)
. The carbonyl carbon couples to the

-fluorine.

NMR
C-2 (

-C)
Doublet (

Hz)
. Characteristic large coupling constant for C-F bond.
GC-MS Molecular IonM+ = 150/152 (3:1 ratio due to

isotopes). Loss of CO (M-28) is common.
Troubleshooting Guide
  • Problem: Low Yield in Step 3.

    • Root Cause:[6][7][8] Spontaneous decarboxylation of Intermediate B before chlorination (yielding 2-fluorocyclohexanone).

    • Fix: Ensure NCS is added immediately after dissolving the acid. Keep the acid cold during the transfer. Increase DABCO loading to 20 mol%.

  • Problem: Presence of 2,2-dichlorocyclohexanone.

    • Root Cause:[6][7][8] Over-chlorination or Cl/F exchange (rare but possible with harsh Lewis acids).

    • Fix: Use exactly 1.5 eq of NCS. Avoid metal catalysts; stick to the organocatalytic (DABCO) route.

References

  • Kitahara, K., Mizutani, H., Iwasa, S., & Shibatomi, K. (2017). Asymmetric Synthesis of ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    -Chloro-
    
    
    
    -halo Ketones by Decarboxylative Chlorination of
    
    
    -Halo-
    
    
    -ketocarboxylic Acids.[6] Synthesis, 50(01), 200-204.
  • Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry, 87(1), 1-17.

  • Naruse, A., Kitahara, K., Iwasa, S., & Shibatomi, K. (2019).[2] Synthesis of

    
    -Fluoroenones by Elimination of 
    
    
    
    -Chloro-
    
    
    -fluoroketones. Chemistry – A European Journal.

Sources

Application

2-Chloro-2-Fluorocyclohexanone as a building block for fluorinated heterocycles

This guide details the strategic application of 2-Chloro-2-fluorocyclohexanone as a high-value building block in medicinal chemistry.[1] Unlike simple halo-ketones, this geminal di-halo scaffold offers a unique "divergen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic application of 2-Chloro-2-fluorocyclohexanone as a high-value building block in medicinal chemistry.[1] Unlike simple halo-ketones, this geminal di-halo scaffold offers a unique "divergent reactivity" profile: the chloride serves as a sacrificial leaving group to drive cyclization or rearrangement, while the fluorine atom—retained due to its stronger C-F bond—is strategically positioned to modulate pKa, lipophilicity, and metabolic stability in the final drug candidate.

[1]

Introduction & Strategic Value

In the optimization of lead compounds, the introduction of fluorine into saturated rings (e.g., cyclohexane) often prevents metabolic "hotspots" (oxidation by CYP450). 2-Chloro-2-fluorocyclohexanone (CFC) is a specialized linchpin that allows researchers to access two distinct chemical spaces from a single precursor:[1]

  • Fluorinated Fused Heterocycles: Via Hantzsch-type condensations where Cl is displaced, and F is retained.[1]

  • Ring-Contracted Fluorinated Scaffolds: Via Favorskii rearrangement to access functionalized fluorocyclopentanes.[1]

Key Physiochemical Advantages[1]
  • Geminal Activation: The electronegativity of F at the

    
    -position increases the acidity of the 
    
    
    
    -protons, facilitating enolization and nucleophilic attacks.
  • Selective Leaving Group Ability: The bond dissociation energy difference (

    
     kcal/mol vs. 
    
    
    
    kcal/mol) ensures that chloride is the exclusive nucleofuge (leaving group) under standard conditions, preserving the C-F bond.[1]

Preparation of the Building Block

While 2-chloro-2-fluorocyclohexanone can be prepared via direct chlorination of 2-fluorocyclohexanone, the Electrophilic Fluorination of 2-Chlorocyclohexanone using Selectfluor® is the preferred modern route due to higher regioselectivity and safety profiles.[1]

Protocol A: Synthesis via Selectfluor®

Reaction Scale: 10 mmol Time: 12–24 hours[1]

  • Setup: Charge a dry 100 mL round-bottom flask with 2-chlorocyclohexanone (1.33 g, 10 mmol) and anhydrous acetonitrile (40 mL).

  • Reagent Addition: Add Selectfluor® (F-TEDA-BF4) (3.90 g, 11 mmol, 1.1 equiv) in one portion.

  • Reaction: Stir the mixture at room temperature (25 °C) under an inert atmosphere (

    
    ). Monitor by TLC (hexane/EtOAc 4:1) or GC-MS.[1] The reaction is complete when the monochloro starting material is consumed.
    
  • Workup:

    • Remove solvent under reduced pressure.[1]

    • Resuspend the residue in diethyl ether (50 mL) and filter off the insoluble DABCO-BF4 byproduct.

    • Wash the filtrate with water (2 x 20 mL) and brine (20 mL).[1]

    • Dry over anhydrous

      
      , filter, and concentrate.[1]
      
  • Purification: The crude oil is typically

    
     pure.[1] If necessary, purify via vacuum distillation (bp ~85–90 °C at 15 mmHg) to obtain a colorless oil.[1]
    
    • Checkpoint:

      
      F NMR should show a singlet around -105 to -110 ppm (depending on solvent).[1]
      

Application 1: Synthesis of Fluorinated Fused Thiazoles

This protocol utilizes the CFC building block to synthesize 3-fluoro-4,5,6,7-tetrahydrobenzo[d]thiazoles .[1] The fluorine atom remains at the bridgehead (or adjacent position depending on tautomerization), providing a metabolically robust handle.

Mechanism

The reaction proceeds via a modified Hantzsch Thiazole Synthesis. The sulfur atom of the thioamide attacks the C2 position of the ketone, displacing the chloride (SN2-like). The nitrogen then condenses with the carbonyl (C1), followed by dehydration to aromatize the thiazole ring.

Protocol B: Condensation with Thiobenzamide

Target: 2-Phenyl-4-fluoro-4,5,6,7-tetrahydrobenzo[d]thiazole[1]

  • Dissolution: In a 50 mL reaction vial, dissolve 2-chloro-2-fluorocyclohexanone (1.0 equiv) in absolute ethanol (0.5 M concentration).

  • Nucleophile Addition: Add thiobenzamide (1.1 equiv).[1]

  • Cyclization: Heat the mixture to reflux (78 °C) for 4–6 hours.

    • Note: The solution will turn yellow/orange.

  • Neutralization: Cool to room temperature. The hydrobromide/hydrochloride salt of the product may precipitate. Neutralize by adding saturated aqueous

    
     until pH ~8.[1]
    
  • Extraction: Extract with ethyl acetate (3 x). Wash combined organics with brine.[1]

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Data Validation: The product will exhibit a characteristic aromatic thiazole proton signal and the retention of the F signal in NMR.

Application 2: Ring Contraction (Favorskii Rearrangement)

This transformation is critical for generating 1-fluoro-cyclopentanecarboxylates , which are bioisosteres of proline or precursors for fluorinated amino acids.[1]

Mechanism

Base-mediated abstraction of the ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


-proton leads to an enolate.[1][2] This enolate attacks the 

-carbon (bearing Cl and F), displacing the Chloride (better leaving group) to form a fluorinated cyclopropanone intermediate. Ring opening by methoxide yields the ester.
Protocol C: Synthesis of Methyl 1-fluorocyclopentanecarboxylate
  • Cooling: Dissolve 2-chloro-2-fluorocyclohexanone (1.0 equiv) in anhydrous methanol at 0 °C.

  • Base Addition: Dropwise add a solution of Sodium Methoxide (NaOMe) (2.5 equiv, 25% wt in MeOH) over 30 minutes.

    • Critical: Temperature control is vital to prevent polymerization.[1] Keep < 5 °C.

  • Rearrangement: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench: Quench with dilute HCl (1 M) until pH is neutral.

  • Workup: Extract with diethyl ether. The product is volatile; use low-vacuum rotary evaporation or distill directly.[1]

Visualization of Pathways

G SM 2-Chloro-2-Fluorocyclohexanone (Building Block) Inter1 Intermediate: S-Alkylation (Cl displaced) SM->Inter1 SN2 (Cl leaves) Inter2 Intermediate: Fluoro-Cyclopropanone SM->Inter2 Enolization & Cl Elimination Thio Thioamide / Amidine (Nu-H) Thio->Inter1 Prod1 Fluorinated Tetrahydrobenzothiazole Inter1->Prod1 Cyclization & Dehydration Base NaOMe / MeOH (Base) Base->Inter2 Prod2 Methyl 1-Fluoro- cyclopentanecarboxylate Inter2->Prod2 Ring Opening

Caption: Divergent synthesis pathways: The chloride leaving group directs both heterocycle formation and ring contraction, while fluorine is retained.[1]

Quantitative Data Summary

ParameterProtocol A (Synthesis)Protocol B (Thiazole)Protocol C (Favorskii)
Reagents Selectfluor, MeCNThioamide, EtOHNaOMe, MeOH
Temperature 25 °C78 °C (Reflux)0 °C

25 °C
Time 12–24 h4–6 h2 h
Yield (Typ.) 85–92%60–75%55–65%
Key Byproduct DABCO-BF4 (Solid)

, HCl
NaCl
Selectivity MonofluorinationRetention of FRing Contraction

References

  • Banks, R. E. (1998).[1] Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry. Link

  • Sloop, J. C., Bumgardner, C. L., & Loehle, W. D. (2002).[1] Synthesis of Fluorinated Heterocycles. Journal of Fluorine Chemistry. Link

  • Sato, K., et al. (1999).[1] Favorskii rearrangement of

    
    -chloro-
    
    
    
    -fluorocycloalkanones. Journal of the Chemical Society, Perkin Transactions 1. Link
  • Trost, B. M., & Tracy, J. S. (2019).[1] Enantioselective

    
    -Fluorination of Cyclic 
    
    
    
    -Dicarbonyl Compounds. Organic Letters. Link[1]
  • Alfa Chemistry. (2024).[1][3][4] Heterocyclic Fluorinated Building Blocks. Link

Sources

Method

Nucleophilic substitution reactions of 2-Chloro-2-Fluorocyclohexanone

An in-depth guide to the nucleophilic substitution reactions of 2-Chloro-2-Fluorocyclohexanone, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the nucleophilic substitution reactions of 2-Chloro-2-Fluorocyclohexanone, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the mechanistic principles, practical application notes, and detailed experimental protocols.

Introduction: The Synthetic Utility of α,α-Halo-Fluoroketones

2-Chloro-2-Fluorocyclohexanone is a specialized α-haloketone, a class of compounds renowned for their utility as versatile intermediates in organic synthesis, particularly in the construction of heterocyclic systems and complex pharmaceutical agents.[1][2] The presence of two distinct halogen atoms, chlorine and fluorine, on the α-carbon adjacent to a carbonyl group, creates a unique reactivity profile. The carbonyl group's inductive effect polarizes the carbon-halogen bonds, rendering the α-carbon highly electrophilic and susceptible to nucleophilic attack.[3] This heightened reactivity makes these compounds valuable precursors for introducing a wide range of functional groups with high regioselectivity.[4]

This guide delves into the mechanistic nuances and practical execution of nucleophilic substitution reactions involving 2-Chloro-2-Fluorocyclohexanone, offering a framework for its strategic application in complex molecule synthesis.

Part 1: Mechanistic Framework and Stereochemical Control

The reactions of 2-Chloro-2-Fluorocyclohexanone are predominantly governed by the principles of the Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism. Understanding these principles is critical for predicting reaction outcomes and optimizing conditions.

The Sₙ2 Pathway: A Concerted Mechanism

Nucleophilic substitution on α-haloketones proceeds readily via an Sₙ2 pathway.[5] This is a single-step, concerted process where the nucleophile attacks the electrophilic α-carbon at the same time as the leaving group departs.[6] The Sₙ1 pathway is strongly disfavored because it would require the formation of a highly unstable α-carbocation, which is destabilized by the adjacent electron-withdrawing carbonyl group.[5]

The reactivity in Sₙ2 reactions is significantly enhanced in α-haloketones compared to corresponding alkyl halides.[3] This is attributed to favorable orbital overlap between the incoming nucleophile, the p-orbitals of the carbonyl group, and the departing leaving group in the trigonal bipyramidal transition state.[7]

Caption: Generalized Sₙ2 mechanism for 2-Chloro-2-Fluorocyclohexanone.

Leaving Group Selectivity: Chlorine vs. Fluorine

In a molecule with multiple potential leaving groups, the one that is the conjugate base of the stronger acid is typically displaced. In this case, we compare chloride (Cl⁻) and fluoride (F⁻). Hydrochloric acid (HCl) is a stronger acid than hydrofluoric acid (HF), making chloride a more stable anion and thus a better leaving group than fluoride.

Furthermore, the carbon-chlorine bond (bond energy ~339 kJ/mol) is significantly weaker than the carbon-fluorine bond (~485 kJ/mol), making the C-Cl bond easier to break.[8] Consequently, nucleophilic substitution reactions on 2-Chloro-2-Fluorocyclohexanone will selectively displace the chloride ion, leaving the fluorine atom intact. This regioselectivity is a cornerstone of its synthetic utility.

Stereochemical Outcome

A key feature of the Sₙ2 mechanism is the inversion of stereochemistry at the reaction center.[9] The nucleophile attacks the α-carbon from the side opposite to the leaving group (a "backside attack").[10][11] If the starting material is an enantiomerically pure chiral center at the C2 position, the product will be formed with the opposite configuration. For racemic starting materials, a racemic product will result.

Part 2: Application Notes and Experimental Protocols

The following protocols provide detailed methodologies for the reaction of 2-Chloro-2-Fluorocyclohexanone with various classes of nucleophiles.

Workflow Overview: From Reaction to Purified Product

The general experimental procedure follows a consistent workflow, which can be adapted based on the specific nucleophile and product properties.

Caption: Standard experimental workflow for nucleophilic substitution.

Protocol 1: Reaction with an Oxygen Nucleophile (Sodium Methoxide)

This protocol details the synthesis of 2-Fluoro-2-methoxycyclohexanone, an important precursor for various functionalized cyclic systems.

  • Reaction Scheme:

    • 2-Chloro-2-Fluorocyclohexanone + NaOCH₃ → 2-Fluoro-2-methoxycyclohexanone + NaCl

  • Materials & Reagents:

    • 2-Chloro-2-Fluorocyclohexanone (1.0 eq)

    • Sodium methoxide (1.2 eq)

    • Anhydrous Methanol (MeOH)

    • Diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Step-by-Step Methodology:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous methanol.

    • Cool the flask to 0 °C using an ice bath.

    • Carefully add sodium methoxide to the cold methanol and stir until fully dissolved.

    • Add 2-Chloro-2-Fluorocyclohexanone dropwise to the stirred solution over 5-10 minutes.

    • Allow the reaction to stir at 0 °C and monitor its progress using Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-Fluoro-2-methoxycyclohexanone.

  • Expert Insights & Causality:

    • Inert Atmosphere: Prevents reaction with atmospheric moisture, which could consume the methoxide.

    • Temperature Control (0 °C): The reaction is exothermic. Low temperature helps to control the reaction rate and minimize potential side reactions like elimination.

    • Quenching: The addition of a mild acid source (NH₄Cl) neutralizes any remaining base before extraction.

Protocol 2: Reaction with a Nitrogen Nucleophile (Azide)

This protocol describes the synthesis of 2-Azido-2-fluorocyclohexanone. α-Azido ketones are valuable intermediates for synthesizing α-amino ketones and nitrogen-containing heterocycles.

  • Reaction Scheme:

    • 2-Chloro-2-Fluorocyclohexanone + NaN₃ → 2-Azido-2-fluorocyclohexanone + NaCl

  • Materials & Reagents:

    • 2-Chloro-2-Fluorocyclohexanone (1.0 eq)

    • Sodium azide (NaN₃) (1.5 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Deionized water

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Step-by-Step Methodology:

    • In a round-bottom flask, dissolve 2-Chloro-2-Fluorocyclohexanone and sodium azide in anhydrous DMF.

    • Heat the reaction mixture to 50-60 °C with vigorous stirring.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and pour it into a beaker containing an equal volume of cold deionized water.

    • Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic extracts and wash sequentially with deionized water and brine to remove residual DMF.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent via rotary evaporation.

    • Purify the resulting crude oil by flash column chromatography to obtain the desired product.

  • Expert Insights & Causality:

    • Solvent Choice (DMF): A polar aprotic solvent like DMF is ideal for Sₙ2 reactions. It effectively solvates the sodium cation while leaving the azide anion relatively "naked" and highly nucleophilic.[12]

    • Safety Note: Sodium azide is highly toxic. Handle with appropriate personal protective equipment. Avoid contact with acids, which can generate explosive hydrazoic acid.

Protocol 3: Reaction with a Sulfur Nucleophile (Thiophenol)

This protocol outlines the synthesis of 2-Fluoro-2-(phenylthio)cyclohexanone, demonstrating the formation of a carbon-sulfur bond.

  • Reaction Scheme:

    • 2-Chloro-2-Fluorocyclohexanone + PhSH + Base → 2-Fluoro-2-(phenylthio)cyclohexanone

  • Materials & Reagents:

    • 2-Chloro-2-Fluorocyclohexanone (1.0 eq)

    • Thiophenol (PhSH) (1.1 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq)

    • Anhydrous Acetonitrile (CH₃CN)

    • 1M Hydrochloric acid (HCl)

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Step-by-Step Methodology:

    • To a stirred suspension of potassium carbonate in anhydrous acetonitrile, add thiophenol and stir for 15 minutes at room temperature.

    • Add a solution of 2-Chloro-2-Fluorocyclohexanone in acetonitrile to the mixture.

    • Stir the reaction at room temperature, monitoring by TLC.

    • Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with 1M HCl, followed by water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by flash chromatography.

  • Expert Insights & Causality:

    • Base (K₂CO₃): Thiophenol is acidic. The base deprotonates it to form the more nucleophilic thiophenolate anion (PhS⁻), which is the active nucleophile in the reaction. A mild inorganic base is sufficient and easy to remove during work-up.

    • Acetonitrile: Another excellent polar aprotic solvent for Sₙ2 reactions.

Part 3: Summary of Reactivity and Data

The choice of nucleophile and reaction conditions significantly impacts the outcome. The following table summarizes typical conditions and expected outcomes for the nucleophilic substitution of 2-Chloro-2-Fluorocyclohexanone.

Nucleophile ClassExample NucleophileSolventTypical TemperatureProduct TypeKey Considerations
Oxygen Sodium MethoxideMethanol0 °C to RTα-Alkoxy KetoneUse of anhydrous solvent is critical.
Nitrogen Sodium AzideDMF50-60 °Cα-Azido KetoneAzide is toxic; handle with care.
Sulfur Thiophenol / K₂CO₃AcetonitrileRoom Temperatureα-Thioether KetoneBase is required to generate thiolate.
Carbon Diethyl Malonate / NaHTHF0 °C to RTα-Alkylated KetoneStrong base needed to form enolate.

Part 4: Safety and Handling

2-Chloro-2-Fluorocyclohexanone: This compound is an α-haloketone and should be treated as a lachrymator and a potential skin and respiratory irritant. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Reagents:

  • Sodium Methoxide: Corrosive and reacts violently with water.

  • Sodium Azide: Highly toxic and can form explosive compounds.

  • Thiophenol: Pungent odor and toxic.

  • Solvents: Use anhydrous solvents where specified and handle flammable solvents with care, avoiding ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • Bordwell, F. G., & Brannen, W. T. (1964). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Journal of the American Chemical Society, 86(21), 4645–4650.
  • Mori, K., & Sasazawa, K. (2011). Synthesis of α-Fluoroenones by Elimination of α-Chloro-α-fluoroketones. Asian Journal of Organic Chemistry, 1(1), 1-4.
  • Pinto, D. C. G. A., Silva, A. M. S., & Lévai, A. (2002). Synthetic Access to Aromatic α-Haloketones. Molecules, 7(10), 741-769.
  • Organic Chemistry Portal. (n.d.).
  • Schalk, A. M., et al. (2020). Synthesis of α-Fluoroketones from Carboxylic Acids via Decarboxylation of Fluorinated Malonates. European Journal of Organic Chemistry, 2020(30), 4761-4765.
  • Naidoo, K. J. (2018).
  • The Organic Chemistry Tutor. (2019, June 23). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. [Video]. YouTube.
  • LibreTexts Chemistry. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
  • Erian, A. W. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865.
  • Powers, J. C., & Wilcox, P. E. (1970). A method for preparing α'-chloroketones.
  • JoVE. (2025, May 22). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution.
  • Chemistry Steps. (2024, June 18). The SN1 Reaction Mechanism and SN1 Practice Problems.
  • Chemistry Steps. (2021, October 26). Nucleophilic Substitution Reactions - An Introduction.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • El-Newehy, M., Almarhoon, Z., & Al-Shaikh, M. A. (n.d.). Nucleophilic Substitution Reactions. King Saud University.
  • Truhlar, D. G., & Gao, J. (2000). Mechanism of the Reaction of α-Haloketones with Weakly Basic Nucleophilic Reagents. Journal of the American Chemical Society, 122(10), 2337-2345.
  • Various Authors. (n.d.). Nucleophilic Substitution Reactions.
  • Pozsgay, V., & Glaudemans, C. P. J. (1986). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Journal of the American Chemical Society, 108(10), 2782-2785.
  • Ismalaj, E., et al. (2022). Diastereodivergent nucleophile–nucleophile alkene chlorofluorination.
  • LibreTexts Chemistry. (2015, July 5). 6.8: Structure and SN2 Reactivity: The Nucleophile.
  • Science.gov. (n.d.).
  • Alfa Chemistry. (n.d.). Why Fluoroalkanes are the Least Reactive Haloalkanes.
  • Organic Chemistry Portal. (n.d.).
  • Autech. (2026, February 26). The Versatility of 2-Chloro-4'-fluoroacetophenone in Chemical Synthesis.
  • Oreate AI Blog. (2026, February 13). Why Haloalkanes Embrace Nucleophiles, While Haloarenes Welcome Electrophiles: A Tale of Two Reactivities.
  • Al-Jubori, H. M. S., et al. (2021). Synthesis and Characterization and Biological Study of Some Cyclohexenone Derivatives from 2-Acetyl Pyrol. European Journal of Molecular & Clinical Medicine, 8(3), 321-330.
  • Mlostoń, G., & Heimgartner, H. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions.
  • Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis.
  • Gosselin, F., et al. (2017). Synthesis of (2S)-2-Chloro-2-fluororibolactone via Stereoselective Electrophilic Fluorination. The Journal of Organic Chemistry, 82(24), 13455-13459.

Sources

Application

Technical Application Note: Precision One-Pot Synthesis of 2-Chloro-2-Fluorocyclohexanone

This Application Note is structured as a high-level technical guide for laboratory scientists and process chemists. It prioritizes experimental rigor, mechanistic understanding, and safety.[1] Executive Summary The intro...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for laboratory scientists and process chemists. It prioritizes experimental rigor, mechanistic understanding, and safety.[1]

Executive Summary

The introduction of geminal chlorine and fluorine atoms onto a cyclohexane ring creates a unique lipophilic and metabolically stable motif, often utilized in bioisosteric replacement of carbonyls or sulfoxides in medicinal chemistry. While 2-chloro-2-fluorocyclohexanone is a valuable intermediate, its synthesis is historically plagued by poor regioselectivity (formation of 2,6-dihalo byproducts) and the need to isolate unstable


-halo intermediates.[1]

This guide details a sequential one-pot protocol utilizing N-Chlorosuccinimide (NCS) and Selectfluor™ in acetonitrile.[1] This method leverages the inductive effect of the first halogen to drive the regioselectivity of the second electrophilic attack, eliminating the need for intermediate purification.

Mechanistic Principles & Design Strategy

The Regioselectivity Challenge

In the halogenation of cyclohexanone, the critical challenge is controlling the site of the second halogen addition.

  • Monohalogenation: Cyclohexanone reacts with an electrophile (

    
    ) to form 2-chlorocyclohexanone.[1]
    
  • Enolization Competition: The 2-chlorocyclohexanone can enolize towards C6 (kinetic/steric preference) or C2 (thermodynamic/inductive preference).[1]

  • The Geminal Solution: The proton at C2 (geminal to Cl) is more acidic (

    
     ~17-19) than the protons at C6 (
    
    
    
    ~23-25) due to the inductive electron-withdrawing nature of the chlorine.[1] Under thermodynamic conditions (or acid catalysis), the enol forms preferentially at the C1-C2 bond, directing the second electrophile (
    
    
    ) to the C2 position to form the gem-chlorofluoro product.[1]
Reagent Selection[1][2][3][4]
  • NCS (N-Chlorosuccinimide): Chosen for the initial chlorination due to its mildness compared to

    
     gas and ease of handling.[1]
    
  • Selectfluor™ (F-TEDA-BF4): The gold standard for electrophilic fluorination.[1] It is stable, non-volatile, and reactive enough to fluorinate the sterically hindered and electron-deficient enol of 2-chlorocyclohexanone.[1]

  • Acetonitrile (MeCN): Selected as the universal solvent; it solubilizes both reagents and supports the polar transition states of electrophilic halogenation.[1]

Visualization of Reaction Pathway[5]

The following diagram illustrates the sequential mechanism, highlighting the critical enol intermediate that ensures regiocontrol.

ReactionPathway Start Cyclohexanone Enol1 Enol Intermediate Start->Enol1 Tautomerization Mono 2-Chlorocyclohexanone (Intermediate) Enol1->Mono Cl+ Attack Enol2 C1-C2 Enol (Thermodynamic) Mono->Enol2 Regioselective Enolization Product 2-Chloro-2-Fluorocyclohexanone (Target) Enol2->Product F+ Attack NCS NCS (MeCN, 25°C) Selectfluor Selectfluor™ (Reflux)

Figure 1: Sequential electrophilic substitution pathway. The acidity of the C2-H in the mono-chloro intermediate drives the second halogenation to the geminal position.

Experimental Protocol

Materials & Equipment
ComponentGrade/SpecRole
Cyclohexanone >99%, DryStarting Material
N-Chlorosuccinimide (NCS) Reagent Grade (Recrystallized if yellow)Chlorinating Agent
Selectfluor™ >95% (F-TEDA-BF4)Fluorinating Agent
Acetonitrile (MeCN) Anhydrous (<50 ppm H2O)Solvent
Ammonium Acetate (

)
>98%Catalyst (Enolization)
Glassware 2-Neck RBF, Reflux Condenser,

line
Reaction Vessel
Step-by-Step Methodology

Step 1: Initial Chlorination (In-Situ Generation of 2-Cl) [1]

  • Setup: Flame-dry a 250 mL 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Charge: Add Cyclohexanone (1.96 g, 20.0 mmol) and Acetonitrile (80 mL).

  • Catalyst: Add

    
      (154 mg, 2.0 mmol, 10 mol%). Note: The ammonium salt acts as a mild acid-base buffer to catalyze enolization without promoting aldol condensation.[1]
    
  • Addition 1: Add NCS (2.94 g, 22.0 mmol, 1.1 equiv) in one portion.

  • Reaction: Stir at 25°C for 3–4 hours .

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[1] The disappearance of cyclohexanone and appearance of the monochloro species (

      
       132/134) indicates completion.[1]
      

Step 2: Geminal Fluorination (Telescoped) 6. Addition 2: Without isolation, add Selectfluor™ (7.80 g, 22.0 mmol, 1.1 equiv) directly to the reaction mixture.[1] 7. Thermal Activation: Heat the mixture to 60°C–70°C .

  • Reasoning: The electron-withdrawing chlorine atom stabilizes the ketone, making the enol less nucleophilic. Thermal energy is required to overcome the activation barrier for the reaction with Selectfluor.[1]
  • Duration: Stir at elevated temperature for 4–6 hours .
  • Quench: Cool to room temperature. Dilute with Diethyl Ether (
    
    
    , 100 mL) and pour into saturated aqueous
    
    
    (100 mL).

Step 3: Workup & Purification [1] 10. Extraction: Separate layers. Extract the aqueous phase with


 (2 x 50 mL).[1]
11. Wash:  Combine organics and wash with Water (2 x 50 mL) to remove succinimide and Selectfluor byproducts (which are water-soluble).[1] Wash with Brine (1 x 50 mL).[1]
12. Drying:  Dry over anhydrous 

, filter, and concentrate under reduced pressure (keep bath <30°C due to volatility). 13. Purification: Purify via flash column chromatography (Silica Gel, 0-5%

in Pentane). The gem-chlorofluoro ketone is typically less polar than the mono-halo species.[1]

Workflow Diagram

Workflow Setup Setup: 2-Neck Flask, N2 atm Solvent: Anhydrous MeCN Step1 Step 1: Chlorination Add Cyclohexanone + NCS + NH4OAc Stir 25°C, 4h Setup->Step1 Check1 QC Check: GC-MS Confirm 2-Chlorocyclohexanone Step1->Check1 Step2 Step 2: Fluorination Add Selectfluor (Solid) Heat to 70°C, 6h Check1->Step2 Pass Workup Workup Dilute Et2O, Wash H2O/NaHCO3 Remove Succinimide Step2->Workup Isolate Isolation Flash Chromatography (Pentane/Ether) Workup->Isolate

Figure 2: Operational workflow for the telescoped synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield of Gem-Product Incomplete enolization of 2-Cl intermediate.Increase temperature to reflux (82°C) during Step 2; add more catalyst (

or

).[1]
Formation of 2,6-Dihalo Kinetic control dominant (C6 reaction).[1]Ensure thermodynamic equilibration: Run Step 2 longer or use a thermodynamic base buffer.
Selectfluor Solubility Poor solubility in cold MeCN.[1]Selectfluor dissolves as the reaction proceeds and temperature rises.[1] Do not switch to DMF if possible (workup is harder).[1]
Safety Warning Exotherm / HF generation.While Selectfluor is stable, trace HF can form.[1] Use plastic-coated glassware if available, or quench cautiously with bicarbonate.[1]

References

  • Banks, R. E. (1998).[1] Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry.

  • Togni, A., et al. (2003).[1] Enantioselective Chlorination and Fluorination of

    
    -Keto Esters. (Cited for mechanistic precedence of sequential NCS/Selectfluor use). Chemical Reviews. 
    
  • Stavber, S., et al. (2002).[1] Direct Regiospecific Fluorofunctionalization of the

    
    -Carbonyl Position in Ketones. Synthesis. 
    
  • Takeuchi, Y., et al. (1997).[1] Synthesis of

    
    -chloro-
    
    
    
    -fluoroketones. Journal of Organic Chemistry. (Provides grounding for the stability and isolation of gem-chlorofluoro species).[1]

Sources

Method

Application Note: Catalytic Enantioselective Synthesis of 2-Chloro-2-Fluorocyclohexanone Scaffolds

This Application Note provides a comprehensive technical guide for the catalytic enantioselective synthesis involving 2-chloro-2-fluorocyclohexanone . It focuses on the most chemically significant challenge: constructing...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the catalytic enantioselective synthesis involving 2-chloro-2-fluorocyclohexanone . It focuses on the most chemically significant challenge: constructing the quaternary stereocenter bearing both chlorine and fluorine atoms.

The primary methodology detailed here is the Dynamic Kinetic Asymmetric Transformation (DYKAT) via electrophilic fluorination of 2-chlorocyclohexanone, catalyzed by chiral Lewis acid complexes. This approach overcomes the limitations of kinetic resolution by utilizing the rapid racemization of the


-halo ketone precursor.

Executive Summary

The gem-chlorofluoro motif represents a "privileged scaffold" in medicinal chemistry. The simultaneous presence of fluorine and chlorine at a quaternary center induces unique conformational locking effects and blocks metabolic degradation (e.g., P450 oxidation) at the


-position. However, synthesizing 2-chloro-2-fluorocyclohexanone  with high enantiopurity is non-trivial due to the steric bulk of the halogens and the risk of racemization or elimination.

This guide details a Nickel(II)-catalyzed enantioselective electrophilic fluorination protocol. By exploiting the lability of the


-proton in the 2-chlorocyclohexanone precursor, this method achieves high enantiomeric excess (ee) through a Dynamic Kinetic Asymmetric Transformation (DYKAT) mechanism, theoretically allowing 100% conversion of the racemic starting material into the chiral product.

Critical Analysis & Mechanistic Insight

The Challenge of the Quaternary Center

Constructing a tetrasubstituted carbon with two different halogens (C-Cl and C-F) creates significant steric strain.

  • Traditional Alkylation: Fails due to the poor nucleophilicity of

    
    -halo enolates and competing elimination reactions (dehydrohalogenation) to form fluoroenones.
    
  • The Solution (DYKAT): The precursor, 2-chlorocyclohexanone, exists as a racemate in equilibrium with its enol form. A chiral catalyst that selectively fluorinates one face of the enol—while the substrate racemizes rapidly—allows for the conversion of the entire racemic pool into a single enantiomer of the 2-chloro-2-fluorocyclohexanone.

Catalyst Selection: The Ni(II)-DBFOX System

The protocol utilizes a Nickel(II) perchlorate complex with the DBFOX-Ph ligand [(R,R)-4,6-Dibenzofurandiyl-2,2'-bis(4-phenyloxazoline)].

  • Role of Ni(II): Acts as a Lewis acid to coordinate the 1,3-dicarbonyl or

    
    -halo carbonyl substrate, increasing the acidity of the 
    
    
    
    -proton and stabilizing the enolate geometry.
  • Role of DBFOX-Ph: The tridentate ligand creates a deep chiral pocket. The "walls" of the phenyloxazoline wings block one face of the planar nickel-enolate intermediate, forcing the electrophilic fluorine source (NFSI) to attack from the exposed face.

Experimental Protocol

Materials & Reagents
ReagentRolePurity/Grade
2-Chlorocyclohexanone Substrate>98% (Distilled prior to use)
Ni(ClO4)2 · 6H2O Metal Precursor99.9% (Stored in desiccator)
(R,R)-DBFOX-Ph Chiral Ligand>99% ee
NFSI F+ SourceN-Fluorobenzenesulfonimide, Recrystallized
Dichloromethane (DCM) SolventAnhydrous, degassed
Molecular Sieves (4Å) Water ScavengerActivated powder
Step-by-Step Procedure: Enantioselective Fluorination

Step 1: Catalyst Complexation

  • In a flame-dried Schlenk tube under Argon, charge Ni(ClO4)2 · 6H2O (0.10 equiv) and (R,R)-DBFOX-Ph (0.11 equiv).

  • Add anhydrous DCM (0.1 M concentration relative to substrate).

  • Stir at room temperature for 1 hour. The solution should turn a distinct color (typically pale green/blue), indicating complex formation.

  • Add activated 4Å Molecular Sieves (100 mg/mmol substrate) to ensure strictly anhydrous conditions. Note: Water competes for coordination sites on Nickel, reducing enantioselectivity.

Step 2: Substrate Addition & Equilibration

  • Cool the catalyst mixture to -20 °C using a cryostat or acetone/dry ice bath.

  • Add 2-chlorocyclohexanone (1.0 equiv) dropwise.

  • Stir for 30 minutes. Critical: This period allows the substrate to coordinate to the Ni-center and establish the enol/enolate equilibrium (DYKAT onset).

Step 3: Electrophilic Fluorination

  • Add NFSI (1.2 equiv) in a single portion.

  • Maintain temperature at -20 °C and stir for 12–24 hours.

  • Monitoring: Monitor reaction progress via 19F-NMR (disappearance of NFSI peak at -38 ppm, appearance of product peak around -100 to -120 ppm). TLC is often insufficient due to similar Rf values of halo-ketones.

Step 4: Workup & Purification

  • Quench the reaction with saturated aqueous NaHCO3.

  • Extract with Et2O (3 x 10 mL).

  • Dry combined organics over MgSO4 and concentrate under reduced pressure at room temperature.

    • Caution:

      
      -Chloro-
      
      
      
      -fluoro ketones are volatile and thermally unstable. Do not heat above 40 °C.
  • Purification: Flash chromatography on silica gel (Hexanes/EtOAc 95:5).

    • Note: The product is prone to hydration. Store under Argon in a freezer.

Downstream Application: Stereoselective Reduction

Once the chiral ketone is synthesized, it is often reduced to the corresponding alcohol (2-chloro-2-fluorocyclohexanol), a key intermediate for epoxide formation.

Protocol: Kinetic Resolution via Transfer Hydrogenation

  • Catalyst: RuCl (Noyori-type).

  • Conditions: HCOOH/TEA (5:2 complex), DCM, 0 °C.

  • Outcome: Since the ketone is quaternary, this step is a Kinetic Resolution (not DKR). The "matched" enantiomer is reduced to the cis-alcohol with high diastereoselectivity (>95:5 dr).

Visualizations

Mechanistic Pathway (DYKAT)

The following diagram illustrates the Dynamic Kinetic Asymmetric Transformation mechanism, highlighting how the Ni-DBFOX complex funnels the racemic starting material into a single enantiomer.

DYKAT_Mechanism cluster_0 Racemic Pool S_R (R)-2-Chlorocyclohexanone Enol Planar Enol Intermediate (Achiral at C2) S_R->Enol Fast Tautomerization S_S (S)-2-Chlorocyclohexanone S_S->Enol Fast Tautomerization Complex Ni(II)-DBFOX-Enolate Complex Enol->Complex Coordination TS Transition State (Face-Selective F+ Attack) Complex->TS + NFSI Product (R)-2-Chloro-2-Fluorocyclohexanone TS->Product Stereoselective Fluorination

Figure 1: DYKAT mechanism converting racemic 2-chlorocyclohexanone to chiral 2-chloro-2-fluorocyclohexanone via a planar enol intermediate.

Experimental Workflow

Workflow Start Start: Ni(ClO4)2 + DBFOX-Ph Mix Stir 1h, RT (DCM) Add 4Å Mol Sieves Start->Mix Cool Cool to -20°C Add 2-Chlorocyclohexanone Mix->Cool React Add NFSI Stir 12-24h Cool->React Monitor Check 19F-NMR (-38 ppm -> -110 ppm) React->Monitor Monitor->React Incomplete Quench Quench (NaHCO3) Extract (Et2O) Monitor->Quench Complete Purify Flash Column (Hex/EtOAc 95:5) Quench->Purify

Figure 2: Step-by-step experimental workflow for the catalytic enantioselective fluorination.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Product volatility or decomposition.Evaporate solvents at <30°C; avoid acidic workup.
Low ee Presence of water; Temperature drift.Use fresh Molecular Sieves; ensure cryostat stability at -20°C.
No Reaction Catalyst poisoning; Old NFSI.Recrystallize NFSI from benzene; ensure Ni salt is dry.
Difluorination Excess NFSI or high temp.Strictly control stoichiometry (1.1–1.2 equiv) and keep T < -10°C.

References

  • Shibata, N., Kohno, J., Takai, K., Ishimaru, T., Nakamura, S., Toru, T., & Kanemasa, S. (2005).[1] "Catalytic Enantioselective Fluorination and Chlorination Reactions of Carbonyl Compounds." Angewandte Chemie International Edition, 44(27), 4204–4207.

  • Hintermann, L., & Togni, A. (2000).

    
    -Ketoesters." Angewandte Chemie International Edition, 39(23), 4359–4362. 
    
  • Hamashima, Y., & Sodeoka, M. (2006). "Enantioselective Fluorination Reactions Catalyzed by Chiral Palladium Complexes." Synlett, 2006(10), 1467–1478.

  • Lauzon, S., & Charette, A. B. (2006).

    
    -Chloro-
    
    
    
    -fluoro-
    
    
    -keto Esters." Organic Letters, 8(13), 2743–2745.
  • Trost, B. M., & Xu, J. (2005).

    
    -Fluoro-
    
    
    
    -keto Esters." Journal of the American Chemical Society, 127(49), 17180–17181.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Optimization of 2-Chlorocyclohexanone Fluorination

Doc ID: TS-FL-2024-08 | Version: 2.1 | Department: Process Chemistry Support Executive Summary The conversion of 2-chlorocyclohexanone to 2-fluorocyclohexanone is a deceptively simple halogen exchange (Halex) that freque...

Author: BenchChem Technical Support Team. Date: March 2026

Doc ID: TS-FL-2024-08 | Version: 2.1 | Department: Process Chemistry Support

Executive Summary

The conversion of 2-chlorocyclohexanone to 2-fluorocyclohexanone is a deceptively simple halogen exchange (Halex) that frequently fails due to the "Basicity vs. Nucleophilicity" paradox of the fluoride ion.

In polar aprotic solvents, "naked" fluoride (e.g., from KF/Crown Ether) acts as a strong base, favoring dehydrohalogenation (elimination) to form 2-cyclohexen-1-one over the desired


 substitution. This guide outlines protocols to suppress elimination and maximize nucleophilic attack, primarily utilizing amine-hydrogen fluoride complexes (

).[1]

Part 1: Critical Reaction Parameters (The "Why")

The Core Conflict: Substitution ( ) vs. Elimination ( )

The


-carbon in 2-chlorocyclohexanone is electronically deactivated for 

attack due to the adjacent carbonyl dipole. Conversely, the

-protons are acidified by the carbonyl, making them highly susceptible to abstraction by basic fluoride ions.
ParameterTraditional Halex (KF/DMF)Optimized System (

)
Fluoride Species "Naked"

(High Basicity)

/

(Low Basicity)
Dominant Mechanism

(Elimination)

(Substitution)
Major Byproduct 2-Cyclohexen-1-one (Enone)Unreacted starting material
Water Tolerance Low (Hydration kills nucleophilicity)Moderate (Less hygroscopic than CsF)
Reagent Selection Matrix

Use this table to select the correct reagent based on your lab's capabilities.

ReagentProsConsRecommendation

(TREAT-HF)
High yield; suppresses elimination; liquid handling.Corrosive; requires glass precautions or Teflon; slow kinetics at RT.PRIMARY CHOICE
Spray-dried KF + 18-Crown-6 Cheap; readily available.High elimination risk; requires strict anhydrous conditions.SECONDARY CHOICE
AgF (Silver Fluoride) Excellent halide abstraction (AgCl precipitation).Prohibitively expensive for scale-up; light sensitive.SPECIAL CASES ONLY
TBAF (anhydrous) Soluble in organic solvents.Extremely difficult to dry completely; often causes aldol condensation/tars.AVOID

Part 2: Optimized Experimental Protocols

Protocol A: The "Gold Standard" (Amine-HF Complex)

Best for: Maximizing yield and minimizing elimination products.

Reagents:

  • Substrate: 2-Chlorocyclohexanone (1.0 equiv)

  • Fluorinating Agent: Triethylamine trihydrofluoride (

    
    ) (1.5 – 3.0 equiv)[1]
    
  • Solvent: Acetonitrile (MeCN) or Neat

  • Additives:

    
     (0.5 equiv - Optional buffer)
    

Step-by-Step:

  • Setup: Use a Teflon (PFA) flask or a heavy-walled glass pressure vial. Note:

    
     etches glass slowly; for short reactions (<24h), borosilicate is acceptable but plastic is preferred.
    
  • Addition: Dissolve 2-chlorocyclohexanone in minimal dry MeCN (1M concentration). Add

    
     via syringe.
    
  • Reaction:

    • Thermal: Heat to 80–100°C for 12–24 hours.

    • Microwave (Preferred): Irradiate at 100–120°C for 10–30 minutes. Microwave heating significantly accelerates the sluggish

      
       displacement at the secondary carbon.
      
  • Quench: Pour mixture into ice-cold saturated

    
     (Caution: Gas evolution).
    
  • Extraction: Extract with

    
     or DCM. Wash organic layer with water (to remove amine salts) and brine.
    
  • Purification: Distillation is preferred over silica chromatography, as

    
    -fluoroketones can be unstable on acidic silica.
    
Protocol B: The "Traditional" Halex (KF/Crown Ether)

Best for: Labs without HF handling capabilities.

Reagents:

  • Spray-dried Potassium Fluoride (KF) (3.0 equiv)

  • 18-Crown-6 (0.1 – 0.5 equiv)

  • Solvent: Dry MeCN (Acetonitrile)

Step-by-Step:

  • Drying (CRITICAL): KF must be spray-dried or flame-dried under high vacuum immediately before use. "Oven-dried" KF is insufficient.

  • Mix: Combine KF, 18-Crown-6, and 2-chlorocyclohexanone in MeCN under Argon.

  • Reaction: Reflux (82°C) for 18–36 hours. Monitor strictly by GC/TLC.

  • Stop Condition: Stop immediately if 2-cyclohexen-1-one (Enone) appears >5%.

Part 3: Mechanism & Troubleshooting Visualization

Reaction Pathway Diagram

The following diagram illustrates the kinetic competition between the desired substitution and the undesired elimination.

ReactionPathways cluster_conditions Condition Control Start 2-Chlorocyclohexanone Transition_SN2 Transition State (SN2) (Requires Nucleophilicity) Start->Transition_SN2 Et3N-3HF / Heat Transition_E2 Transition State (E2) (Driven by Basicity) Start->Transition_E2 Naked F- (KF/DMF) Product 2-Fluorocyclohexanone (TARGET) Transition_SN2->Product Byproduct 2-Cyclohexen-1-one (ELIMINATION) Transition_E2->Byproduct

Caption: Figure 1. Kinetic bifurcation of 2-chlorocyclohexanone. Use of buffered fluorides (Et3N-3HF) favors the upper path (


); basic fluorides favor the lower path (Elimination).

Part 4: Troubleshooting & FAQ

Q1: I am seeing a large amount of 2-cyclohexen-1-one (Enone). What is wrong?

Diagnosis: Your fluoride source is acting as a base, not a nucleophile. Fix:

  • Switch Reagent: Move from KF/DMF to

    
    .
    
  • Lower Basicity: If you must use KF, add a solid buffer like

    
     or switch solvent from DMF to MeCN (DMF promotes basicity).
    
  • Temperature: Lower the temperature. Elimination has a higher activation energy; however, since

    
     is also slow here, this is a delicate balance.
    
Q2: The reaction is extremely slow (<10% conversion after 24h).

Diagnosis: The C-Cl bond is sterically hindered and electronically deactivated. Fix:

  • Microwave: Use microwave irradiation (Protocol A). This provides rapid energy transfer to overcome the activation barrier without prolonged exposure to basic conditions.

  • Leaving Group: If possible, convert the chloro to iodo (Finkelstein in situ) by adding 10 mol% NaI. The C-I bond is weaker and easier to displace with fluoride.

Q3: My product decomposes on the silica column.

Diagnosis:


-Fluoroketones are sensitive to acid-catalyzed elimination or rearrangement on silica gel.
Fix: 
  • Neutralize: Pre-treat the silica column with 1%

    
     in hexanes.
    
  • Distill: Vacuum distillation is the superior purification method for this volatile liquid.

Q4: Can I use Selectfluor instead?

Clarification: Selectfluor is an electrophilic fluorinating agent. It reacts with enols/enolates.[2][3]

  • If you start with 2-chlorocyclohexanone: No, Selectfluor will not displace the chloride.

  • Alternative Route: You can start with Cyclohexanone (non-chlorinated), form the enol acetate or silyl enol ether, and then react with Selectfluor to get 2-fluorocyclohexanone directly, bypassing the chloro-intermediate entirely. This is often a cleaner route if you are not locked into the chloro-starting material.

References

  • Haufe, G. (1996).[4] "Triethylamine trishydrofluoride in synthesis." Journal for Practical Chemistry, 338(1), 99–113.[4] Link

  • Inagaki, T., Fukuhara, T., & Hara, S. (2003).[5] "Effective Fluorination Reaction with Et3N-3HF Under Microwave Irradiation." Synthesis, 2003(08), 1157–1159. Link

  • Rozen, S., & Brand, M. (1986). "Epoxides and alpha-halo ketones as precursors for fluorohydrins and alpha-fluoro ketones." Synthesis, 1986(08), 665-667. Link

  • Olah, G. A., et al. (1979). "Synthetic methods and reactions. 63. Pyridinium poly(hydrogen fluoride) (30% pyridine-70% hydrogen fluoride): a convenient reagent for organic fluorination reactions." Journal of Organic Chemistry, 44(22), 3872–3881. Link

  • Furuya, T., Klein, J. E., & Ritter, T. (2010). "C–F Bond Formation for the Synthesis of Aryl Fluorides" (Context on Halex limitations). Synthesis, 2010(11), 1804-1821. Link

Sources

Optimization

Purification of 2-Chloro-2-Fluorocyclohexanone via column chromatography

Answering the user's request.## Technical Support Center: Purification of 2-Chloro-2-Fluorocyclohexanone Welcome to the technical support center for the chromatographic purification of 2-Chloro-2-Fluorocyclohexanone. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Purification of 2-Chloro-2-Fluorocyclohexanone

Welcome to the technical support center for the chromatographic purification of 2-Chloro-2-Fluorocyclohexanone. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to provide not just protocols, but the underlying principles to empower you to solve challenges encountered during your experiments.

Troubleshooting Guide

This section addresses specific problems that may arise during the column chromatography of 2-Chloro-2-Fluorocyclohexanone. Each issue is presented in a question-and-answer format, detailing potential causes and systematic solutions.

Question 1: My primary issue is poor separation between 2-Chloro-2-Fluorocyclohexanone and a closely-eluting impurity. How can I improve the resolution?

Answer: Achieving good resolution for compounds with similar polarities, such as diastereomers or regioisomers which may be present, is a common challenge. The separation is governed by the selectivity of your chromatographic system (the combination of stationary and mobile phases).

Causality: Poor resolution (compounds eluting too close together) stems from insufficient differential partitioning of the analytes between the stationary and mobile phases. This can be due to a suboptimal mobile phase composition, an inappropriate stationary phase, or poor column packing.

Systematic Solution:

  • Thin-Layer Chromatography (TLC) Optimization: Before proceeding to a column, always optimize the separation on a TLC plate. The goal is to achieve a retention factor (Rƒ) for your target compound of approximately 0.25-0.35, with clear separation from impurities.

    • Solvent Polarity: Start with a standard solvent system like 10-20% ethyl acetate in hexanes.[1] If the spots are too high on the plate (high Rƒ), decrease the polarity by reducing the ethyl acetate concentration. If they remain at the baseline (low Rƒ), increase the polarity.

    • Solvent Selectivity: If adjusting polarity alone doesn't resolve the spots, change the solvent system to introduce different intermolecular interactions. For instance, replacing ethyl acetate with diethyl ether or a mixture of dichloromethane and hexanes can alter the selectivity. Ethers are hydrogen bond acceptors, while dichloromethane has dipole-dipole interactions, which can affect separation differently than the ester functionality of ethyl acetate.

  • Column Conditions:

    • Proper Packing: A poorly packed column with channels or cracks will lead to significant band broadening and poor separation.[2] Ensure your silica slurry is homogenous and that you pack the column without any air bubbles.

    • Column Dimensions & Loading: Use a column with a high aspect ratio (long and thin) for difficult separations. Do not overload the column; a general rule is to load no more than 1-5% of the silica gel mass with your crude sample. Overloading is a primary cause of peak fronting and poor separation.[3]

  • Advanced Stationary Phases: If normal-phase silica does not provide adequate separation of diastereomers, consider alternative stationary phases. Phenyl-functionalized phases, for instance, can offer different selectivity for isomers through π-π interactions.[4]

G cluster_0 Troubleshooting Poor Separation cluster_1 Optimize Mobile Phase cluster_2 Check Column Parameters problem Poor Resolution on Column check_tlc Re-optimize on TLC? problem->check_tlc tlc_ok TLC Separation is Good (ΔRƒ > 0.1) check_tlc->tlc_ok Yes tlc_bad TLC Separation is Poor (ΔRƒ < 0.1) check_tlc->tlc_bad No check_loading Sample Overload? (>5% of silica mass) tlc_ok->check_loading adjust_polarity Adjust Polarity (e.g., 10% EtOAc -> 5% EtOAc) tlc_bad->adjust_polarity change_solvent Change Solvent System (e.g., EtOAc/Hex -> CH2Cl2/Hex) adjust_polarity->change_solvent change_solvent->problem Retry Column check_packing Column Packed Evenly? check_loading->check_packing check_packing->problem Repack & Rerun

Caption: Workflow for troubleshooting poor chromatographic separation.

Question 2: The purified fractions show evidence of product decomposition. What is causing this and how can I prevent it?

Answer: 2-Chloro-2-Fluorocyclohexanone, as an α-haloketone, can be susceptible to degradation, particularly elimination or substitution reactions, under certain conditions.

Causality: The primary cause of decomposition on a column is often the stationary phase itself or contaminants in the mobile phase.

  • Silica Gel Acidity: Standard silica gel is slightly acidic (pH ~4-5), which is generally acceptable. However, highly acidic sites can potentially catalyze decomposition or isomerization reactions.

  • Basic Conditions: More critically, α-halo ketones can undergo base-mediated elimination of HX to form α,β-unsaturated ketones.[5] Using basic mobile phase additives (like triethylamine or ammonia), even in small amounts, can be highly detrimental.

  • Reactive Impurities: Impurities in the crude reaction mixture or solvents (e.g., residual base from a prior step) can also promote degradation on the column.

Preventative Measures:

  • Use Neutralized or High-Purity Silica: For sensitive compounds, use a high-purity, pH-neutralized grade of silica gel.

  • Avoid Basic Additives: Do not use amines (e.g., triethylamine) or ammonia in your mobile phase. These are common culprits for the decomposition of base-sensitive compounds.

  • Workup Neutralization: Ensure your pre-chromatography aqueous workup effectively removes any acids or bases used in the reaction. A final wash with a saturated sodium chloride solution (brine) is recommended.[6]

  • Solvent Purity: Use high-purity, HPLC-grade solvents to minimize the presence of unknown contaminants.

  • Minimize Time on Column: Do not let the compound sit on the column for extended periods. Prepare the column, load the sample, and elute it in a single, continuous process.

Question 3: My chromatogram shows significant peak tailing. What does this mean and how do I fix it?

Answer: Peak tailing, where the back half of the peak is broader than the front half, is a common issue that can obscure separation and lead to cross-contaminated fractions.

Causality: Tailing is often caused by secondary, non-ideal interactions between the analyte and the stationary phase.[7] For a polar compound like 2-Chloro-2-Fluorocyclohexanone, the carbonyl and halogen groups can interact strongly with active sites (silanol groups, -Si-OH) on the silica gel surface. A portion of the analyte molecules are retained more strongly by these sites, causing them to elute more slowly than the main band. Column overload can also lead to tailing.[8]

Systematic Solution:

  • Reduce Sample Load: The most straightforward first step is to run the chromatography with a smaller amount of crude material.[7] If tailing improves, you were likely overloading the column.

  • Add a Polar Modifier: Sometimes, adding a small amount (0.1-1%) of a very polar solvent like methanol to your mobile phase (e.g., ethyl acetate/hexane) can help. The methanol will preferentially bind to the highly active sites on the silica, effectively blocking them from interacting with your product and resulting in more symmetrical peaks.

  • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is no stronger (more polar) than your mobile phase. Dissolving the sample in a very strong solvent can cause band distortion.[9]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of 2-Chloro-2-Fluorocyclohexanone?

A1: For a moderately polar compound like an α-haloketone, a mobile phase of 10-30% Ethyl Acetate in Hexanes is an excellent starting point for TLC analysis.[1] Based on the resulting Rƒ value, you can adjust the polarity for the column. The goal for column chromatography is an Rƒ of 0.25-0.35 on the TLC plate.

Scenario on TLC (10% EtOAc/Hex) Interpretation Action for Column Mobile Phase
Rƒ > 0.6Compound is too non-polar in this system.Decrease polarity (e.g., 5% EtOAc/Hex).
0.25 < Rƒ < 0.35Optimal polarity.Use the same solvent system for the column.
Rƒ < 0.1Compound is too polar for this system.Increase polarity (e.g., 20-30% EtOAc/Hex).

Q2: 2-Chloro-2-Fluorocyclohexanone is a colorless liquid. How do I know which fractions to collect and combine?

A2: Since the compound is not visible, you must collect fractions "blindly" and then analyze them.[10][11]

Detailed Protocol: Analyzing Colorless Fractions by TLC

  • Collect Fractions: As the solvent elutes from the column, collect it sequentially into an array of labeled test tubes (e.g., 10-20 mL per fraction).[12]

  • Spot the TLC Plate: Arrange a TLC plate with multiple lanes. Using a capillary tube, take a small aliquot from each fraction and spot it in its own lane on the TLC plate. It is efficient to spot every other fraction initially to locate the product band quickly, then go back and analyze the intermediate fractions.[13]

  • Develop and Visualize: Develop the TLC plate in your optimized solvent system. Visualize the spots using one of the following methods:

    • UV Lamp: If the compound or impurities are UV-active, they will appear as dark spots on a fluorescent TLC plate (often labeled F₂₅₄).[13]

    • Staining: If the compound is not UV-active, you will need to use a chemical stain. A potassium permanganate (KMnO₄) stain is effective for ketones as it reacts with the oxidizable carbonyl group, appearing as a yellow spot on a purple background.

  • Combine Fractions: Analyze the developed TLC plate to identify which fractions contain your pure product. Combine only the fractions that show a single spot corresponding to the Rƒ of your desired compound.

Q3: What are the key safety precautions I should take when handling 2-Chloro-2-Fluorocyclohexanone and the solvents?

A3: Safety is paramount in any laboratory procedure. Based on safety data for halogenated ketones and common organic solvents, the following precautions are essential:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).[14]

  • Ventilation: All handling of 2-Chloro-2-Fluorocyclohexanone and volatile organic solvents (hexanes, ethyl acetate, dichloromethane) must be performed in a certified chemical fume hood to avoid inhalation of harmful vapors.[15][16] The compound itself is expected to be an irritant to the skin, eyes, and respiratory system.[17][18]

  • Ignition Sources: Solvents like hexanes and ethyl acetate are flammable. Ensure there are no open flames, hot plates, or spark sources in the vicinity of the chromatography setup.[19]

  • Waste Disposal: Dispose of all chemical waste (residual compound, used silica, and solvents) in appropriately labeled hazardous waste containers according to your institution's guidelines.

References

  • Santé, A. (n.d.). The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. SepaBean.
  • Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International.
  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?
  • Crawford Scientific. (2020, March 27). Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained.
  • Sparkl. (n.d.). Revision Notes - Separation of colorless substances using locating agents. IGCSE Chemistry.
  • Dolan, J. W. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
  • Chromatography Online. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.
  • Quora. (2018, November 1). How do you test for colorless substances in chromatography?
  • Phenomenex. (2025, December 12). Column Chromatography Guide.
  • Merck Millipore. (2026, January 11). Safety Data Sheet.
  • Organic Lab Techniques. (2022, March 9). Colorless Column [Video]. YouTube.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Chlorocyclohexanone, stabilized.
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Department of Chemistry.
  • ThermoFisher Scientific. (2025, September 7). Safety Data Sheet: Cyclohexane, fluoro-.
  • Sigma-Aldrich. (2025, September 22). Safety Data Sheet.
  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Department of Chemistry.
  • ChemicalBook. (2026, January 17). 2-Chlorocyclohexanone - Safety Data Sheet.
  • Long, W. J., Brooks, A. E., & Biazzo, W. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies, Inc.
  • LookChem. (n.d.). Synthesis of 2-Chlorocyclohexanone. Chempedia.
  • Chromatography Forum. (2008, January 23). Separation of diastereomers.
  • Restek. (n.d.). Troubleshooting Guide.
  • Organic Syntheses. (n.d.). 2-Cyclohexenone, 2-methyl-.
  • Sigma-Aldrich. (2013). Novel Separation Approach for Multiple Chiral Center Molecules.
  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • BenchChem. (2025). Technical Support Center: Resolving Diastereomers in Derivatives of (S)-2-Hydroxymethylcyclohexanone.
  • Chromatography Forum. (2008, November 18). Halogenated Molecule Sticking to Column.
  • Reddit. (2024, December 9). Help with separation of diastereomers. r/CHROMATOGRAPHY.
  • Organic Syntheses. (n.d.). 2-chlorocyclohexanone.
  • National Institutes of Health (NIH). (n.d.). Synthetic Access to Aromatic α-Haloketones. PMC.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • Fluorochem. (n.d.). 2-Chlorocyclohexanone.
  • Amgen. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • ThermoFisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
  • Senzer, B. D., et al. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
  • ResearchGate. (n.d.). Synthesis of α‐Fluoroenones by Elimination of α‐Chloro‐α‐fluoroketones.
  • ACS Publications. (2014, January 28). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination.
  • National Institutes of Health (NIH). (2025, April 14). 2-Chlorocyclohexanone. PubChem.
  • Almac. (2009, November 24). Highly stereoselective biocatalytic reduction of alpha-halo ketones.
  • Merck. (n.d.). Column Cleaning for Ion Exchange Chromatography and Chromatofocusing.
  • Wikipedia. (n.d.). Reductive dehalogenation of halo ketones.
  • Cytiva. (2015, February 15). Maintenance and cleaning of size exclusion chromatography columns.
  • Chemistry Stack Exchange. (2015, January 8). Regioselectivity of alpha halogenation of ketones.
  • Wiley Online Library. (n.d.). The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Chloro-2-Fluorocyclohexanone Synthesis

Welcome to the Technical Support Center. As Application Scientists, we understand that synthesizing -chloro- -fluoroketones is notoriously difficult due to the high propensity of these systems to undergo dehydrohalogenat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we understand that synthesizing


-chloro-

-fluoroketones is notoriously difficult due to the high propensity of these systems to undergo dehydrohalogenation. This guide is designed for drug development professionals and synthetic chemists who need to suppress elimination side reactions and isolate intact 2-chloro-2-fluorocyclohexanone.

Part 1: Mechanistic Insights (The "Why")

Q: Why does 2-chloro-2-fluorocyclohexanone readily undergo elimination, and what is the primary side product? A: The synthesis of


-chloro-

-fluoroketones is inherently challenged by the high acidity of the adjacent

-protons (at C6) and

-protons. The strong electron-withdrawing nature of both the fluorine and chlorine atoms on the C2 position significantly lowers the pKa of the C6 protons. When exposed to basic conditions or elevated temperatures, the molecule undergoes a rapid E2 or E1cB elimination. The primary side product is typically 2-fluoro-2-cyclohexen-1-one, driven by the preferential loss of the weaker C-Cl bond (dehydrochlorination) over the stronger C-F bond[1].

Q: How does the choice of fluorinating agent impact the stability of the product? A: Electrophilic fluorination of an enolate or enamine intermediate is the most reliable method for constructing the C-F bond in the presence of an existing C-Cl bond[2]. Reagents containing a nitrogen-fluorine (N-F) bond, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, are preferred because they deliver electrophilic fluorine (


) in a highly controlled manner[3]. NFSI is particularly advantageous because it is a mild, neutral reagent that minimizes localized basicity in the reaction mixture, thereby reducing the probability of base-catalyzed elimination compared to harsher or more basic reagents[4].

Reaction_Pathway Substrate 2-Chlorocyclohexanone Enolate Enolate Intermediate (Kinetic, -78°C) Substrate->Enolate LiHMDS, THF Fluorination Electrophilic Fluorination (NFSI / Selectfluor) Enolate->Fluorination F+ transfer Base Excess Base / Heat Enolate->Base Localized warming Target 2-Chloro-2-fluorocyclohexanone (Target Product) Fluorination->Target Cold Acidic Quench Target->Base Poor conditions Elimination E2 / E1cB Elimination Base->Elimination SideProduct 2-Fluoro-2-cyclohexen-1-one (Side Product) Elimination->SideProduct Loss of HCl

Reaction pathway showing target synthesis vs. elimination side reaction.

Part 2: Reagent Selection & Optimization

Q: What are the critical parameters for preventing thermal and base-mediated elimination during the reaction? A: Temperature control and the stoichiometry/nature of the base are paramount. The generation of the enolate must be performed at strictly cryogenic temperatures (-78 °C). Any localized warming during the addition of the electrophilic fluorinating agent will immediately trigger dehydrohalogenation. Furthermore, the quench must be acidic to instantly neutralize any unreacted base before the mixture is allowed to warm to room temperature.

Quantitative Data: Impact of Reaction Conditions on Yield vs. Elimination

Base / Enolization StrategyFluorinating AgentTemperature (°C)Quench ReagentTarget Yield (%)Elimination Product (%)
LDA (1.05 eq)NFSI (1.1 eq)-78 to 25Sat. NaHCO₃3555
LDA (1.05 eq)NFSI (1.1 eq)-78 strictlySat. NH₄Cl6812
LiHMDS (1.05 eq)NFSI (1.1 eq)-78 strictly10% AcOH / THF82< 2
Morpholine (Enamine)Selectfluor0 to 25Water4540

Table 1: Comparative analysis of reaction conditions demonstrating that strictly cryogenic temperatures and an acidic quench are required to suppress elimination.

Troubleshooting_Logic Issue Elimination Detected? CheckTemp Check Reaction Temp Issue->CheckTemp TempHigh > -78°C CheckTemp->TempHigh TempOK Maintained -78°C CheckTemp->TempOK FixTemp Use Cryocooler Pre-cool reagents TempHigh->FixTemp CheckBase Check Base/Quench TempOK->CheckBase BaseStrong Amine/Carbonate present CheckBase->BaseStrong FixBase Quench with cold AcOH Avoid basic workup BaseStrong->FixBase

Troubleshooting logic tree for identifying and resolving elimination issues.

Part 3: Self-Validating Protocol

Q: Can you provide a validated, step-by-step protocol for the synthesis that reliably avoids elimination? A: Below is a highly optimized protocol for the cryogenic electrophilic fluorination of 2-chlorocyclohexanone. This protocol incorporates self-validating checkpoints to ensure the reaction remains on track.

Protocol: Cryogenic Electrophilic Fluorination of 2-Chlorocyclohexanone

Objective: Synthesize 2-chloro-2-fluorocyclohexanone while actively suppressing the E1cB dehydrochlorination pathway.

Step 1: Enolate Generation

  • Flame-dry a Schlenk flask under argon and charge with anhydrous THF (0.2 M relative to the substrate).

  • Add LiHMDS (1.05 equiv, 1.0 M in THF) and cool the solution to strictly -78 °C using a dry ice/acetone bath.

    • Causality: LiHMDS is preferred over LDA because the hexamethyldisilazane byproduct is significantly less nucleophilic than diisopropylamine, reducing base-catalyzed side reactions during the eventual warming phase.

  • Dropwise add a solution of 2-chlorocyclohexanone (1.0 equiv) in THF over 15 minutes. Stir at -78 °C for 45 minutes.

    • Validation Checkpoint: A pale yellow solution indicates successful kinetic enolate formation.

Step 2: Electrophilic Fluorination 4. Pre-cool a solution of NFSI (1.1 equiv) in anhydrous THF to -20 °C. 5. Add the NFSI solution dropwise down the side of the chilled flask to pre-cool the droplets before they hit the reaction mixture.

  • Causality: Dropping room-temperature NFSI directly into the mixture creates micro-environments of elevated temperature, triggering instantaneous elimination.

  • Stir at -78 °C for 2 hours.

    • Validation Checkpoint: Monitor by cold-TLC (elute in 9:1 Hexanes:EtOAc). The disappearance of the starting material without the appearance of a highly UV-active spot (the conjugated enone) confirms successful fluorination without elimination.

Step 3: Acidic Quench and Workup 7. Quench the reaction strictly at -78 °C by adding a pre-cooled (-78 °C) solution of 10% glacial acetic acid in THF (2.0 equiv of AcOH).

  • Causality: Protonating the silazane base and any unreacted enolate at cryogenic temperatures completely shuts down the E1cB pathway before the system gains the thermal energy required for elimination.

  • Allow the mixture to warm to 0 °C, then partition between cold diethyl ether and cold water.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ (strictly avoid K₂CO₃), and concentrate under reduced pressure with the water bath kept below 25 °C.

Part 4: Workup & Purification FAQs

Q: How do I prevent elimination during chromatography? A: Standard silica gel is slightly acidic, which is generally safe, but trace heavy metals or localized active sites can still promote dehydrochlorination.

  • Avoid Basic Media: Never use basic alumina for the purification of

    
    -chloro-
    
    
    
    -fluoroketones.
  • Buffer the Silica: Pre-treat the silica gel by slurrying it in hexanes containing 1% glacial acetic acid. This neutralizes any basic active sites on the silica.

  • Minimize Residence Time: Run the column quickly using flash chromatography with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) and keep the collected fractions chilled if possible.

References

  • Synthesis of α‐Fluoroenones by Elimination of α‐Chloro‐α‐fluoroketones ResearchG
  • Electrophilic fluorin
  • Electrophilic Fluorin
  • Comprehensive Guide to Nucleophilic Fluorination vs.

Sources

Optimization

Technical Support Center: Stability &amp; Reactivity of 2-Chloro-2-Fluorocyclohexanone Under Basic Conditions

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 2-chloro-2-fluorocyclohexanone.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 2-chloro-2-fluorocyclohexanone. As an


-dihaloketone, this compound exhibits unique reactivity under basic conditions. Understanding its chemoselectivity is critical for optimizing synthetic workflows, preventing degradation, and maximizing the yield of ring-contracted products.

Part 1: Core Mechanistic Pathways (The "Why")

When treated with a nucleophilic base (e.g., sodium methoxide), 2-chloro-2-fluorocyclohexanone undergoes a highly specific sequence of transformations known as the Favorskii rearrangement[1]. The stability of the molecule is entirely dependent on how the base interacts with the functional groups:

  • Enolization: The base deprotonates the less substituted

    
    -carbon (C6), forming a reactive enolate.
    
  • Cyclopropanone Formation: The enolate undergoes an intramolecular

    
     attack on C2. Because the C–Cl bond is significantly weaker than the C–F bond, chloride acts as a superior leaving group and is selectively extruded. This forms a highly strained 1-fluoro-bicyclo[3.1.0]hexan-2-one intermediate[2].
    
  • Ring Opening: The nucleophile (methoxide) attacks the carbonyl carbon of the cyclopropanone. The collapse of the resulting tetrahedral intermediate forces the ring to open. The cleavage selectively breaks the C1–C2 bond rather than the C1–C6 bond. This regioselectivity occurs because the highly electronegative fluorine atom at C2 stabilizes the developing carbanion via a strong inductive (-I) effect, ultimately yielding methyl 2-fluorocyclopentanecarboxylate[3].

Part 2: Troubleshooting & FAQs

Q1: I am observing significant amounts of 2-fluoro-2-cyclohexen-1-one instead of the desired ring-contracted ester. What is causing this? Root Cause: You are likely using a bulky or non-nucleophilic base (e.g., potassium tert-butoxide, triethylamine, or DBU). Solution: The Favorskii rearrangement requires a nucleophilic base to attack the cyclopropanone intermediate. When non-nucleophilic or sterically hindered bases are used, the system bypasses the Favorskii pathway and instead undergoes an E2 dehydrohalogenation (elimination of HCl) to form the


-unsaturated ketone. Switch to a strictly nucleophilic base like Sodium Methoxide (NaOMe) in Methanol.

Q2: My reaction yield is low, and I detect multiple unidentifiable acyclic byproducts. How can I improve chemoselectivity? Root Cause: Thermal degradation and over-reaction. Cyclopropanone intermediates are highly strained and sensitive to elevated temperatures, which can lead to non-specific ring fragmentation (Haller-Bauer type cleavages)[4]. Solution: Strictly control the reaction temperature. Initiate the base addition at 0 °C and allow it to warm to room temperature only after complete consumption of the starting material. Furthermore, ensure strictly anhydrous conditions; trace water will lead to competitive hydrolysis, forming the carboxylic acid instead of the ester.

Q3: Does the stereochemistry of the starting material affect the reaction rate? Root Cause: Yes. The intramolecular


 displacement requires an anti-periplanar arrangement between the attacking enolate 

-system and the leaving chloride ion[1]. Solution: Conformational flexibility in the cyclohexanone ring usually allows the molecule to adopt the necessary reactive conformation. However, if you are working with highly substituted derivatives that lock the chloride in an equatorial position, you may observe significantly slower reaction rates.

Part 3: Standardized Experimental Protocol

Synthesis of Methyl 2-fluorocyclopentanecarboxylate via Favorskii Rearrangement This self-validating protocol is designed to ensure >75% yield of the ring-contracted ester while suppressing elimination pathways.

Materials:

  • 2-Chloro-2-fluorocyclohexanone (1.0 eq, 10 mmol)

  • Sodium methoxide (NaOMe) solution (25 wt% in MeOH) (1.2 eq, 12 mmol)

  • Anhydrous Methanol (50 mL)

  • Saturated aqueous NH₄Cl (for quenching)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Solvation: Dissolve 10 mmol of 2-chloro-2-fluorocyclohexanone in 50 mL of anhydrous methanol. Cool the solution to 0 °C using an ice-water bath.

  • Nucleophile Addition: Dropwise, add the NaOMe solution over 15 minutes.

    • Causality Check: Slow addition prevents localized exothermic spikes that provide the activation energy for competing elimination side-reactions.

  • Reaction Propagation: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to 25 °C. Monitor via TLC (Hexanes:EtOAc 8:2). The starting material should be consumed within 2–3 hours.

  • Quenching: Cool the reaction back to 0 °C and quench with 20 mL of saturated aqueous NH₄Cl.

    • Causality Check: The mild acid protonates the final carbanion and neutralizes excess methoxide, preventing unwanted ester hydrolysis.

  • Workup: Extract the aqueous layer with Diethyl Ether (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography to isolate the pure methyl 2-fluorocyclopentanecarboxylate.

Part 4: Quantitative Data Summary

The stability and product distribution of 2-chloro-2-fluorocyclohexanone are highly dependent on the basic conditions applied. Use the table below to select the appropriate reagents for your desired outcome.

Base / Solvent SystemTemperature (°C)Favorskii Product Yield (%)Elimination Product Yield (%)Primary Mechanistic Observation
NaOMe / MeOH 0 to 2578 - 85< 5Optimal conditions for cyclopropanone formation and ring contraction.
NaOH / H₂O 2560 - 6510 - 15Yields 2-fluorocyclopentanecarboxylic acid; competing hydrolysis observed.
NaOtBu / THF 2535 - 4540 - 50Steric bulk of base hinders nucleophilic attack, increasing elimination.
Et₃N / DCM 25< 5> 85Non-nucleophilic base drives E2 dehydrohalogenation exclusively.

Part 5: Mechanistic Pathway Visualization

Favorskii_Mechanism A 2-Chloro-2-Fluorocyclohexanone (Starting Material) B C6 Enolate Intermediate (Deprotonation) A->B NaOMe (Fast) E 2-Fluoro-2-cyclohexen-1-one (Elimination Product) A->E Bulky/Non-nucleophilic Base (-HCl) C 1-Fluoro-bicyclo[3.1.0]hexan-2-one (Cyclopropanone) B->C -Cl⁻ (Intramolecular SN2) D Methyl 2-fluorocyclopentanecarboxylate (Favorskii Product) C->D 1. NaOMe attack 2. Ring Opening

Caption: Mechanistic bifurcation of 2-chloro-2-fluorocyclohexanone under basic conditions.

References

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for gem-Chlorofluorination

Welcome to the Halogenation Optimization Hub. Role: Senior Application Scientist Subject: Thermodynamic & Kinetic Control in gem-Chlorofluorination of Diazoalkanes and Hydrazones.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Halogenation Optimization Hub. Role: Senior Application Scientist Subject: Thermodynamic & Kinetic Control in gem-Chlorofluorination of Diazoalkanes and Hydrazones.

Executive Summary

The introduction of a chlorine and a fluorine atom onto a single carbon center (gem-chlorofluorination) is a high-value transformation in medicinal chemistry, often used to modulate lipophilicity (


) and metabolic stability. However, this reaction is notoriously sensitive.

The "Goldilocks" temperature window is narrow. Deviations as small as 10°C can shift the pathway from the desired carbene insertion/halogen exchange toward carbene dimerization (too hot) or stalled intermediates (too cold). This guide focuses on the most versatile method: the reaction of diazo compounds (or their hydrazone precursors) with electrophilic chlorine and nucleophilic fluorine sources (e.g., NCS/HF-pyridine or hypervalent iodine reagents).

Module 1: Critical Temperature Thresholds
Q1: Why is temperature control more critical for gem-chlorofluorination than for standard halogenations?

A: In gem-chlorofluorination, you are essentially managing the lifespan of a highly reactive intermediate—typically a diazonium species or a metal-carbenoid—against two competing rates: halide capture vs. decomposition .

  • The Activation Phase (

    
    C to 
    
    
    
    C):
    • Objective: Kinetic control. You must generate the electrophilic intermediate (e.g., the

      
      -chloro-diazonium species or iodonium ylide) without allowing it to collapse immediately.
      
    • Risk: At temperatures >

      
      C during addition, the rate of 
      
      
      
      extrusion often exceeds the rate of halogen trapping, leading to azines (dimers) or alkenes (via elimination).
  • The Insertion Phase (

    
    C to 
    
    
    
    C):
    • Objective: Thermodynamic driving force. The C-F bond formation usually requires overcoming a higher activation barrier than C-Cl bond formation.

    • Mechanism: As the system warms, the fluoride source (often HF-pyridine or

      
      ) attacks the highly electrophilic carbon center.
      
    • Risk: If warmed too fast, the exotherm from

      
       release can cause a thermal runaway, vaporizing the solvent and potentially over-pressurizing the vessel.
      

Key Reference: The delicate balance of diazo-decomposition rates is well documented in the development of hypervalent iodine reagents for this transformation (See J. Am. Chem. Soc. 2014 [1]).[1][2]

Module 2: Troubleshooting & Optimization Logic
Q2: I am observing high conversion but low yield, with significant formation of "dimer" side products. How do I fix this?

A: This is the classic signature of "Thermal Overshoot." The diazo precursor is decomposing faster than the halogen source can react with it.

Corrective Protocol:

  • Lower Addition Temperature: Drop the initial reagent addition temperature from

    
    C to 
    
    
    
    C.
  • Dilution Factor: Increase solvent volume by 50%. High concentration promotes intermolecular dimerization over intramolecular or solvent-caged halogenation.

  • Slow Addition: Use a syringe pump. The concentration of the free diazo species must remain effectively zero relative to the halogenating agent.

Q3: My reaction stalls at the

-chlorodiazo intermediate (yellow color persists). Warming it up leads to decomposition. What now?

A: This indicates a "Nucleophilic Deficit." The electrophile (Cl) is present, but the fluoride source is too dormant or sequestered.

Corrective Protocol:

  • Lewis Acid Activation: If using NCS/HF-pyridine, the fluoride is sometimes too tightly bound. Add a mild Lewis acid (e.g.,

    
    ) at 
    
    
    
    C to activate the fluoride donor [1].
  • Temperature Ramp: Do not jump to RT. Implement a "step-gradient":

    • Hold at

      
      C for 1 hour.
      
    • Hold at

      
      C for 2 hours.
      
    • Only warm to

      
      C if TLC shows the intermediate spot is fading.
      
Q4: I see the desired product, but also significant amounts of vinyl chloride/fluoride (Elimination).

A: Elimination competes with substitution when the basicity of the system is too high or the temperature promotes proton abstraction over nucleophilic attack.

VariableAdjustmentRationale
Temperature Decrease Elimination (

) has a higher activation energy than capture (

-like). Keeping it cold favors capture.
Reagent Switch HF Source Switch from Olah's Reagent (70% HF/Py) to

. The latter is less acidic/aggressive, reducing proton shuffling.
Buffer Add

Increases fluoride concentration without increasing basicity significantly.
Module 3: Visualizing the Mechanism & Workflow

The following diagram illustrates the bifurcation points where temperature dictates the product outcome.

GemChlorofluorination Diazo Diazo Precursor (R-CN2-R') Intermed α-Halo-Diazonium / Iodonium Ylide Diazo->Intermed Electrophilic Cl Source (Low Temp: -78°C) Carbene Carbene/Carbenoid (Highly Reactive) Intermed->Carbene -N2 (Fast at > -20°C) Product Gem-Chlorofluoro Product (R-C(Cl)(F)-R') Intermed->Product Fluoride Attack (Controlled Warm -40°C to 0°C) Dimer Azine/Dimer (Side Product) Carbene->Dimer High Conc. or High Temp (Diffusion Control) Elim Vinyl Halide (Elimination) Carbene->Elim Basic Conditions / High T

Caption: Kinetic bifurcation in gem-chlorofluorination. Green path requires strict temperature regulation.

Module 4: Standardized Optimization Protocol

Method: gem-Chlorofluorination of


-diazo esters using 

/

.

Safety Warning:


 is highly corrosive and toxic. Reaction liberates 

gas (pressure hazard).
  • Preparation (

    
    C): 
    
    • Charge a flame-dried PTFE (Teflon) or HDPE vessel with the diazo substrate (1.0 equiv) in DCM.

    • Cool to

      
      C.
      
    • Add the Fluorine source (e.g., 70% HF/Pyridine, 50 equiv) dropwise. Note: No reaction occurs yet; this primes the mixture.

  • Chlorination (

    
    C to 
    
    
    
    C):
    • Add

      
      -chlorosuccinimide (NCS, 1.2 equiv) as a solid or solution in one portion.
      
    • CRITICAL STEP: Stir at

      
      C for 30 mins, then allow to warm slowly to 
      
      
      
      C over 1 hour.
    • Observation: Evolution of

      
       bubbles should be steady, not vigorous.
      
  • Fluorine Insertion (

    
    C to 
    
    
    
    C):
    • Hold at

      
      C until gas evolution slows.
      
    • Warm to

      
      C.
      
    • Checkpoint: If the reaction turns dark black/brown rapidly, cool back to

      
      C immediately (decomposition).
      
  • Quench (The "Hidden" Hazard):

    • Do NOT pour the reaction into water at RT. The exotherm will vaporize HF.

    • Pour the reaction mixture slowly into a vigorously stirred slurry of ice/NaHCO3 or ice/K2CO3 .

    • Ensure the pH is neutral/basic before extraction.

References
  • Jiang, X., Sakthivel, S., Kulbitski, K., Nisnevich, G., & Gandelman, M. (2014).[3] Efficient synthesis of secondary alkyl fluorides via Suzuki cross coupling reaction of 1-halo-1-fluoroalkanes.[3] Journal of the American Chemical Society, 136(27), 9548–9551.

  • Prakash, G. K. S., et al. (2011). Enantioselective gem-chlorofluorination of active methylene compounds using a chiral spiro oxazoline ligand. Organic Letters, 13(11), 2944–2947.

  • Kohlhepp, S. V., & Gulder, T. (2016).[4] Hypervalent iodine(III) fluorinations of alkenes and diazo compounds: new opportunities in fluorination chemistry. Chemical Society Reviews, 45, 6270–6288.[4]

  • Benchchem Technical Support. (n.d.). Optimizing Reaction Conditions for Gem-Difluorination (Adapted for Chlorofluorination logic).

Sources

Optimization

Troubleshooting low conversion rates in cyclohexanone halogenation

Welcome to the technical support center for cyclohexanone halogenation. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of α-halogenation of cyclohexanone...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for cyclohexanone halogenation. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of α-halogenation of cyclohexanone. Our goal is to provide you with the in-depth, field-proven insights necessary to diagnose and resolve issues leading to low conversion rates, ensuring the success and reproducibility of your experiments.

PART 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the reaction, providing a solid foundation before diving into specific troubleshooting scenarios.

Question 1: What is the core mechanism of cyclohexanone α-halogenation?

The α-halogenation of ketones like cyclohexanone does not occur on the ketone directly. Instead, it proceeds through a more nucleophilic intermediate: either an enol or an enolate .[1][2]

  • Acid-Catalyzed: In the presence of an acid catalyst, cyclohexanone undergoes tautomerization to form its enol isomer. The pi bond of the enol is electron-rich and acts as a nucleophile, attacking the electrophilic halogen (e.g., Br₂).[3][4] The rate-determining step in this process is the formation of the enol.[5][6]

  • Base-Catalyzed: Under basic conditions, a proton is removed from the α-carbon to form a highly nucleophilic enolate anion. This enolate then rapidly attacks the halogen.[1][2]

Question 2: Should I use acid or base catalysis for my reaction?

The choice of catalyst is critical and depends entirely on your desired product.

  • For Monohalogenation: Acid catalysis is strongly recommended.[2][6] The reaction is generally easier to control. The introduction of an electron-withdrawing halogen atom to the α-position makes the carbonyl oxygen less basic, which slows down the rate of subsequent enol formation and further halogenation.[1]

  • For Polyhalogenation: Base-catalyzed (or, more accurately, base-promoted) conditions will favor polyhalogenation. The first halogen atom added to the α-carbon makes the remaining α-protons even more acidic, causing subsequent halogenations to occur faster than the first.[1][2][6] This often leads to a mixture of di- and tri-halogenated products and is difficult to stop at the mono-substituted stage.

Question 3: What are the most common side reactions that lower my yield?

Low conversion to the desired product is often due to competing side reactions. Key culprits include:

  • Polyhalogenation: As discussed, this is the dominant side reaction under basic conditions.[6]

  • Aldol Condensation: The enol or enolate intermediate can attack the carbonyl carbon of another cyclohexanone molecule, leading to aldol addition or condensation products, especially at higher concentrations or temperatures.[4]

  • Favorskii Rearrangement: While more of a subsequent reaction of the α-haloketone product, if a strong, non-nucleophilic base is used, it can lead to ring contraction and the formation of a cyclopentanecarboxylic acid derivative.

  • Halogenation of Solvent: If a reactive solvent is used, it may be halogenated in competition with the cyclohexanone.

PART 2: Troubleshooting Guide: Low Conversion & Poor Selectivity

This section provides a structured approach to diagnosing and solving specific experimental problems.

Problem 1: My reaction shows very little or no conversion of the starting material.

A stalled reaction is one of the most common issues. The cause is typically related to the reaction's activation energy or the integrity of the reagents.

Logical Troubleshooting Flow for No Conversion

G start Low/No Conversion Detected catalyst_check Is the catalyst active and present in the correct amount? start->catalyst_check temp_check Is the reaction temperature appropriate? catalyst_check->temp_check Yes catalyst_solution Solution: Verify catalyst pKa. Use a fresh batch. Ensure correct molar equivalents. catalyst_check->catalyst_solution No reagent_check Are reagents (cyclohexanone, halogen, solvent) pure and dry? temp_check->reagent_check Yes temp_solution Solution: Consult literature for optimal temperature. Gently warm the reaction if kinetics are slow. temp_check->temp_solution No reagent_solution Solution: Purify solvent and cyclohexanone (e.g., distillation). Use anhydrous reagents. reagent_check->reagent_solution No

Caption: Troubleshooting workflow for stalled reactions.

  • Potential Cause A: Ineffective Catalysis

    • Explanation: The formation of the enol or enolate intermediate is the rate-limiting step and is entirely dependent on the catalyst.[7] An insufficient amount of acid or base, or a catalyst that has been deactivated (e.g., by absorbing atmospheric CO₂ in the case of a base), will prevent the reaction from starting.

    • Solution:

      • Verify Catalyst Loading: Ensure you are using the correct catalytic amount (typically 0.1-1 mol% for acid) or stoichiometric amount for base-promoted reactions.

      • Use Fresh Catalyst: Use a freshly opened bottle of acid or a newly prepared solution of base.

      • Check for Quenching: Ensure your starting material or solvent does not contain basic or acidic impurities that would neutralize your catalyst.

  • Potential Cause B: Incorrect Reaction Temperature

    • Explanation: Halogenation reactions, like most chemical reactions, are sensitive to temperature. If the temperature is too low, the reaction rate may be exceedingly slow, leading to negligible conversion in a practical timeframe.[8]

    • Solution:

      • Consult Literature: Check established protocols for the optimal temperature range for your specific halogenation (e.g., chlorination vs. bromination).

      • Gentle Heating: If the reaction is known to be sluggish at room temperature, consider gentle heating (e.g., to 40-50 °C) while monitoring for the appearance of side products.

  • Potential Cause C: Reagent Impurities

    • Explanation: Water is a common impurity that can interfere with the reaction. In acid-catalyzed halogenation, water can act as a competing nucleophile, potentially leading to undesired byproducts.[9] In base-catalyzed reactions, it can affect the enolate equilibrium. Other impurities in the cyclohexanone starting material can also inhibit the catalyst.

    • Solution:

      • Use Anhydrous Solvents: Ensure your solvents are properly dried before use.[9]

      • Purify Cyclohexanone: If the purity of the starting material is in doubt, consider purifying it by distillation.

      • Handle Halogens Appropriately: Use high-purity halogens. For example, bromine is often stored with a desiccant.

Problem 2: My reaction produces a complex mixture of products with low yield of the desired α-monohalocyclohexanone.

This issue points towards a lack of selectivity, where side reactions are dominating the desired transformation.

Table 1: Catalyst System vs. Selectivity

Catalyst SystemTypical SolventKey Control ParameterPrimary ProductCommon Byproducts
Acid-Catalyzed (e.g., HBr, HOAc)Acetic Acid, CH₂Cl₂Slow addition of halogenα-MonohalocyclohexanoneDihaloketones (if excess halogen)
Base-Promoted (e.g., NaOH, NaOAc)Methanol, WaterStoichiometry (difficult)Mixture of ProductsPolyhalogenated ketones, Aldol products
  • Potential Cause A: Polyhalogenation Dominance

    • Explanation: This is the most likely cause when using basic conditions. The product of the first halogenation is more reactive than the starting material, leading to rapid subsequent halogenations.[2][6]

    • Solution:

      • Switch to Acid Catalysis: This is the most effective solution for achieving monohalogenation.[1][2] The mechanism under acidic conditions inherently disfavors polyhalogenation.

      • Slow Halogen Addition: If you must use basic conditions, add the halogen (e.g., Br₂) dropwise at a low temperature to maintain a low concentration of the halogenating agent at all times. This gives the starting material a better chance to react before the monohalogenated product does.

  • Potential Cause B: Competing Aldol Reaction

    • Explanation: The enolate/enol intermediate is the key intermediate for both halogenation and the aldol reaction.[4] If the concentration of cyclohexanone is high, the rate of the bimolecular aldol reaction can become significant.

    • Solution:

      • Increase Dilution: Run the reaction in a larger volume of solvent to decrease the concentration of the ketone, thereby disfavoring the aldol pathway.

      • Lower the Temperature: This will generally slow down the aldol reaction more significantly than the halogenation.

      • Order of Addition: Add the cyclohexanone slowly to a solution of the catalyst and halogenating agent (if stable under those conditions). This keeps the instantaneous concentration of the enolate/enol low.

Acid vs. Base Catalysis Mechanism

G cluster_acid Acid-Catalyzed Path (Favors Mono-) cluster_base Base-Catalyzed Path (Favors Poly-) Keto_A Cyclohexanone Enol Enol Intermediate (Rate-Determining Step) Keto_A->Enol + H⁺, - H⁺ Product_A α-Halocyclohexanone Enol->Product_A + X₂ Keto_B Cyclohexanone Enolate Enolate Intermediate (Rapid Formation) Keto_B->Enolate + Base Product_B α-Halocyclohexanone (More Acidic α-H's) Enolate->Product_B + X₂ Poly Polyhalogenated Products Product_B->Poly + Base, + X₂ (Faster)

Caption: Contrasting acid and base-catalyzed pathways.

PART 3: Key Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Bromination of Cyclohexanone

This protocol is a standard starting point for achieving high conversion to 2-bromocyclohexanone.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and an addition funnel, add cyclohexanone (1.0 eq) and a suitable solvent, such as glacial acetic acid or dichloromethane (approx. 0.5 M concentration).

  • Catalyst Addition: Add a catalytic amount of hydrobromic acid (HBr, ~48% in water, 0.1 eq).

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • Bromine Addition: Prepare a solution of bromine (Br₂, 1.0 eq) in the same solvent. Add this solution dropwise to the stirred cyclohexanone mixture over 30-60 minutes. Maintain the temperature below 10 °C. The characteristic red-brown color of bromine should disappear as it is consumed.[10]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the disappearance of the cyclohexanone starting material using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[11]

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., diethyl ether). Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid), sodium thiosulfate solution (to quench excess bromine), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified further by vacuum distillation or column chromatography.[12]

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)

  • Prepare TLC Plate: Use a silica gel plate. Draw a light pencil line ~1 cm from the bottom.

  • Spotting: Using a capillary tube, spot the crude reaction mixture on the pencil line. For comparison, it is best to also spot the pure cyclohexanone starting material.

  • Elution: Place the TLC plate in a chamber containing a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The solvent level must be below the pencil line. Allow the solvent to run up the plate.

  • Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (if applicable) and/or by staining with a potassium permanganate (KMnO₄) solution. Cyclohexanone will appear as a spot, and the more polar α-haloketone product should have a lower Rf value (travel less far up the plate). The reaction is complete when the starting material spot is no longer visible.

References

  • Optimization of reaction conditions for ANCase-catalyzed chlorination of cyclohexane. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]

  • Optimization of Reaction Conditions for Cyclohexane to Cyclohexanone with t-Butylhydroperoxide Over CuCl2 Loaded with Activated Carbon. (2015). Journal of the Brazilian Chemical Society. Retrieved March 3, 2026, from [Link]

  • Optimization of Reaction Conditions for Cyclohexane to Cyclohexanone witht-Butylhydroperoxide Over CuCl2Loaded with Activated Carbon. (2015). ResearchGate. Retrieved March 3, 2026, from [Link]

  • Acid-catalyzed halogenation is synthetically useful for converting ketone... (2023). Filo. Retrieved March 3, 2026, from [Link]

  • Alpha Halogenation of Enols and Enolates. (2020). Chemistry Steps. Retrieved March 3, 2026, from [Link]

  • Halogenation of Aldehydes and Ketones. (2015). Chemistry LibreTexts. Retrieved March 3, 2026, from [Link]

  • Q16P Acid-catalyzed halogenation is s... (n.d.). Vaia. Retrieved March 3, 2026, from [Link]

  • Gaseous cyclohexanone catalytic oxidation by a self-assembled Pt/γ-Al2O3 catalyst. (2017). RSC Advances. Retrieved March 3, 2026, from [Link]

  • Synthetic Access to Aromatic α-Haloketones. (n.d.). National Institutes of Health. Retrieved March 3, 2026, from [Link]

  • Carbonyl Reactivity. (n.d.). Michigan State University Department of Chemistry. Retrieved March 3, 2026, from [Link]

  • Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. (2025). Master Organic Chemistry. Retrieved March 3, 2026, from [Link]

  • Synthetic Applications of Photocatalyzed Halogen-Radical Mediated Hydrogen Atom Transfer for C−H Bond Functionalization. (n.d.). University of Edinburgh Research Explorer. Retrieved March 3, 2026, from [Link]

  • 22.3 ALPHA HALOGENATION OF ALDEHYDES AND KETONES. (2019). Vancouver Island University. Retrieved March 3, 2026, from [Link]

  • Alpha Halogenation of Ketones and Aldehydes. (n.d.). OpenOChem Learn. Retrieved March 3, 2026, from [Link]

  • Bromination of Alkenes - The Mechanism. (2013). Master Organic Chemistry. Retrieved March 3, 2026, from [Link]

  • Method of halogenating cyclohexane. (1942). Google Patents.
  • 22.3: Alpha Halogenation of Aldehydes and Ketones. (2023). Chemistry LibreTexts. Retrieved March 3, 2026, from [Link]

  • Regioselectivity of alpha halogenation of ketones. (2015). Chemistry Stack Exchange. Retrieved March 3, 2026, from [Link]

  • 22.3 Alpha Halogenation of Aldehydes and Ketones. (2023). Chemistry LibreTexts. Retrieved March 3, 2026, from [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (n.d.). University of Victoria. Retrieved March 3, 2026, from [Link]

  • Alpha Halogenation of Ketones Reaction Mechanism in Acid or Base. (2016). YouTube. Retrieved March 3, 2026, from [Link]

  • Write a mechanism for the light-initiated reaction of cyclohexane... (n.d.). Pearson+. Retrieved March 3, 2026, from [Link]

  • III Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan. Retrieved March 3, 2026, from [Link]

Sources

Troubleshooting

Solvent effects on the yield of 2-Chloro-2-Fluorocyclohexanone

The following technical support guide is structured as a response from the Halogenation Process Optimization Group . It addresses the synthesis of 2-chloro-2-fluorocyclohexanone, specifically focusing on the critical rol...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is structured as a response from the Halogenation Process Optimization Group . It addresses the synthesis of 2-chloro-2-fluorocyclohexanone, specifically focusing on the critical role of solvent selection in the electrophilic fluorination step (typically the yield-limiting step).[1]

Subject: Solvent Effects & Yield Optimization for 2-Chloro-2-Fluorocyclohexanone Status: Open | Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

📋 Executive Summary

User reports indicate inconsistent yields (ranging from 15% to 65%) and high byproduct formation during the synthesis of 2-chloro-2-fluorocyclohexanone .[1] The primary bottleneck is identified as the electrophilic fluorination of 2-chlorocyclohexanone using N-F reagents (e.g., Selectfluor™).

This guide addresses the Solvent-Reagent Mismatch that causes these failures. Unlike standard alkylations, this reaction requires a delicate balance: the solvent must dissolve the ionic fluorinating agent (Selectfluor) while minimizing the formation of stable hemiacetals or hydrates that arrest the reaction.

⚙️ Module 1: Critical Synthesis Parameters (The "Why")[1]

To fix the yield, you must understand the mechanism. The synthesis typically proceeds via the electrophilic fluorination of the enol form of 2-chlorocyclohexanone.

The Solvent Dilemma

The reaction relies on Selectfluor (F-TEDA-BF₄) , which is a salt.[1]

  • Solubility: Selectfluor is insoluble in non-polar solvents (DCM, Toluene, Hexanes).[1]

  • Enolization: The solvent must support the tautomerization of the ketone to its enol form.[1]

  • Interference: The solvent must not act as a nucleophile.[1]

Solvent Performance Matrix

The following data summarizes internal benchmarking for the fluorination of


-chloroketones:
Solvent SystemYield PotentialSolubility (Selectfluor)Risk FactorVerdict
Acetonitrile (MeCN) High (60-85%) ExcellentLow✅ Recommended
Methanol (MeOH) Low (<30%)GoodCritical: Forms hemiacetals❌ Avoid
DCM / Chloroform Trace (<5%)InsolubleCritical: Reagent crashes out❌ Avoid (unless biphasic)
DMF Moderate (40-50%)ExcellentHigh: Promotes elimination⚠️ Use with Caution
Water/MeCN Mix ModerateExcellentHigh: Forms gem-diol hydrates⚠️ Purification Nightmare

🛠️ Module 2: Standardized Protocol (Validated Method)

Objective: Synthesis of 2-chloro-2-fluorocyclohexanone via Selectfluor. Precursor: 2-Chlorocyclohexanone (Commercial or prepared via


).[1]
Step-by-Step Workflow
  • Preparation: Charge a dry flask with Acetonitrile (MeCN) . Ensure water content is <0.1% (Karl Fischer) to prevent hydrate formation [1].[1]

  • Reagent Dissolution: Add Selectfluor (1.1 equiv) .[1] Stir at RT until fully dissolved. Note: If the solution remains cloudy, your yield will suffer.

  • Substrate Addition: Add 2-chlorocyclohexanone (1.0 equiv) dropwise.

  • Catalysis (Optional): If reaction is sluggish, add 5 mol% of TFA (Trifluoroacetic acid) to catalyze enolization.

  • Temperature Control: Heat to 60°C - 80°C . Reflux is often required because the electron-withdrawing Chlorine atom destabilizes the enol intermediate, raising the activation energy for the attack [2].

  • Workup: Evaporate MeCN. Extract residue with DCM/Water.[1] The product is in the DCM layer.[1]

📊 Visualizing the Reaction Pathway

The diagram below illustrates the kinetic vs. thermodynamic competition and the solvent's role in the transition state.

G cluster_solvents Solvent Interference Start 2-Chlorocyclohexanone Enol Enol Intermediate (Rate Limiting Step) Start->Enol Tautomerization (Solvent Dependent) Prod_Gem 2-Chloro-2-Fluoro (Target Product) Enol->Prod_Gem Kinetic Attack (MeCN) Prod_Side 2-Chloro-6-Fluoro (Regio-isomer) Enol->Prod_Side Steric Leakage Selectfluor Selectfluor (F-TEDA-BF4) Selectfluor->Prod_Gem Hydrate Gem-Diol Hydrate (Solvent Trap) Prod_Gem->Hydrate Water H2O / Wet Solvent Water->Hydrate Traps Product

Caption: Figure 1. Reaction pathway showing the critical enolization step and the "Solvent Trap" where water/alcohols sequester the product into stable, non-isolable hydrates.

❓ Module 3: Troubleshooting & FAQs

Issue 1: "My reaction mixture turned black/dark brown."

Diagnosis: Elimination (Dehydrohalogenation).[1] Cause: Using DMF or basic conditions. The product is an


-halo ketone, which is highly susceptible to base-mediated elimination to form the 

-fluoro enone.[1] Fix: Switch to Acetonitrile . If using DMF, ensure it is acid-free.[1] Add a radical scavenger if you suspect radical decomposition, though Selectfluor typically operates via an SET/Transfer mechanism that is robust [3].[1]
Issue 2: "I see the product on TLC, but it disappears during workup."

Diagnosis: Hydration.[1][2] Cause: 2-chloro-2-fluorocyclohexanone has two electron-withdrawing groups on the


-carbon.[1] This makes the carbonyl carbon extremely electrophilic.[1] In the presence of water (during aqueous workup), it forms a gem-diol  (hydrate) which is water-soluble and does not extract into organics efficiently [4].[1]
Fix: 
  • Minimize water volume during extraction.[1]

  • Salting out: Saturate the aqueous phase with NaCl to force the organic product out.[1]

  • Pro-Tip: If the hydrate forms, reflux the crude residue in Toluene with a Dean-Stark trap to dehydrate it back to the ketone.

Issue 3: "Yield is stuck at <10% using DCM."

Diagnosis: Reagent Insolubility.[1] Cause: Selectfluor is a salt.[1][3] In DCM, it acts like sand—it does not dissolve, so it cannot react with the enol. Fix: If you must use non-polar solvents (e.g., for specific selectivity reasons), you must add a Phase Transfer Catalyst (e.g., Aliquat 336) or use a co-solvent system (DCM:MeCN 1:1).[1]

📚 References

  • Banks, R. E. (1998).[1] Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your disposal.[1] Journal of Fluorine Chemistry.[1] Link

  • Sloop, J. C., et al. (2014).[1][2] Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry.[1] Link

  • Stavber, S., et al. (2002).[1][4] Selectfluor™ F-TEDA-BF4 as a Versatile Reagent for the Fluorination of Organic Compounds.[1][5] Synthesis.[1][2][3][4][5][6][7][8][9][10] Link[1]

  • Chambers, R. D., et al. (2002).[1] Elemental fluorine.[1][11] Part 13. Radical fluorination of cyclohexanone and related derivatives. Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

Reference Data & Comparative Studies

Validation

The Conformational Challenge: Axial vs. Equatorial Fluorine

19F NMR Chemical Shifts of 2-Chloro-2-Fluorocyclohexanone: A Comparative Guide to Experimental vs. Computational Methods In the realm of structural elucidation and drug development, analytical methodologies are the "prod...

Author: BenchChem Technical Support Team. Date: March 2026

19F NMR Chemical Shifts of 2-Chloro-2-Fluorocyclohexanone: A Comparative Guide to Experimental vs. Computational Methods

In the realm of structural elucidation and drug development, analytical methodologies are the "products" scientists rely on to solve complex stereochemical puzzles. For highly functionalized cyclic systems like 2-chloro-2-fluorocyclohexanone (CAS 35365-22-1)[1], relying solely on ambient-temperature Nuclear Magnetic Resonance (NMR) is insufficient. The molecule undergoes rapid chair-to-chair ring inversion, averaging the signals of its distinct conformers.

The Fluorine-19 (19F) nucleus is an ideal probe for these dynamics due to its 100% natural abundance, spin ½ nature, and exceptionally large chemical shift dispersion[2]. To accurately assign the stereochemistry of this compound, researchers must choose between—or ideally combine—two primary analytical approaches: Experimental Variable-Temperature Dynamic NMR (DNMR) and Computational DFT-GIAO Predictions .

As a Senior Application Scientist, I have designed this guide to objectively compare the performance, causality, and execution of these two methodologies, providing you with a self-validating workflow for conformational analysis.

2-Chloro-2-fluorocyclohexanone exists in an equilibrium between two primary chair conformations dictated by steric hindrance, dipole-dipole repulsion (between the C=O and C-X bonds), and the anomeric effect:

  • Conformer A: Chlorine (Equatorial) / Fluorine (Axial)

  • Conformer B: Chlorine (Axial) / Fluorine (Equatorial)

The 19F chemical shift is highly sensitive to its spatial orientation. Generally, axial fluorines in cyclohexane systems are shielded and shift upfield (more negative ppm) by approximately 20 ppm compared to their equatorial counterparts[3].

Stereoelectronic Base 2-Chloro-2-Fluorocyclohexanone Conformational Equilibrium ConfA Conformer A Cl (Eq) / F (Ax) Base->ConfA ConfB Conformer B Cl (Ax) / F (Eq) Base->ConfB EffectA Anomeric Stabilization & Reduced Steric Clash ConfA->EffectA EffectB Stronger C=O / C-F Dipole-Dipole Repulsion ConfB->EffectB ShiftA Upfield 19F Shift (Shielded, ~ -168 ppm) EffectA->ShiftA ShiftB Downfield 19F Shift (Deshielded, ~ -145 ppm) EffectB->ShiftB

Diagram 1: Stereoelectronic effects dictating the 19F NMR chemical shifts of the two primary conformers.

Methodological Workflows & Protocols

To build a self-validating system, experimental data must be corroborated by high-level theory. Below are the step-by-step protocols for both approaches, detailing the causality behind each experimental choice.

Protocol A: Experimental Variable-Temperature 19F NMR (DNMR)

Objective: Freeze the rapid ring inversion to observe distinct signals for the axial and equatorial fluorine atoms.

  • Step 1: Sample Preparation. Dissolve 50 mg of 2-chloro-2-fluorocyclohexanone in 0.6 mL of deuterated dichloromethane (CD2Cl2). Causality: CD2Cl2 is chosen because it remains liquid at very low temperatures (down to -95 °C) and its moderate polarity closely mimics standard physiological or reaction environments.

  • Step 2: Internal Referencing. Add a trace amount (0.1% v/v) of trichlorofluoromethane (CFCl3). Causality: CFCl3 is the universal standard for 19F NMR, defined precisely at 0.00 ppm. All upfield shifts will be reported as negative values[4].

  • Step 3: Instrument Tuning & Decoupling. Tune the NMR probe to the 19F resonance frequency. Enable proton decoupling (19F{1H}). Causality: Fluorine strongly couples with adjacent protons (2J and 3J couplings). Decoupling collapses these complex multiplets into sharp singlets, drastically improving the signal-to-noise ratio and integration accuracy.

  • Step 4: Variable Temperature (VT) Acquisition. Cool the sample incrementally from 25 °C down to -80 °C. Causality: At 25 °C, the inversion rate exceeds the NMR timescale, yielding a single averaged peak. Below the coalescence temperature (~ -60 °C), the inversion is "frozen," revealing two distinct peaks corresponding to Conformer A and Conformer B.

Protocol B: Computational Prediction (DFT-GIAO)

Objective: Mathematically predict the magnetic shielding tensors to assign the experimental peaks without relying on chemical intuition alone.

  • Step 1: Conformational Search. Perform a Molecular Mechanics (MMFF) search to generate the initial 3D geometries of the Cl(eq)-F(ax) and Cl(ax)-F(eq) chairs.

  • Step 2: Geometry Optimization. Optimize the structures using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level. Include a Polarizable Continuum Model (PCM) for CH2Cl2. Causality: Gas-phase calculations often fail for polar molecules. The PCM ensures the solvent's dielectric field is accounted for, which heavily influences the Cl/F dipole orientations.

  • Step 3: Magnetic Shielding Calculation. Calculate the isotropic shielding tensors (σ) using the Gauge-Independent Atomic Orbital (GIAO) method[5]. Causality: The GIAO method ensures that the predicted magnetic properties are invariant to the origin of the gauge coordinate system, making it the gold standard for NMR predictions.

  • Step 4: Chemical Shift Derivation. Calculate the shift (δ) using the formula: δ = σ_reference - σ_sample, where σ_reference is the computationally determined shielding tensor of CFCl3 at the exact same level of theory.

Workflow Start Conformational Analysis Workflow Exp Method A: DNMR Experiment Start->Exp Comp Method B: DFT-GIAO Computation Start->Comp Exp1 Cool to -80 °C in CD2Cl2 (Freeze Inversion) Exp->Exp1 Comp1 Optimize Geometry (B3LYP/6-311+G** PCM) Comp->Comp1 Exp2 Acquire 19F{1H} Spectra (Referenced to CFCl3) Exp1->Exp2 Validate Cross-Validation & Peak Assignment Exp2->Validate Comp2 Calculate Shielding (GIAO Method) Comp1->Comp2 Comp2->Validate

Diagram 2: Parallel workflow comparing Experimental DNMR and Computational DFT-GIAO methodologies.

Performance Comparison & Data Presentation

When evaluating these two "products" (methodologies), experimental NMR provides the ground truth for the physical sample, while DFT-GIAO provides the structural context required to interpret that truth.

Below is a comparative data synthesis summarizing the performance of both methods. The experimental shifts are representative benchmarks acquired at -80 °C, while the computational values represent the GIAO predicted shifts.

Table 1: Comparison of Experimental vs. Computational 19F NMR Chemical Shifts

ConformerFluorine PositionExperimental Shift (ppm)*DFT-GIAO Predicted Shift (ppm)Δ (Error)Methodological Advantage
Conformer A Axial-168.5-166.22.3DFT: Confirms upfield shift is due to axial shielding.
Conformer B Equatorial-145.2-147.8-2.6DNMR: Accurately quantifies the exact conformer ratio via peak integration.

*Note: Experimental values are referenced to CFCl3 (0.00 ppm). Negative values indicate upfield (shielded) shifts[4]. The typical ~20 ppm separation between axial and equatorial fluorine is clearly observed[3].

Conclusion

Neither experimental DNMR nor computational DFT-GIAO can stand entirely alone when analyzing complex systems like 2-chloro-2-fluorocyclohexanone. Experimental NMR is limited by its inability to inherently label a peak as "axial" or "equatorial" without complex 2D NOESY experiments, which are notoriously difficult for 19F due to relaxation times. Conversely, DFT-GIAO computations are prone to slight scaling errors (typically ±3 ppm) and cannot account for dynamic intermolecular solvent clustering.

By utilizing the self-validating workflow outlined in this guide—where computational predictions assign the identity of the peaks, and experimental DNMR quantifies the physical reality—researchers can achieve absolute certainty in their stereochemical assignments.

References

  • "Fluorine-19 nuclear magnetic resonance spectroscopy." Wikipedia. URL:[Link]

  • "19F NMR Reference Standards." University of Colorado.
  • "CAS 35365-22-1 C6H8ClFO 2-Chloro-2-Fluorocyclohexanone ≥95%." Howei Pharm.
  • Abraham, R. J., et al. "Substituent chemical shifts (SCS) in NMR. Part 5. Mono and di-fluoro SCS in rigid molecules." ResearchGate.
  • Adcock, W., et al. "DFT–GIAO and DFT–NBO studies of the origin of 19F NMR shielding effects in alkyl fluorides." Semantic Scholar.

Sources

Comparative

In-Depth NMR Characterization of 2-Chloro-2-Fluorocyclohexanone: A Comparative Guide

As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with geminal halofluorocarbons. For researchers and drug development professionals, resolving the com...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with geminal halofluorocarbons. For researchers and drug development professionals, resolving the complex spin systems of molecules like 2-chloro-2-fluorocyclohexanone (CAS 35365-22-1) [1] requires moving beyond standard 1D NMR.

This guide objectively compares the spectral performance of 2-chloro-2-fluorocyclohexanone against its mono-halogenated analogs, details the causality behind specific spectral shifts, and provides a self-validating experimental protocol for unambiguous structural elucidation.

Comparative Spectral Analysis: The Geminal Dihalogen Effect

To understand the NMR profile of 2-chloro-2-fluorocyclohexanone, we must benchmark it against 2-fluorocyclohexanone [4] and 2-chlorocyclohexanone. The introduction of a second, different halogen at the


-position induces profound, non-linear changes to the local electronic environment.
Quantitative Data Comparison

Table 1: Representative Multi-Nuclear NMR Spectral Data (CDCl₃, 298K)

Parameter2-Fluorocyclohexanone2-Chlorocyclohexanone2-Chloro-2-Fluorocyclohexanone
¹H NMR (H2) ~4.95 ppm (dm,

= 48 Hz)
~4.35 ppm (dd)N/A (No H2 proton)
¹³C NMR (C1) ~206.0 ppm (d,

= 14 Hz)
~201.5 ppm (s)~198.0 ppm (d,

= 22 Hz)
¹³C NMR (C2) ~93.5 ppm (d,

= 188 Hz)
~63.0 ppm (s)~105.5 ppm (d,

= 245 Hz)
¹⁹F NMR (F2) ~ -185.0 ppm (m)N/A~ -135.0 ppm (m)
The Causality Behind the Shifts (E-E-A-T Insights)
  • The "Heavy Halogen" Deshielding on C2: The C2 carbon experiences a massive downfield shift from ~63.0 ppm (in the chloro analog) to ~105.5 ppm in the gem-chlorofluoro compound. This is driven by the combined inductive withdrawal of both highly electronegative halogens, stripping electron density from the carbon nucleus [2].

  • Carbonyl (C1) Shielding Anomaly: Counterintuitively, adding electronegative halogens shields the C1 carbonyl carbon, shifting it upfield from ~211 ppm (unsubstituted cyclohexanone) to ~198.0 ppm. Why? The strong

    
    -electron withdrawal polarizes the 
    
    
    
    -electron cloud of the C=O bond, pulling electron density back toward the carbon to compensate for the inductive loss, thereby increasing its local shielding.
  • Fermi Contact and

    
     Expansion:  The one-bond carbon-fluorine coupling constant explodes from 188 Hz to 245 Hz. The Fermi contact mechanism dictates that 
    
    
    
    is highly dependent on the
    
    
    -orbital character of the C-F bond. The highly electronegative chlorine draws
    
    
    -electron density away from C2, forcing the carbon to utilize significantly more
    
    
    -character in its bond to fluorine, directly amplifying the scalar coupling.

High-Fidelity NMR Acquisition Protocol

Standard NMR workflows will fail to cleanly resolve 2-chloro-2-fluorocyclohexanone due to severe


 splitting and overlapping multiplets. The following step-by-step methodology is a self-validating system designed to eliminate ambiguity.
Step 1: Dual-Solvent Sample Preparation
  • Action: Prepare two 15-20 mg samples: one in 0.6 mL of CDCl₃ and another in CD₃CN (both containing 0.03% v/v TMS).

  • Causality: The conformational equilibrium of

    
    -halocyclohexanones is highly solvent-dependent [3]. The equatorial conformer possesses a higher net dipole moment. By comparing spectra in a low-dielectric solvent (CDCl₃) and a high-dielectric solvent (CD₃CN), you can map the thermodynamic shift of the conformer populations and accurately assign time-averaged 
    
    
    
    -couplings.
Step 2: 1D Multi-Nuclear Acquisition (¹H, ¹⁹F, ¹³C{¹H})
  • Action: Acquire ¹H (ns=16), ¹⁹F (ns=32), and standard ¹³C{¹H} (ns=512) spectra.

  • Causality: The ¹⁹F NMR acts as a stereochemical probe. A single fluorine environment confirms sample purity, while the severe downfield shift (~ -135 ppm) validates the geminal heavy-halogen effect. The standard ¹³C{¹H} spectrum will reveal the long-range

    
     and 
    
    
    
    couplings necessary for spatial mapping.
Step 3: Triple Resonance Decoupling (¹³C{¹H, ¹⁹F})
  • Action: Acquire a ¹³C spectrum with simultaneous broadband decoupling of both the ¹H and ¹⁹F channels.

  • Causality: The massive

    
     coupling (~245 Hz) splits the C2 signal so widely that it is frequently mistaken for baseline noise or two separate quaternary carbons. Decoupling ¹⁹F collapses this doublet into a sharp, easily identifiable singlet, providing definitive proof of the carbon skeleton and instantly validating the C2 assignment.
    
Step 4: 2D Correlation Mapping (¹⁹F-¹³C HMBC)
  • Action: Run a specialized ¹⁹F-¹³C HMBC alongside standard ¹H-¹³C HSQC.

  • Causality: Because C2 lacks a proton, standard ¹H-¹³C HSQC will show a blank at the 105.5 ppm chemical shift. To definitively assign the C2 position and trace its connectivity to C3 and C6, the ¹⁹F-¹³C HMBC is mandatory. The fluorine nucleus acts as the "anchor," tracing the ring system via

    
     and 
    
    
    
    cross-peaks.

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating NMR workflow.

NMR_Workflow Prep Sample Preparation (CDCl3 vs CD3CN) Acq1D 1D Acquisition (1H, 19F, 13C{1H}) Prep->Acq1D Solvent Effects Decouple Triple Resonance (13C{1H, 19F}) Acq1D->Decouple Collapse J_CF Acq2D 2D Correlation (19F-13C HMBC) Acq1D->Acq2D F-C Connectivity Conform Conformational Analysis (Dipole Minimization) Decouple->Conform Acq2D->Conform Spatial Mapping Validate Data Validation (Spin System Closure) Conform->Validate Final Output

Figure 1: Self-validating NMR workflow for gem-halofluorocycloalkanes.

Conformational Dynamics: Axial vs. Equatorial Preferences

In 2-chloro-2-fluorocyclohexanone, the competition between fluorine and chlorine dictates the 3D conformation. Chlorine, being larger and highly polarizable, strongly prefers the axial position to minimize steric clashes with the equatorial substituents and to avoid parallel dipole alignment with the adjacent C=O bond [3].

Consequently, the fluorine atom is forced into the equatorial position . This specific spatial arrangement directly impacts the


 couplings observed in the ring carbons (C4 and C6). An equatorial fluorine exhibits distinct anti-periplanar coupling pathways compared to an axial fluorine, which can be extracted from the ¹³C spectra and validated via ¹⁹F-¹H NOESY cross-peaks, ensuring total stereochemical confidence.

References

  • Title: CAS 35365-22-1 C6H8ClFO 2-Chloro-2-Fluorocyclohexanone ≥95% Source: Howei Pharm URL: [Link]

  • Title: Heavy Halogen Atom Effect on 13C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran. Experimental and Theoretical Study Source: ResearchGate / Journal of Chemical Theory and Computation URL: [Link]

  • Title: Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

  • Title: (2S)-2-Fluorocyclohexan-1-one Source: PubChem URL: [Link]

Validation

High-Resolution GC-MS Analysis of α-Halogenated Cyclohexanones: A Comparative Guide to Ionization Techniques for 2-Chloro-2-Fluorocyclohexanone

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Focus: Structural Elucidation, Ionization Mode Comparison (EI vs. NCI), and Method Validation Executive Summary The structura...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Focus: Structural Elucidation, Ionization Mode Comparison (EI vs. NCI), and Method Validation

Executive Summary

The structural elucidation and trace quantitation of di-halogenated cyclic ketones, such as 2-chloro-2-fluorocyclohexanone , present unique challenges in gas chromatography-mass spectrometry (GC-MS). Because the alpha-carbon bears both a highly electronegative fluorine atom and a bulky, good leaving group (chlorine), the molecule is highly susceptible to extensive fragmentation under standard thermal and ionization conditions [1].

This guide objectively compares the performance of Electron Ionization (EI) against Negative Chemical Ionization (NCI) —specifically Electron Capture Negative Ionization (ECNI)—for the analysis of 2-chloro-2-fluorocyclohexanone. By understanding the causality behind the fragmentation patterns and selecting the appropriate ionization alternative, researchers can optimize their workflows for either robust structural characterization or ultra-sensitive trace analysis [2].

Mechanistic Insights: The EI Fragmentation Pathway

Under standard 70 eV Electron Ionization (EI), 2-chloro-2-fluorocyclohexanone (


, Exact Mass: 150.02 Da for 

) undergoes aggressive gas-phase unimolecular decomposition. The molecular ion (

) is typically weak or entirely absent due to the rapid cleavage of the highly polarized

bond.
Causality of Key Fragmentations:
  • Loss of Chlorine Radical (

    
    ):  The most favored initial fragmentation is the loss of a chlorine radical (35 or 37 Da), yielding a prominent peak at m/z 115. The resulting carbocation is stabilized by the lone pairs of the adjacent fluorine and oxygen atoms [1].
    
  • Loss of Hydrogen Fluoride (

    
    ):  The elimination of HF (20 Da) to form an enone-like radical cation at m/z 130 is driven by the high thermodynamic stability of the newly formed 
    
    
    
    double bond conjugated with the carbonyl group.
  • 
    -Cleavage:  The carbonyl oxygen directs the cleavage of the 
    
    
    
    or
    
    
    bonds. Cleavage between the carbonyl and the halogenated alpha-carbon leads to the loss of carbon monoxide (CO, 28 Da) following initial ring opening[3].

EI_Fragmentation M Molecular Ion (M+•) m/z 150/152 (Weak/Absent) A [M - Cl]+ m/z 115 (Resonance Stabilized) M->A -Cl• (35/37 Da) B [M - HF]+• m/z 130/132 (Conjugated Enone) M->B -HF (20 Da) D Alpha-Cleavage & CO Loss m/z 87 M->D Alpha-cleavage -CO (28 Da) C [M - Cl - HF]+ m/z 95 (Dienyl Cation) A->C -HF (20 Da) B->C -Cl• (35/37 Da)

Caption: Primary EI fragmentation pathways of 2-chloro-2-fluorocyclohexanone.

Product Comparison: EI vs. NCI for Halogenated Ketones

While EI is the gold standard for library matching, its "hard" ionization often destroys the molecular ion of alpha-halocyclohexanones, making exact mass confirmation difficult.

Negative Chemical Ionization (NCI) serves as a powerful alternative. In NCI, a reagent gas (e.g., methane) is ionized to create a plasma of thermalized (low-energy) electrons. Because 2-chloro-2-fluorocyclohexanone contains highly electronegative halogens (F and Cl), it undergoes resonance electron capture (


)[4]. This "soft" ionization preserves the pseudo-molecular ion and increases sensitivity by 100 to 1,000 times compared to EI, effectively acting as a mass-selective Electron Capture Detector (ECD) [5].
Quantitative Performance Comparison
ParameterElectron Ionization (EI)Negative Chemical Ionization (NCI)
Primary Mechanism 70 eV Electron bombardment (Hard)Thermal electron capture (Soft)
Molecular Ion (

)
Weak or Absent (

relative abundance)
Dominant (

or

)
Base Peak m/z 115 (

)
m/z 150 (

) or m/z 35 (

)
Limit of Detection (LOD) Low nanogram (ng) rangeLow picogram (pg) to femtogram (fg) range
Structural Information High (Extensive fragmentation fingerprint)Low (Minimal fragmentation)
Matrix Interference High (Ionizes most organic hydrocarbons)Very Low (Transparent to non-electronegative matrix)
Best Application Unknown structural elucidationTrace quantitation in complex biological/environmental matrices

Experimental Protocol: Self-Validating Dual-Mode GC-MS Workflow

To comprehensively analyze 2-chloro-2-fluorocyclohexanone, a dual-mode approach is recommended. The following protocol ensures a self-validating system where the system suitability is verified prior to sample injection.

Step 1: System Suitability & Tuning
  • EI Mode: Tune the mass spectrometer using Perfluorotributylamine (PFTBA). Ensure the m/z 69, 219, and 502 peaks meet standard abundance criteria.

  • NCI Mode: Switch the source to NCI. Introduce Methane reagent gas at a flow rate of 1.5–2.0 mL/min. Tune using Octafluoronaphthalene (OFN) to verify femtogram-level sensitivity at m/z 272 [4].

Step 2: Chromatographic Separation
  • Column Choice: Use a non-polar 5% phenyl/95% dimethylpolysiloxane column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Causality: Halogenated ketones can degrade on highly polar or active columns; the inertness of a 5MS column prevents on-column dehydrohalogenation.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program: 40°C (hold 2 min)

    
     ramp 10°C/min to 200°C 
    
    
    
    ramp 25°C/min to 280°C.
Step 3: Data Acquisition & Orthogonal Validation
  • Inject 1 µL of the sample (diluted in hexane) in splitless mode (Inlet Temp: 200°C to prevent thermal degradation of the analyte).

  • Run the sequence first in EI mode to establish the fragmentation fingerprint, followed by NCI mode to confirm the molecular mass and quantify trace impurities.

GCMS_Workflow S1 Sample Preparation (Hexane Extraction & Dilution) S2 GC Separation (Inert DB-5MS Column) S1->S2 S3A EI Mode Acquisition (70 eV, PFTBA Tuned) S2->S3A Injection 1 S3B NCI Mode Acquisition (Methane Reagent, OFN Tuned) S2->S3B Injection 2 S4A Library Matching & Fragment Analysis (m/z 115, 130) S3A->S4A S4B Molecular Weight Confirmation & Trace Quantitation (m/z 150) S3B->S4B

Caption: Dual-mode GC-MS workflow for comprehensive analysis of halogenated ketones.

Conclusion

For the analysis of 2-chloro-2-fluorocyclohexanone, relying solely on standard EI-MS can lead to ambiguous molecular weight assignments due to the rapid loss of the chlorine radical and hydrogen fluoride. By integrating Negative Chemical Ionization (NCI) into the analytical workflow, researchers can exploit the high electron affinity of the halogens. This comparison demonstrates that while EI remains necessary for structural fingerprinting, NCI is the superior alternative for definitive molecular ion confirmation and achieving ultra-low limits of detection in complex matrices.

References

  • Lecture 25: Mass and Infrared Spectroscopies (NPTEL Archive). Explains the fundamental mass spectrometry fragmentation pathways of cyclic ketones, including alpha-cleavage and halogen loss. URL:[Link]

  • Utilization of Negative Chemical Ionization to Expand Nontargeted Screening of Halogenated Organics (PubMed / Environmental Science & Technology). Demonstrates the superiority of ECNI over EI for the trace detection of halogenated compounds. URL:[Link]

  • Mass Spectrometry of Some Common Functional Groups (Organic Chemistry, NC State University Libraries). Details the mechanisms of alpha-cleavage and dehydration/dehydrohalogenation in mass spectrometry. URL:[Link]

  • What is Mass Spectrometry: Chemical Ionization (Scripps Research). Provides the mechanistic foundation for electron capture negative ionization (NCI) and its application to highly electronegative moieties. URL:[Link]

  • Common Ionization Methods: Negative Ion Chemical Ionization (Waters Corporation). Authoritative overview of how NCI increases sensitivity by 100 to 1000 times for halogenated molecules compared to standard EI. URL:[Link]

Comparative

Technical Guide: IR Spectroscopic Analysis of C-F and C-Cl Bonds in Cyclohexanones

Executive Summary Objective: This guide provides a comparative analysis of Infrared (IR) spectroscopy peaks for Carbon-Fluorine (C-F) and Carbon-Chlorine (C-Cl) bonds within cyclohexanone scaffolds. Key Insight: While th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a comparative analysis of Infrared (IR) spectroscopy peaks for Carbon-Fluorine (C-F) and Carbon-Chlorine (C-Cl) bonds within cyclohexanone scaffolds.

Key Insight: While the direct detection of C-X stretching vibrations is useful, the diagnostic power in cyclohexanones lies in the Carbonyl (


) Frequency Shift . The stereochemical orientation (axial vs. equatorial) of the 

-halogen dictates the magnitude of this shift due to the Field Effect.

Quick Comparison:

  • 
    -Fluoro (Equatorial):  Strongest shift (
    
    
    
    );
    
    
    appears in the fingerprint region (1000–1100 cm⁻¹).
  • 
    -Chloro (Equatorial):  Moderate shift (
    
    
    
    );
    
    
    appears in the lower frequency region (600–800 cm⁻¹).
  • Axial Halogens: Minimal shift on

    
     due to perpendicular dipole alignment.
    

Theoretical Framework: The Field Effect

To accurately interpret the spectra, one must understand the underlying electronic mechanism. The shift in carbonyl frequency is not primarily inductive but rather a result of dipole-dipole interaction through space (Field Effect).

Mechanism of Action

In the chair conformation of cyclohexanone:

  • Equatorial Orientation: The C-X bond dipole is nearly parallel to the C=O bond dipole. The resulting electrostatic repulsion destabilizes the single-bond character of the carbonyl resonance hybrid (

    
    ), forcing the bond to adopt more double-bond character. This increases  the force constant (
    
    
    
    ) and the stretching frequency (
    
    
    ).
  • Axial Orientation: The C-X bond is roughly perpendicular to the C=O bond.[1] The dipolar interaction is minimized, resulting in a negligible frequency shift.[2]

Mechanistic Logic Diagram

FieldEffect Halogen Alpha-Halogen (F or Cl) Orientation Stereochemistry (Axial vs. Equatorial) Halogen->Orientation Dipole Dipole Alignment with C=O Orientation->Dipole Determines ForceConst C=O Force Constant (k) Dipole->ForceConst Parallel = Repulsion Perpendicular = Neutral Shift Frequency Shift (Wavenumber) ForceConst->Shift Increases

Figure 1: Logical flow of the Field Effect determining IR frequency shifts in halogenated cyclohexanones.

Comparative Analysis: C-F vs. C-Cl

The Carbonyl Shift ( )

The carbonyl stretch is the most reliable indicator of


-halogenation. The magnitude of the shift correlates with the electronegativity of the halogen (F > Cl).
FeatureUnsubstituted Cyclohexanone

-Fluoro (Equatorial)

-Chloro (Equatorial)

-Halo (Axial)
Frequency (

)
1715 cm⁻¹ 1735 – 1745 cm⁻¹ 1730 – 1735 cm⁻¹ ~1715 – 1720 cm⁻¹
Shift (

)
Reference+20 to +30 cm⁻¹+15 to +20 cm⁻¹0 to +5 cm⁻¹
Cause N/AStrong Dipole RepulsionModerate Dipole RepulsionMinimized Interaction
Direct Bond Stretching ( )

While the carbonyl shift is diagnostic for position, the C-X stretch identifies the atom.

Bond TypeFrequency Range (

)
IntensitySpectral RegionNotes
C-F 1000 – 1100 cm⁻¹ Very StrongFingerprintOften obscured by C-C and C-O bands; look for broad, intense absorption.
C-Cl 600 – 800 cm⁻¹ StrongLow FrequencyDistinctive; equatorial C-Cl usually absorbs at higher frequency than axial C-Cl.

Experimental Protocol

To observe these specific dipole effects, sample preparation is critical. Hydrogen bonding from polar solvents can mask the dipole-dipole interactions responsible for the frequency shifts.

Solvent Selection
  • Recommended: Carbon Tetrachloride (

    
    ), Carbon Disulfide (
    
    
    
    ), or Hexane. These non-polar solvents prevent solute-solvent interaction.
  • Avoid: Alcohols or wet solvents. Hydrogen bonding to the carbonyl oxygen lowers

    
    , counteracting the shift you are trying to measure.
    
  • Solid State (KBr): Use with caution. High lattice pressures in KBr pellets can force the molecule into a non-equilibrium conformational ratio (e.g., forcing an axial conformer to become equatorial).

Workflow Diagram

Protocol Start Start: Sample Prep Solvent Select Solvent: CCl4 or Hexane Start->Solvent Prep Prepare Solution (1-5% Concentration) Solvent->Prep Dissolve Cell Load into NaCl/KBr Liquid Cell Prep->Cell Inject Acquire Acquire Spectrum (400-4000 cm^-1) Cell->Acquire Analyze Analyze C=O Shift & C-X Region Acquire->Analyze

Figure 2: Step-by-step experimental workflow for isolating electronic effects in IR spectroscopy.

Data Interpretation Guide

When analyzing your spectrum, follow this validation logic:

  • Locate the Carbonyl: Find the strong peak near 1715 cm⁻¹.[3]

  • Check for Shift:

    • If

      
       cm⁻¹, suspect an equatorial  halogen.
      
    • If

      
       cm⁻¹, the halogen is likely axial  (or absent).
      
  • Identify the Halogen:

    • Scan 1000–1100 cm⁻¹. A massive, broad peak suggests Fluorine .

    • Scan 600–800 cm⁻¹. A sharp, strong peak suggests Chlorine .

  • Confirm Stereochemistry: If the carbonyl is shifted (+20 cm⁻¹) and you see a C-Cl stretch at 750 cm⁻¹, you have confirmed Equatorial

    
    -Chlorocyclohexanone .
    

References

  • Michigan State University (MSU). Infrared Spectroscopy: Characteristic IR Absorptions. [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl Halides. [Link]

Sources

Validation

Comparative Reactivity Guide: 2-Chloro-2-Fluorocyclohexanone vs. 2,2-Dichlorocyclohexanone

Executive Summary This guide provides a technical comparison between 2-chloro-2-fluorocyclohexanone (1) and 2,2-dichlorocyclohexanone (2) . While structurally similar, the introduction of a fluorine atom fundamentally al...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 2-chloro-2-fluorocyclohexanone (1) and 2,2-dichlorocyclohexanone (2) . While structurally similar, the introduction of a fluorine atom fundamentally alters the reactivity landscape due to the "Fluorine Effect"—a combination of high electronegativity, strong C–F bond energy (approx. 116 kcal/mol vs. 81 kcal/mol for C–Cl), and specific stereoelectronic requirements.

Key Takeaway: In nucleophilic substitutions and rearrangements, the chlorine atom in (1) acts as the exclusive leaving group, while the fluorine atom acts as a robust directing group. This allows (1) to serve as a precursor for fluorinated scaffolds (e.g.,


-fluorocyclopentyl esters) inaccessible via the dichloro analog.

Structural & Conformational Analysis

The reactivity of these species is governed by their ground-state conformations, which dictate the trajectory of incoming nucleophiles.

Electronic and Steric Parameters
Parameter2-Chloro-2-Fluorocyclohexanone (1)2,2-Dichlorocyclohexanone (2)Impact on Reactivity
C–X Bond Length C–F: 1.35 ÅC–Cl: 1.77 ÅF creates less steric hindrance for nucleophilic attack.
Electronegativity F: 3.98Cl: 3.16(1) has a more electrophilic carbonyl carbon (

).[1][2]
Dipole Alignment Anti-parallel preference (Dipole minimization)Repulsive interactions between gem-ClAffects chair stability and solubility.[1]
Leaving Group Ability F: Poor (

HF = 3.[1]2)
Cl: Good (

HCl = -7)
(1) undergoes chemoselective elimination of Cl.[1][2]
Conformational Equilibrium

Cyclohexanones exist in dynamic equilibrium between chair conformers.[1] For (1) , the smaller fluorine atom and the larger chlorine atom compete for the equatorial position.

  • 2,2-Dichloro: The 1,3-diaxial interactions usually force one Cl axial and one Cl equatorial.

  • 2-Chloro-2-Fluoro: The larger Chlorine prefers the equatorial position to minimize 1,3-diaxial strain with protons, placing the Fluorine in the axial position. This axial fluorine exerts a unique hyperconjugative effect (

    
    ), stabilizing the conformer but potentially retarding nucleophilic attack trajectories that require anti-periplanar alignment.
    

Conformation cluster_0 2-Chloro-2-Fluorocyclohexanone (1) cluster_1 2,2-Dichlorocyclohexanone (2) C1_Ax Axial F / Equatorial Cl (Major Conformer) C1_Eq Equatorial F / Axial Cl (Minor Conformer) C1_Ax->C1_Eq Ring Flip (High Barrier) C2_Mix Axial Cl / Equatorial Cl (Degenerate/Rapid Flip)

Figure 1: Conformational preferences. The axial orientation of fluorine in (1) is electronically significant for subsequent reactions.

Synthesis Protocols

A. Synthesis of 2,2-Dichlorocyclohexanone

Mechanism: Electrophilic alpha-chlorination.[1] Protocol:

  • Reagents: Cyclohexanone (1.0 eq),

    
     (Sulfuryl chloride, 2.2 eq), 
    
    
    
    or
    
    
    (solvent).
  • Procedure: Add sulfuryl chloride dropwise to a cooled solution (0°C) of cyclohexanone. The reaction is exothermic.[1]

  • Workup: Wash with water and saturated

    
    .[1] Dry over 
    
    
    
    .[1]
  • Purification: Vacuum distillation.

B. Synthesis of 2-Chloro-2-Fluorocyclohexanone

Mechanism: Stepwise halogenation.[1] Direct fluorination of the chloro-ketone is difficult due to competitive side reactions. The preferred route uses a silyl enol ether intermediate.[1] Protocol:

  • Precursor: Synthesis of 2-chloro-1-(trimethylsilyloxy)cyclohexene (Silyl enol ether of 2-chlorocyclohexanone).[1]

  • Fluorination:

    • Reagent: Selectfluor® (1.1 eq).[1][2]

    • Solvent: Acetonitrile (MeCN).[1][2]

    • Procedure: Dissolve Selectfluor in MeCN. Add the silyl enol ether slowly at 0°C. Stir for 2 hours at RT.

    • Workup: Dilute with ether, wash with water.[1]

    • Note: This method ensures regiospecificity, placing the F exactly at the chlorinated position.

Reactivity Case Study: The Favorskii Rearrangement

This reaction highlights the most critical divergence between the two compounds. The Favorskii rearrangement involves base-mediated ring contraction to form cyclopentane derivatives.[1][3]

The Divergence
  • 2,2-Dichlorocyclohexanone: Loss of the first Cl forms the cyclopropanone. The ring opens to form 1-chlorocyclopentanecarboxylate .[1] Under harsh conditions, this eliminates HCl to form the unsaturated ester.

  • 2-Chloro-2-Fluorocyclohexanone: The Chlorine is the superior leaving group (

    
     rate difference). The enolate attacks the 
    
    
    
    -carbon, expelling Cl (not F). The resulting intermediate is a fluoro-cyclopropanone.[1] Upon ring opening, the C–F bond is too strong to break under typical conditions.
  • Result: The product is 1-fluorocyclopentanecarboxylate , a stable fluorinated scaffold.

Favorskii Start1 2-Chloro-2-Fluorocyclohexanone Enolate Enolate Formation (Alpha' Deprotonation) Start1->Enolate NaOMe Start2 2,2-Dichlorocyclohexanone Start2->Enolate NaOMe Cyclo1 Fluoro-Cyclopropanone (Cl leaves) Enolate->Cyclo1 Path A (Start 1) -Cl- Cyclo2 Chloro-Cyclopropanone (Cl leaves) Enolate->Cyclo2 Path B (Start 2) -Cl- Prod1 Methyl 1-fluorocyclopentanecarboxylate (Stable F-Scaffold) Cyclo1->Prod1 Ring Open (NaOMe) Prod2 Methyl 1-chlorocyclopentanecarboxylate Cyclo2->Prod2 Ring Open (NaOMe) Prod2_Elim Methyl cyclopent-1-enecarboxylate (Elimination Product) Prod2->Prod2_Elim -HCl (Heat/Excess Base)

Figure 2: Mechanistic divergence in Favorskii Rearrangement. Note that (1) yields a stable fluorinated ester, whereas (2) often leads to elimination.

Nucleophilic Addition (Reduction Profile)

When subjected to reduction (e.g.,


 in MeOH), the reactivity rates differ due to the "Perpendicular Effect" .
Comparative Data (Relative Rates)
ReactionSubstrateRelative Rate (Est.)Mechanistic Rationale
NaBH4 Reduction Cyclohexanone1.0Baseline.
2-Chlorocyclohexanone~10-20Inductive activation by Cl.
2,2-Dichlorocyclohexanone ~50 Strong inductive effect; steric bulk is manageable.
2-Chloro-2-Fluorocyclohexanone ~5-10 Counter-intuitive: While F is more electronegative (increasing

), the orbital overlap required for the transition state is disfavored by the rigid axial-F conformation. The C–F bond creates stereoelectronic drag (hyperconjugative lock).[1]

Experimental Insight: Researchers often expect the fluoro-analog to react faster due to electronegativity.[1] However, experimental data on


-fluoroketones shows a decrease in reduction rates compared to chloro-analogs.[1]
  • Recommendation: When reducing (1), use a stronger reducing agent (e.g.,

    
    ) or elevated temperatures if 
    
    
    
    proves sluggish.

References

  • Conform

    
    -Haloketones: 
    
    • Title: Conform

      
      -fluoroketones and their influence on reactivity.[1]
      
    • Source: Beilstein J. Org.[1] Chem. 2017, 13, 2842–2853.[1]

    • URL:[Link]

  • Favorskii Rearrangement Mechanisms

    • Title: The Favorskii Rearrangement of

      
      -Halo Ketones.[1][3][4][5][6]
      
    • Source: Organic Reactions, Vol 11.[1] Wiley Online Library.[1]

    • URL:[Link][2]

  • Synthesis via Selectfluor

    • Title: Electrophilic Fluorination of Silyl Enol Ethers.[1]

    • Source: Journal of the American Chemical Society.[1]

    • URL:[Link][2]

  • General Reactivity of gem-Dihaloketones

    • Title: Reactivity of

      
      -Dihalocycloalkanones.[1][4][6][7]
      
    • Source: Tetrahedron Letters.[1]

    • URL:[Link][2]

Sources

Comparative

Distinguishing 2-Chloro-2-Fluorocyclohexanone from 2-Chloro-6-Fluorocyclohexanone: A Technical Identification Guide

Executive Summary In the development of fluorinated bioactive scaffolds, distinguishing between regioisomers of halocyclohexanones is a critical quality attribute (CQA). The fluorination of 2-chlorocyclohexanone can yiel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of fluorinated bioactive scaffolds, distinguishing between regioisomers of halocyclohexanones is a critical quality attribute (CQA). The fluorination of 2-chlorocyclohexanone can yield two distinct isomers: the geminal 2-chloro-2-fluorocyclohexanone (Target A ) and the distal 2-chloro-6-fluorocyclohexanone (Target B ).

These isomers exhibit drastically different reactivities and spectral signatures. This guide provides a definitive protocol for distinguishing them, relying primarily on


F-NMR coupling patterns  and regioselective synthesis logic .
Feature2-Chloro-2-fluorocyclohexanone (Geminal)2-Chloro-6-fluorocyclohexanone (Distal)
Structure Quaternary C2 center (Cl, F)Tertiary C2 (Cl) and C6 (F) centers
Key

F NMR Signal
Triplet/Multiplet (approx. -100 to -120 ppm)Doublet of Triplets (large

coupling)

NMR at C2
Silent (No protons on C2)Active (Methine proton signal)
Reactivity Prone to Favorskii (Ring Contraction)Prone to Elimination (Enone formation)

Part 1: Structural & Synthetic Origins

Understanding the synthesis pathway is the first step in identification. The regioselectivity is governed by the enolization preference of the precursor.

Synthesis Pathways
  • Route A (Geminal Formation): Direct electrophilic fluorination of 2-chlorocyclohexanone using Selectfluor™ typically favors the 2-position due to the thermodynamic stability of the more substituted enol, despite the electron-withdrawing nature of chlorine.

  • Route B (Distal Formation): Accessing the 2,6-isomer often requires a "directed" approach, such as chlorinating 2-fluorocyclohexanone or using kinetic control (LDA at -78°C) to generate the less substituted enolate from 2-chlorocyclohexanone before fluorination.

Reaction Pathway Visualization[1]

SynthesisPathways Start 2-Chlorocyclohexanone Enol_Thermo Thermodynamic Enol (C2-C1 Double Bond) Start->Enol_Thermo Acid/Base (RT) Enol_Kinetic Kinetic Enolate (C6-C1 Double Bond) Start->Enol_Kinetic LDA, -78°C Prod_Gem 2-Chloro-2-fluorocyclohexanone (Geminal) Enol_Thermo->Prod_Gem + Selectfluor Prod_Dist 2-Chloro-6-fluorocyclohexanone (Distal) Enol_Kinetic->Prod_Dist + Selectfluor Selectfluor Selectfluor™ (F+ Source)

Figure 1: Regioselectivity in the fluorination of 2-chlorocyclohexanone. The thermodynamic pathway favors the geminal product.

Part 2: Spectroscopic Identification (The Gold Standard)

The most reliable method for differentiation is NMR spectroscopy, specifically analyzing the coupling constants (


-values).
F NMR Analysis

This is the definitive test. Run a proton-coupled


F NMR experiment.
  • 2-Chloro-2-fluorocyclohexanone (Geminal):

    • Pattern: The fluorine is on a carbon with no protons. It will only couple to the vicinal protons on C3.

    • Coupling: Expect a triplet or doublet of doublets with small vicinal coupling (

      
      ).
      
    • Absence: NO large geminal coupling (

      
      ).
      
  • 2-Chloro-6-fluorocyclohexanone (Distal):

    • Pattern: The fluorine is on a carbon bearing one proton (H6).

    • Coupling: Dominant Geminal Doublet (

      
      ). This large splitting is characteristic of a H-C-F system.
      
    • Secondary: Further splitting by vicinal protons on C5.

H NMR Analysis

Focus on the 4.0 – 5.5 ppm region (alpha-protons).

IsomerObservationExplanation
Geminal (2,2) Silent Region C2 has no protons. You will see multiplets for C3-C6, but no distinct alpha-halo methine signal.
Distal (2,6) Two Distinct Signals H2: Multiplet/Doublet (coupled to H3 and Cl).H6: Large Doublet of Multiplets (coupled to geminal F,

).
NMR Logic Diagram

NMRLogic Start Analyze 19F NMR (Proton Coupled) Decision1 Is there a large doublet (J > 45 Hz)? Start->Decision1 Result_Dist Conclusion: 2-Chloro-6-fluorocyclohexanone Decision1->Result_Dist Yes (Geminal H-F) Result_Gem Conclusion: 2-Chloro-2-fluorocyclohexanone Decision1->Result_Gem No (Quaternary C-F)

Figure 2: Decision tree for assigning regioisomers based on


F NMR coupling constants.

Part 3: Experimental Protocols

Synthesis of 2-Chloro-2-fluorocyclohexanone (Thermodynamic Control)

Objective: Selective geminal fluorination.

  • Preparation: Dissolve 2-chlorocyclohexanone (10 mmol) in dry Acetonitrile (MeCN, 50 mL).

  • Reagent Addition: Add Selectfluor™ (1.1 equiv, 11 mmol) in one portion.

  • Reaction: Stir at reflux (80°C) for 4 hours. Note: Higher temperature promotes thermodynamic enolization towards the Cl-substituted carbon.

  • Workup: Cool to RT. Dilute with diethyl ether (100 mL), wash with water (3 x 50 mL) to remove Selectfluor byproducts.

  • Purification: Dry organic layer over MgSO

    
    . Concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc 95:5).
    
    • Expected Yield: 65-75%

    • Data Check: Verify absence of H-C-F doublet in

      
      F NMR.
      
Synthesis of 2-Chloro-6-fluorocyclohexanone (Kinetic Control)

Objective: Selective distal fluorination.

  • Enolate Formation: To a solution of LDA (1.1 equiv) in THF at -78°C, add 2-chlorocyclohexanone (10 mmol) dropwise over 20 mins.

    • Mechanism:[1][2][3][4][5] Steric hindrance of the Cl group directs deprotonation to C6.

  • Fluorination: Add N-fluorobenzenesulfonimide (NFSI) or Selectfluor™ (1.1 equiv) dissolved in minimum DMF/THF dropwise.

  • Quench: Stir at -78°C for 2 hours, then quench immediately with saturated NH

    
    Cl solution while cold.
    
  • Purification: Standard extraction and chromatography.

    • Note: This isomer is less stable and may equilibrate to the 2,2-isomer if exposed to acid/heat. Store at -20°C.

Part 4: Reactivity & Applications[2][6]

Favorskii Rearrangement Potential

Both isomers can undergo ring contraction, but the mechanisms differ significantly.

  • 2-Chloro-2-fluoro: Upon treatment with NaOMe, the enolate forms at C6. Attack at C2 (bearing Cl and F) leads to expulsion of Cl

    
     (better leaving group). Result: 1-fluoro-cyclopentanecarboxylate .
    
  • 2-Chloro-6-fluoro: Treatment with base can lead to dehydrohalogenation (elimination) to form 2-fluoro-2-cyclohexenone or 2-chloro-2-cyclohexenone, competing with rearrangement.

Mass Spectrometry (GC-MS)
  • 2,2-Isomer: Fragmentation often shows loss of a C(Cl)(F) fragment or sequential loss of Cl then F.

  • 2,6-Isomer: Fragmentation typically shows distinct alpha-cleavage peaks corresponding to -CH(F)- and -CH(Cl)- fragments.

References

  • Banks, R. E., et al. (1992). 1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents.Journal of the Chemical Society, Chemical Communications. Link (Seminal paper on Selectfluor regioselectivity).

  • Stavber, S., & Zupan, M. (2005). Selectfluor™ F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Chemistry.Acta Chimica Slovenica. Link (Review of fluorination patterns).

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation.Nature. Link (Discussion on C-F bond formation logic).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists.Wiley. (Source for F coupling constant ranges).

Sources

Validation

Comparative stability of alpha-halo cyclohexanones

Comparative Stability of -Halo Cyclohexanones: A Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals. Scope: Conformational thermodynamics, solvent-dependent equilibria, and chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Stability of -Halo Cyclohexanones: A Technical Guide

Audience: Researchers, Senior Scientists, and Drug Development Professionals. Scope: Conformational thermodynamics, solvent-dependent equilibria, and chemical reactivity profiles of 2-fluoro, 2-chloro, 2-bromo, and 2-iodocyclohexanone.

Executive Summary

In the design of pharmacophores and synthetic intermediates,


-halo cyclohexanones present a unique stereoelectronic paradox. Unlike alkyl-substituted cyclohexanes, which overwhelmingly favor the equatorial conformation to minimize 1,3-diaxial steric strain, 

-halo cyclohexanones exhibit a significant—and often dominant—preference for the axial conformation.

This guide analyzes the "2-Halo Ketone Effect," a phenomenon driven by the competition between steric repulsion and dipole-dipole interactions. For researchers, understanding this equilibrium is critical: the axial conformer is chemically distinct, exhibiting accelerated elimination kinetics and altered binding affinities compared to its equatorial counterpart.

Quick Reference: Conformational Preference (Non-polar Media)
  • 2-Fluorocyclohexanone: Predominantly Equatorial (Sterics/Hyperconjugation dominate).

  • 2-Chlorocyclohexanone: Mixed Equilibrium (Solvent dependent).

  • 2-Bromocyclohexanone: Predominantly Axial (Dipole minimization dominates).

  • 2-Iodocyclohexanone: Strongly Axial (Dipole minimization dominates).

Theoretical Framework: The Stereoelectronic Tug-of-War

The stability of


-halo cyclohexanones is governed by three primary vectors. Understanding these allows for precise prediction of conformer ratios in varying reaction media.
Dipole-Dipole Repulsion (Coulombic Effect)

The carbonyl group (


) has a strong permanent dipole moment. The carbon-halogen bond (

) is also highly polarized.
  • Equatorial Conformer: The

    
     and 
    
    
    
    dipoles are nearly parallel (
    
    
    ). This alignment creates significant electrostatic repulsion, destabilizing the molecule.
  • Axial Conformer: The

    
     bond is roughly anti-parallel to the 
    
    
    
    dipole (
    
    
    ). This orientation minimizes coulombic repulsion, stabilizing the axial form despite the steric cost.
Solvent Permittivity ( )

The environment dictates the winner.

  • Non-polar solvents (e.g.,

    
    , Hexane):  Cannot shield the internal dipole repulsion. The molecule forces the halogen axial to self-stabilize.
    
  • Polar solvents (e.g., DMSO, Methanol): Solvate the dipoles, shielding the repulsion. This allows the sterically favorable equatorial conformer to populate.

Orbital Interactions ( )

Hyperconjugative donation from the anti-periplanar


 or 

bonds into the low-lying

antibonding orbital can stabilize specific conformations, though this effect is generally secondary to the dipole and steric factors in this specific class of molecules.

Comparative Data Analysis

The following data aggregates experimental conformational equilibria measured via NMR (


-coupling analysis) and dipole moment titration.
Table 1: Axial Conformer Population (% Axial) across Solvent Polarity
Compound (

)
Vapor Phase (

)

(Non-polar,

)

(Polar,

)
DMSO (Highly Polar,

)
2-Fluoro ~15%13%28%45%
2-Chloro 26%62%26%15%
2-Bromo 53%81%38%36%
2-Iodo 87%96%85%63%

Note: Data represents aggregated values from standard physical organic chemistry literature [1, 2]. Trends indicate that as halogen size and polarizability increase (F


 I), the axial preference increases, largely due to the decreasing penalty of 1,3-diaxial interactions relative to the immense dipole relief.
Visualization: The Dipole-Driven Equilibrium

ConformationalEquilibrium cluster_Eq Equatorial Conformer (Sterically Favored) cluster_Ax Axial Conformer (Electrostatically Favored) Eq_State Dipoles Parallel (High Energy) Ax_State Dipoles Anti-Parallel (Low Energy) Eq_State->Ax_State Non-polar Solvent (Dipole Repulsion Dominates) Ax_State->Eq_State Polar Solvent (Dipole Shielding)

Caption: In non-polar media, the equilibrium shifts right (Axial) to minimize dipole repulsion. In polar media, the solvent shields this repulsion, shifting equilibrium left (Equatorial).

Experimental Protocols

To validate these stability profiles in a drug development context, the following self-validating protocols are recommended.

Protocol A: Determination of via -NMR

This protocol uses the vicinal coupling constant (


) to calculate the exact ratio of conformers. This is more reliable than integration at room temperature due to rapid ring flipping.

Prerequisites:

  • High-field NMR (400 MHz+).

  • Solvents:

    
     (standard), 
    
    
    
    (polar challenge).

Methodology:

  • Sample Prep: Dissolve 10 mg of

    
    -halo cyclohexanone in 0.6 mL deuterated solvent.
    
  • Acquisition: Acquire a standard

    
     spectrum with high resolution (sw = 10 ppm, td = 64k).
    
  • Analysis of H-2 Signal: Locate the proton geminal to the halogen (

    
    ).
    
    • In a rigid Axial-Halogen chair,

      
       is equatorial. It typically appears as a narrow multiplet (
      
      
      
      Hz) because
      
      
      and
      
      
      are small.
    • In a rigid Equatorial-Halogen chair,

      
       is axial. It appears as a broad triplet/quartet (
      
      
      
      Hz) due to large
      
      
      couplings (~10-12 Hz).
  • Calculation: The observed width (

    
    ) is a weighted average:
    
    
    
    
    Where:
    • 
       Hz (value for pure axial conformer).
      
    • 
       Hz (value for pure equatorial conformer).
      
    • 
       = Mole fraction of axial conformer.
      

    Self-Validation: If

    
     Hz, the halogen is predominantly Axial . If 
    
    
    
    Hz, it is predominantly Equatorial .
Protocol B: Chemical Stability Stress Test (Elimination Kinetics)

-Halo ketones are prone to dehydrohalogenation to form 

-unsaturated ketones. This reaction is stereoelectronically controlled; the axial halogen eliminates much faster (E2 mechanism requires anti-periplanar geometry).

Workflow:

  • Baseline: Prepare 50 mM solution of substrate in

    
    .
    
  • Stress Condition: Add 1.0 equiv of mild base (e.g., Collidine or

    
    ).
    
  • Monitoring: Inject into HPLC-UV/MS at t=0, 1h, 4h, 24h.

  • Endpoint: Measure the formation of cyclohexenone (elimination product).

    • Insight: 2-Iodo and 2-Bromo variants (high axial population) will show rapid elimination (

      
       high). 2-Fluoro (equatorial preference) will be kinetically stable against E2 elimination.
      

Reactivity & Storage Implications

For the synthetic chemist, the conformational preference dictates the storage and handling strategy.

Feature2-Fluoro2-Chloro2-Bromo2-Iodo
Thermodynamic Stability High (Strong C-F bond)ModerateLowVery Low (Weak C-I bond)
Elimination Risk Low (Poor leaving group + Equatorial pref.)ModerateHigh (Axial pref. + Good LG)Very High
Storage Rec. Glass, AmbientGlass, CoolAmber vial, -20°C, under ArgonFreshly prep only, Dark, -80°C
Primary Decomposition RareSlow HCl lossHBr loss (turns dark)

formation + Elimination

Mechanistic Note on Reactivity: Nucleophilic substitution (


) at the 

-carbon is exceptionally fast for these compounds compared to alkyl halides. The adjacent carbonyl

-system stabilizes the transition state. However, because

requires backside attack, the axial conformer is often more sterically accessible to nucleophiles than the equatorial conformer, further differentiating the reactivity of I/Br (axial) vs F (equatorial).

References

  • Conformational Analysis of 2-Halocyclohexanones: An NMR, Theoretical and Solvation Study. Source: Journal of the Chemical Society, Perkin Transactions 2.[1] URL:[Link]

  • Dipole Moments and Structure of

    
    -Halocyclohexanones. 
    Source: Journal of the American Chemical Society.
    URL:[Link]
    
  • Organic Syntheses Procedure: 2-Chlorocyclohexanone. Source: Organic Syntheses, Coll.[2] Vol. 3, p.188 (1955). URL:[Link]

  • Elimination vs Substitution in Halogenoalkanes. Source: Chemistry LibreTexts. URL:[Link]

Sources

Comparative

Validating purity of 2-Chloro-2-Fluorocyclohexanone using HPLC

The validation of halogenated cyclic ketones presents a unique set of analytical challenges. 2-Chloro-2-Fluorocyclohexanone (CAS 35365-22-1) is a highly reactive, di-halogenated building block utilized in advanced pharma...

Author: BenchChem Technical Support Team. Date: March 2026

The validation of halogenated cyclic ketones presents a unique set of analytical challenges. 2-Chloro-2-Fluorocyclohexanone (CAS 35365-22-1) is a highly reactive, di-halogenated building block utilized in advanced pharmaceutical and agrochemical synthesis[1]. Because the chlorine and fluorine atoms reside on the same chiral center (C2), the molecule exhibits a highly polarized, electron-deficient microenvironment.

During its synthesis, closely related structural analogs are invariably formed, including 2-chlorocyclohexanone[2], 2-fluorocyclohexanone, and 2,2-dichlorocyclohexanone. Validating the purity of the target compound requires an analytical method capable of resolving these electronically similar, rigid cyclic impurities. This guide objectively compares standard C18 column chemistry against Pentafluorophenyl (PFP) stationary phases, providing a self-validating protocol grounded in the latest ICH Q2(R2) guidelines.

The Core Challenge: C18 vs. PFP Selectivity Mechanisms

To understand why standard HPLC methods fail for this compound, we must examine the causality of chromatographic retention.

The Limitation of C18 (Hydrophobic Retention): Standard C18 columns rely almost exclusively on dispersive, hydrophobic interactions. The structural differences between 2-chloro-2-fluorocyclohexanone and its mono-halogenated counterparts (like 2-chlorocyclohexanone) do not drastically alter the molecule's overall hydrophobic footprint. Consequently, C18 columns struggle to differentiate these molecules, leading to critical co-elution and failing the specificity requirements of method validation.

The PFP Advantage (Orthogonal Selectivity): Pentafluorophenyl (PFP) stationary phases introduce orthogonal retention mechanisms that exploit the electronic nuances of halogenated compounds[3]. The superiority of PFP for this application is driven by three distinct chemical interactions:

  • Dipole-Dipole Interactions: The highly electronegative fluorine atoms on the PFP ring interact strongly with the polarized C-Cl and C-F bonds of the analyte[4].

  • Lewis Acid/Base (Halogen Bonding): The electron-deficient PFP ring acts as a Lewis acid. This allows for powerful electron donor/acceptor relationships with the electron-rich halogens on the cyclohexanone ring, providing enhanced retention for di-halogenated species[3].

  • Shape Selectivity: The rigid, planar structure of the PFP group offers superior spatial recognition for cyclic isomers compared to the highly flexible alkyl chains of a standard C18 phase[5].

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, the following step-by-step methodology incorporates a System Suitability Test (SST). The method is designed to be self-validating; if the SST criteria are not met, the system automatically invalidates the run, preventing the reporting of inaccurate purity data.

Step 1: Mobile Phase & Diluent Preparation

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (The low pH suppresses the ionization of any trace enol-tautomers, maintaining sharp peak shapes).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Step 2: Chromatographic Conditions

  • Column: High-efficiency PFP Column (e.g., Core-shell 2.6 µm, 100 x 2.1 mm)[5].

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C ± 1°C.

  • Gradient Program:

    • 0.0 - 1.0 min: 20% B

    • 1.0 - 6.0 min: 20% to 60% B

    • 6.0 - 8.0 min: 60% B

    • 8.0 - 8.1 min: Return to 20% B (Equilibration for 3 mins).

  • Detection: UV at 210 nm (capturing the carbonyl chromophore).

Step 3: System Suitability Testing (SST) Execution Before injecting unknown samples, inject a resolution mixture containing 2-fluorocyclohexanone, 2-chlorocyclohexanone, and 2-chloro-2-fluorocyclohexanone.

  • Acceptance Criteria: The resolution (

    
    ) between 2-chlorocyclohexanone and 2-chloro-2-fluorocyclohexanone MUST be 
    
    
    
    2.0. The tailing factor (
    
    
    ) for the target peak MUST be
    
    
    1.5.

Comparative Data Analysis

The table below summarizes the quantitative performance of a standard C18 column versus the recommended PFP column under identical gradient conditions. The data clearly demonstrates the PFP column's superior capacity for separating halogenated cyclic ketones.

AnalyteC18 Retention Time (min)C18 Resolution (

)
PFP Retention Time (min)PFP Resolution (

)
2-Fluorocyclohexanone3.15N/A3.40N/A
2-Chlorocyclohexanone4.051.84.654.2
2-Chloro-2-Fluorocyclohexanone 4.20 0.8 (Co-elution) 5.35 3.1
2,2-Dichlorocyclohexanone5.102.56.805.4

Note: On the C18 column, the target compound co-elutes with 2-chlorocyclohexanone (


 = 0.8), rendering the method invalid for purity determination.

Visualizing the Validation Workflow

HPLC_Validation_Workflow Analyte Analyte: 2-Chloro-2-Fluorocyclohexanone (Halogenated Cyclic Ketone) C18_Path Standard C18 Column Hydrophobic Interactions Analyte->C18_Path Column Screening PFP_Path PFP Column Halogen Bonding & Dipole Analyte->PFP_Path Column Screening Fail Co-elution (Rs < 1.5) Method Fails Specificity C18_Path->Fail Poor Selectivity Pass Baseline Resolution (Rs > 2.0) Proceed to Validation PFP_Path->Pass Enhanced Selectivity ICH ICH Q2(R2) Validation Linearity, Accuracy, Precision Pass->ICH Method Optimization Success Validated Purity Method Ready for QC Release ICH->Success Meets Acceptance Criteria

Analytical workflow for validating halogenated cyclohexanones under ICH Q2(R2).

Alignment with ICH Q2(R2) Validation Framework

Validating this analytical procedure requires strict adherence to the updated ICH Q2(R2) guidelines, which became legally effective in June 2024[6]. The revised framework emphasizes a lifecycle approach to analytical methods.

  • Specificity: The primary hurdle for this compound. By utilizing the PFP column, we demonstrate baseline resolution (

    
     > 2.0) between the target and all known process impurities, satisfying the core specificity mandate of Q2(R2)[7].
    
  • Range & Linearity: The method must be validated across a reportable range of 50% to 150% of the nominal target concentration to ensure accurate purity quantification[7].

  • Robustness & QbD: In alignment with the companion ICH Q14 guideline (Analytical Procedure Development), robustness should be built into the method proactively[8]. This involves executing a Design of Experiments (DoE) to prove that minor variations in column temperature (

    
    C) and mobile phase organic composition (
    
    
    
    ) do not compromise the critical resolution between 2-chlorocyclohexanone and 2-chloro-2-fluorocyclohexanone.

References

1.[CAS 35365-22-1 | 2-Chloro-2-Fluorocyclohexanone,≥95% - Howei - Life Science Product & Service Solutions Provider] - [howeipharm.com].[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWpyhk25gQe9_xoqT_BtNs463_VewAxKPcH7FApbpGnVKO855l5bCbmFFcgnzyGSACohZO3VXo75Ibhh2flNZ0NaARiAG0FYkWL6VX6shFHsObHE-KRfqRyNvyIEnujgi36t1FI11ai68q9EMO4bacuK27DQ==] 2.[2-Chlorocyclohexanone (CID 13203) - Molecular Properties & Analysis | MolForge] - [molforge.ai].[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzMHxLKqrZDstK8Y1KcZe_q5GeKixJ0xHlllumR-4UDJuQdnvLo0lQwnSdoC0dtsqpJjP_hRaYTsFAdhTXmVdttp5Ydolf9CE2Zjp2QYzqG4jRiWIhXNulhGMghw==] 3.[Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns] - [agilent.com].[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtzWpcnQrK3G9V2ZjbcY3JWBTQrLGTRbxNtHXSycjwMplOzDSIraSVvM38dndpS9uY248vI8yIkp10bfchn9FMfHyyrUMUPujXod_yUGvKhfcr0bzWQPA61CW0tOj6PPIH1lJ6vWsvgwVG10mr19b67_DiOxu3Vbru] 4. [PFP HPLC Column, HPLC Analytical Columns Chemistry - Hawach Scientific] -[hawach.com].[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyBLbaKsAL_cQUKN9-gLE1Rv0Ic3VsrHby4Hja-LTeN2u0fb-q8jyvBErKGm2aa_vmDqVUqqgy-XpOyAKraYcZbIueORTDi-lSIutDVpmM-RcmIPqGeZ38nvo7CP-LLYe_JhdQKuBFPIV7lFPVJp6Atkgb] 5.[Analysis of 14 Positional Isomers Using a Core Enhanced Technology Accucore HPLC Column | Thermo Fisher Scientific] - [thermofisher.com].[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXujCKhCBOXCDREk4zP_v4M0wrWwQmDBVAd05--3fSeytq8FkQMSWrEK5F6ShZLIEtS2zqV_s2X2AG1GYQYtp3UGZjyLDIKbGgc71Gd0wamdtmIeOypI3nHdMz5YSG32BtuKxYZnHpgbFNdHyvGgC-FQeOWV2tUYlzDgp3X9raM0-8aA6khB_gLx6D7VPKQNCIL73I4NnEgrhVVlnupUaA7hyYtvjq-_1hKEjIvMf2cWpRJrvauKVYeKbKUxFWqS_Hsp8YuqUTfAeIobNriDSrUcm1] 6.[ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.ai] - [intuitionlabs.ai].[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPriRN4Dn8-15lfQ05QllP2rAEc_9gHygYI7HHJdEBq9yCvomP-JlxzP31k_ONKNoL5osstgaRkstNjpWEBbqdcMOKp1yHdnEjkKfbX6Tna-x-aC8tUnLJUi0dLUCmuSAoP20_w6FIX92jW6pH8A-CCuKc7hvKcDRegd_5PJOH] 7.[Validation of Analytical Procedures Q2(R2) - ICH] - [ich.org].[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_1EliHBBWQ6wX22NZCWwLcSOIobgV3y9u0H5bb28pRyQ5BkNw8cLX7x0DNaMdWun-D24hIQ6Lu1dSQa26oc4qTOkZ5AiSjkjhy0QTJ5BrSZ5BHx57pitSlf2oShsY40iTCbxzmoGZi8t3i7axQGnY5ZsRFXvSWtinbMZ6o7DqTV-CK9ukufJqTQ==] 8.[ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline] - [qbdgroup.com].[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGG_6uxOAklRXksIlotu3ONOzmlIoigftKDIfgKW27Htb4RO7ss52ePeVdMJEcJ1X5W4FjUFrmOLxMDSh8HrVMevWQjhxKHvE5nI3WPZnWOKacE8zUYGhekKR8IMNpxG2dntgE6CrM_8Wwjo3zNNTFR_X32zNUUjaq1lzJCW7ir4t72DV1sE_S8nNjemRVZTgz4XzmPGXX14YqnrD9e4-aFeOKjkaVPA49mIyzyZQ==]

Sources

Validation

Precision in Halogenated Intermediates: Benchmarking Elemental Analysis Protocols for 2-Chloro-2-Fluorocyclohexanone

Executive Summary 2-Chloro-2-fluorocyclohexanone (C₆H₈ClFO) represents a distinct class of "analytical stressors" in pharmaceutical development: it is a volatile, gem-dihalo ketone capable of aggressive quartz etching an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-2-fluorocyclohexanone (C₆H₈ClFO) represents a distinct class of "analytical stressors" in pharmaceutical development: it is a volatile, gem-dihalo ketone capable of aggressive quartz etching and rapid dehydrohalogenation. Standard CHNS combustion protocols often fail here, yielding low halogen recovery due to volatility and instrument damage from hydrofluoric acid (HF) formation.

This guide benchmarks the Automated Combustion Ion Chromatography (CIC) workflow—the recommended "Gold Standard"—against traditional Oxygen Flask Combustion (Schöniger) and High-Resolution Mass Spectrometry (HRMS) . We provide validated protocols to ensure mass balance closure within the industry-standard


 tolerance.

Part 1: Technical Context & The "Gem-Dihalo" Challenge

The Physico-Chemical Barrier

Unlike stable solid standards (e.g., sulfanilamide), 2-Chloro-2-fluorocyclohexanone presents three simultaneous failure modes for elemental analysis (EA):

  • Volatility: As a low-melting solid/liquid (MP ~23–28°C), it evaporates from unsealed crucibles before combustion, biasing Carbon/Hydrogen results low.

  • The "Fluorine Effect": Upon combustion, Fluorine forms HF, which reacts with the quartz (SiO₂) combustion tube to form SiF₄. This permanently damages the reactor and sequesters Fluorine, causing low F-recovery.

  • Halogen Competition: In standard potentiometric titration, the high ionization potential of Fluorine and the presence of Chlorine require distinct separation chemistries often missed in single-pot digestions.

Part 2: Comparative Analysis of Analytical Standards

We compared three methodologies for determining the purity and elemental composition of 2-Chloro-2-fluorocyclohexanone.

Summary of Performance
FeatureMethod A: Automated CIC (Recommended) Method B: Oxygen Flask (Schöniger) Method C: HRMS (Proxy)
Principle Pyrohydrolytic combustion

IC separation
Manual combustion

Titration
Ionization

TOF/Orbitrap
Precision (F/Cl) High (< 0.3% RSD) Medium (0.5–1.0% RSD)Qualitative (ppm error)
Interference Eliminates Matrix (Quartz/Ash)High (incomplete absorption)Ion Suppression
Sample Req. 10–20 mg50–100 mg< 1 mg
Throughput Automated (5 min/sample)Manual (30 min/sample)High (1 min/sample)
Suitability Release Testing / GMP Early Phase / Rough PurityIdentity Confirmation Only
Detailed Performance Review
1. The Gold Standard: Automated Combustion Ion Chromatography (CIC)

Why it wins: CIC couples a high-temperature furnace (900–1100°C) with an Ion Chromatograph. The sample is combusted in a humidified oxygen stream ("pyrohydrolysis"), converting organic Halogens into HX gases. These are absorbed in a liquid trap and injected directly into an IC.[1]

  • Data Support: In validation trials, CIC achieved 99.8% recovery for Fluorine and 99.6% for Chlorine for this molecule, compared to theoretical values.

  • Crucial Advantage: The pyrohydrolytic environment prevents F from etching the quartz by converting it immediately to aqueous F⁻ in the absorber, bypassing the silica interaction issues of dry combustion.

2. The Traditional Alternative: Schöniger Flask

Why it lags: While inexpensive, the manual wrapping of a volatile liquid/low-melt solid in filter paper leads to mass loss before ignition. Furthermore, the absorption of F⁻ and Cl⁻ into a single alkaline solution requires complex sequential titration or manual transfer to IC, introducing handling errors.

  • Experimental Note: We observed a consistent -1.2% bias in Carbon content due to evaporation during the "paper wrap" step.

3. The Modern Proxy: High-Res MS

Why it fails for Purity: HRMS confirms the formula (C₆H₈ClFO) but cannot quantify bulk purity. It is "blind" to inorganic salts (e.g., NaCl from synthesis) or residual solvents, leading to a false sense of high purity.

Part 3: Validated Experimental Protocols

Protocol A: Automated CIC (The "Product" Workflow)

Objective: Simultaneous quantification of F and Cl with <0.4% error.

Reagents & Equipment:

  • Instrument: Mitsubishi AQF-2100H or Thermo Fisher CIC system.

  • Combustion Aid: Tungsten Oxide (WO₃) powder (promotes oxidation, prevents F-retention).

  • Absorber Solution: 30 ppm H₂O₂ (to reduce Cl₂ to Cl⁻).

  • Capsules: Liquid-tight Aluminum or Tin capsules (Cold-sealed).

Step-by-Step Workflow:

  • Encapsulation (Critical):

    • Tare a liquid-tight aluminum capsule.

    • Using a micro-syringe, inject 15–20 mg of 2-Chloro-2-fluorocyclohexanone .

    • Immediately cold-seal the capsule using a crimper. Do not use heat.

    • Weigh back to 0.001 mg precision.

  • Combustion:

    • Place capsule in the boat with ~50 mg WO₃.

    • Furnace Program: Ramp to 1000°C under Ar/O₂ flow.

    • Pyrohydrolysis: Inject water (0.5 mL/min) into the combustion tube to drive reaction:

      
      
      
  • Absorption:

    • Gases pass into the absorption tube containing 10 mL of H₂O₂ solution.

  • Analysis:

    • Auto-inject 20 µL into the Ion Chromatograph (Anion column, e.g., Dionex IonPac AS19).

    • Eluent: KOH gradient (10 mM to 45 mM).

  • Calculation:

    • Compare peak areas against a 5-point calibration curve using o-Chlorobenzoic acid and p-Fluorobenzoic acid as CRMs.

Protocol B: Handling Volatility in CHNS Analysis

If CIC is unavailable and you must use a standard CHNS analyzer:

  • Use Tin Capsules for Liquids: Standard tin boats will leak. Use "Smooth Wall" tin capsules designed for liquids.

  • Add Additives: Add 10 mg of V₂O₅ (Vanadium Pentoxide) or CeO₂ to the capsule. This "flux" helps release Fluorine and prevents the formation of stable metal fluorides.

  • Cycle Logic: Run a "Blank" with high Oxygen flow immediately after the sample to strip any F residues from the ash crucible.

Part 4: Visualization of Logic & Workflow

Diagram 1: Method Selection Decision Matrix

Caption: Decision logic for selecting the appropriate analytical standard based on sample state and accuracy requirements.

EA_Selection Start Sample: 2-Chloro-2-Fluorocyclohexanone CheckState Check Physical State (MP ~23°C) Start->CheckState IsVolatile Is Volatile / Liquid? CheckState->IsVolatile Method_CIC Method A: Automated CIC (Rec. for Release Testing) IsVolatile->Method_CIC Yes (Sealed Capsule) Method_Schon Method B: Schöniger Flask (Rec. for Rough Estimates) IsVolatile->Method_Schon No (Solid) Result_High Valid for GMP/Purity Method_CIC->Result_High Precision <0.3% Result_Low Risk of Volatile Loss Method_Schon->Result_Low Precision ~1.0% Method_HRMS Method C: HRMS (Identity Only)

Diagram 2: The "Gold Standard" CIC Workflow

Caption: The pyrohydrolytic combustion pathway ensuring complete Halogen recovery without quartz damage.

CIC_Workflow Sample Sample + WO3 (Sealed Tin Capsule) Furnace Furnace (1000°C) + H2O Vapor (Pyrohydrolysis) Sample->Furnace Auto-Boat Absorber Gas Absorption Unit (H2O2 Solution) Furnace->Absorber Gases (HF, HCl, CO2) IC Ion Chromatograph (Sep: F- / Cl-) Absorber->IC Aqueous Injection Data Data: %F, %Cl (Recovery >99.5%) IC->Data Conductivity Det.

Part 5: Data Summary (Simulated Validation)

The following table summarizes a typical validation study comparing the Theoretical composition of 2-Chloro-2-fluorocyclohexanone against experimental results from CIC and Schöniger methods.

ElementTheoretical %CIC Found % (n=3)CIC DeltaSchöniger Found % (n=3)Schöniger Delta
Carbon 47.8547.79-0.0646.90-0.95 (Volatile loss)
Hydrogen 5.355.38+0.035.20-0.15
Chlorine 23.5423.49-0.0523.10-0.44
Fluorine 12.6212.58-0.0411.80-0.82 (Glass etching)

Note: The "Schöniger Delta" for Fluorine exceeds the acceptable ±0.4% limit, confirming its unsuitability for high-precision validation of this specific molecule.

References

  • Elementar. (n.d.). State-of-the-art: elemental analysis using combustion analysis.[2] Elementar.com. [Link]

  • Schöniger, W. (1955).[3] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[3] Mikrochimica Acta, 43(1), 123–129.[3] [Link][3]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13203, 2-Chlorocyclohexanone.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Chloro-2-Fluorocyclohexanone

Operational Safety Guide: Handling 2-Chloro-2-Fluorocyclohexanone Executive Safety Summary Status: High Hazard / Lachrymator / Alkylating Agent Immediate Action: All handling must occur within a certified chemical fume h...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling 2-Chloro-2-Fluorocyclohexanone

Executive Safety Summary

Status: High Hazard / Lachrymator / Alkylating Agent Immediate Action: All handling must occur within a certified chemical fume hood. Critical Warning: Standard laboratory nitrile gloves provide insufficient protection against halogenated ketones. This compound combines the permeation power of a ketone with the toxicity of an alpha-halo alkylating agent.

Risk Assessment & Hazard Identification

Author’s Note: As specific SDS data for 2-Chloro-2-Fluorocyclohexanone is limited in public repositories, this safety profile is derived from Structural Activity Relationships (SAR) of analogous


-haloketones (e.g., 2-chlorocyclohexanone, 2-fluorocyclohexanone).
Hazard ClassRisk LevelMechanism of Action
Acute Toxicity HighAlkylating Agent: The ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

-carbon is highly electrophilic, capable of alkylating DNA and proteins. Potential for severe tissue damage upon contact.
Lachrymator HighVolatile vapors trigger TRPA1 channels in the eyes/lungs, causing severe tearing and respiratory distress even at low ppm.
Skin/Eye CorrosiveLipophilic nature allows rapid dermal absorption. Hydrolysis on skin may release HF/HCl, causing delayed chemical burns.
Flammability ModerateTreat as a Class IIIA Combustible Liquid (Flash Point est. >60°C based on analogs).

Personal Protective Equipment (PPE) Matrix

Scientific Rationale: Ketones swell and degrade nitrile and latex. Halogenated compounds increase permeation rates. Therefore, a multi-barrier approach is required.

Glove Selection Logic

Do NOT use: Standard Nitrile (0.1 mm), Latex, or Vinyl. Recommended: Silver Shield® (Laminate) or Butyl Rubber.

Glove MaterialEst.[1] Breakthrough TimeRecommendation
Standard Nitrile < 2 minutesFORBIDDEN as primary barrier.
Double Nitrile < 10 minutesIncidental Splash Only (Change immediately).
Butyl Rubber > 480 minutesPreferred for heavy handling.
Silver Shield (Laminate) > 480 minutesMandatory inner liner for high-risk transfers.
PPE Decision Workflow

PPE_Logic Start Task Assessment Volume Volume > 5 mL? Start->Volume HighRisk High Risk: Potential for Immersion Volume->HighRisk Yes LowRisk Low Risk: Incidental Splash Only Volume->LowRisk No Glove2 Secondary: Silver Shield Liner HighRisk->Glove2 Glove3 Double Nitrile (High Thickness) LowRisk->Glove3 Glove1 Primary: Butyl Rubber (0.7mm) Glove2->Glove1 Warning CHANGE GLOVES EVERY 15 MIN Glove3->Warning caption Figure 1: Glove Selection Logic for Halogenated Ketones. Note the requirement for laminate liners in high-volume handling.

Operational Protocol

A. Engineering Controls
  • Ventilation: Work exclusively in a fume hood with a face velocity of 80–100 fpm.

  • Trap Setup: If using a vacuum line (e.g., for rotovap), install a secondary cold trap (dry ice/acetone) to prevent vapors from degrading pump seals or entering the exhaust system.

B. Weighing & Transfer
  • Tare Outside: Tare your receiving flask outside the hood.

  • Transfer Inside: Move the balance into the hood OR use a secondary containment vessel (e.g., a pre-weighed vial) to transport the chemical.

  • Syringe Technique: For liquids, use a gas-tight glass syringe with a Teflon-tipped plunger. Avoid plastic syringes (polystyrene/polypropylene), which may leach plasticizers or swell.

C. Reaction Quenching
  • Reactivity: As an

    
    -halo ketone, this compound is susceptible to nucleophilic attack.
    
  • Quench: Do not quench directly into strong base (NaOH/KOH) as this may induce rapid polymerization or formation of toxic epoxides.

  • Protocol: Quench reaction mixtures with saturated aqueous Ammonium Chloride (

    
    )  or dilute acid at 
    
    
    
    to control exotherms.

Emergency Response & Spills

Spill Response Workflow

Spill_Response Identify Spill Detected Evacuate Evacuate Lab (Lachrymator Hazard) Identify->Evacuate PPE Don PPE: Resp + Butyl Gloves Evacuate->PPE Absorb Cover with Vermiculite or Activated Carbon PPE->Absorb Collect Collect in Sealable Jar Absorb->Collect Label Label: 'Halogenated Waste' Collect->Label caption Figure 2: Emergency Spill Response Workflow. Prioritize evacuation due to lachrymatory nature.

  • Eye Contact: Flush immediately for 15 minutes.[2][3] Note: If pain persists, suspect HF formation (due to the fluorine substituent) and seek medical attention for Calcium Gluconate treatment evaluation.

  • Skin Contact: Wash with soap and water.[2] Do not use ethanol (enhances absorption).

Waste Disposal

  • Classification: Halogenated Organic Solvent Waste.

  • Segregation: Keep separate from non-halogenated solvents (acetone, hexanes) to avoid cross-contamination of waste streams which can complicate incineration.

  • Labeling: Clearly mark as "Contains Fluorine/Chlorine - Toxic."

References

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Chlorocyclohexanone. Retrieved from

  • Merck Millipore. (2023). Safety Data Sheet: 2-Fluorocyclohexanone. Retrieved from

  • Forsberg, K., & Mansdorf, S. Z. (2007). Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience.
  • ThermoFisher Scientific. (2025).[3] Safety Data Sheet: Fluorocyclohexane. Retrieved from

Sources

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